Piperonyloyl chloride
Description
Properties
IUPAC Name |
1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGZIMDIHBXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370480 | |
| Record name | Piperonyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25054-53-9 | |
| Record name | Piperonyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Piperonyloyl chloride chemical properties
An In-Depth Technical Guide to Piperonyloyl Chloride: Properties, Synthesis, and Applications
Introduction
This compound (1,3-benzodioxole-5-carbonyl chloride) is a highly reactive acyl halide that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure is distinguished by the presence of a 1,3-benzodioxole (or methylenedioxy) moiety, a functional group prevalent in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in synthetic chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
This compound is a crystalline solid at room temperature.[2][3] Its high reactivity stems from the acyl chloride functional group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (piperonylic acid).[2][3]
Physical and Chemical Properties
The core physicochemical data for this compound are summarized in the table below, providing a quantitative basis for its handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 25054-53-9 | [1][2] |
| Molecular Formula | C₈H₅ClO₃ | [1][2] |
| Molecular Weight | 184.58 g/mol | [2] |
| Appearance | Off-white to blue-gray crystalline powder | [2][3] |
| Melting Point | 78-79 °C (lit.) | [2][3] |
| Boiling Point | 155 °C / 25 mmHg (lit.) | [2][3] |
| Density | ~1.453 g/cm³ (estimate) | [][] |
| Solubility | Slightly soluble in Chloroform. Decomposes in water. | [2][3][6] |
| Stability | Moisture Sensitive, Hygroscopic | [2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The key expected spectral features are outlined below.
| Technique | Solvent | Expected Characteristic Signals | Source(s) |
| ¹H NMR | CDCl₃ | Signals corresponding to three aromatic protons and two protons of the methylenedioxy group (-O-CH₂-O-). | [7] |
| IR Spectroscopy | - | Strong characteristic absorption band for the acyl chloride C=O stretch, typically in the range of 1750-1815 cm⁻¹. | [8] |
| Mass Spectrometry | - | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (184.58), showing a characteristic M+2 isotope pattern for chlorine. | [8] |
Synthesis and Mechanism
The most common and direct method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, piperonylic acid (also known as piperic acid).
Synthetic Pathway
The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).[1] This reaction is mechanistically favored because it converts the relatively poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Modern advancements include the use of continuous flow reactors to improve yield, purity, and safety.[1][9]
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from Piperonylic Acid
This protocol is an illustrative laboratory-scale procedure. Causality: The reaction is performed under anhydrous conditions and in a fume hood because both thionyl chloride and the generated HCl gas are corrosive and react violently with water. An inert solvent like toluene is used to facilitate the reaction while remaining unreactive.
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl). Ensure all glassware is oven-dried to remove moisture.
-
Charging Reactants: To the flask, add piperonylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature with stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.[1] This versatility allows for the introduction of the piperonyloyl moiety into a wide range of molecules.
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is eliminated as a stable leaving group.
Caption: Mechanism of nucleophilic acyl substitution.
Acylation of Nucleophiles
This compound is a potent acylating agent, reacting readily with various nucleophiles to form stable derivatives.[1]
-
With Amines: Forms N-substituted piperonyl amides. This is a cornerstone reaction for synthesizing biologically active molecules, including potential anticancer agents and platelet aggregation inhibitors.[2][10]
-
With Alcohols: Forms piperonyl esters. These derivatives are explored in the fragrance and flavor industries.[1]
Solvolysis Reactions
The reaction of this compound with solvent molecules (solvolysis) has been a subject of kinetic studies.[1][2] These investigations provide insight into solvent polarity and nucleophilicity and have shown that the reaction proceeds through an electron-rich acyl transfer mechanism.[1][2][11]
Applications in Drug Discovery and Chemical Research
The unique structure and reactivity of this compound make it a valuable building block in several scientific domains.
-
Pharmaceutical Synthesis: It is a key precursor for a variety of pharmacologically active compounds.[1] Derivatives have shown potential as antimicrobial, analgesic, and anti-inflammatory agents.[1] Specific examples of synthesized molecules include 2-phenylbenzimidazoles with antiproliferative properties and inhibitors of platelet aggregation.[1][2][10] There is also evidence that derivatives can induce MSH2-dependent apoptosis, a pathway relevant to cancer therapy.[][]
-
Agrochemicals: The piperonyl moiety is known for its biological activity, and this compound serves as a starting material for insecticides and fungicides.[1]
-
Natural Product Synthesis: It is used in the total synthesis of natural products such as pongapinone A and justicidin B.[2][10]
-
Kinetics Research: As mentioned, it serves as a model substrate for studying solvolysis reaction mechanisms and solvent effects in physical organic chemistry.[1]
Safety, Handling, and Storage
Given its reactivity, proper handling of this compound is critical to ensure laboratory safety.
| Aspect | Guideline | Source(s) |
| Hazards | Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce toxic HCl gas. | [3][10] |
| Handling | Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing. Avoid generating dust and keep away from moisture. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. It is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from water, alcohols, bases, and oxidizing agents. | [2][3] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. |
Conclusion
This compound is a versatile and powerful reagent in organic synthesis. Its high reactivity, governed by the acyl chloride group, allows for the efficient construction of complex molecules bearing the biologically significant 1,3-benzodioxole scaffold. From the development of novel pharmaceuticals and agrochemicals to fundamental kinetic studies, its applications are extensive. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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Piperonyloyl Chloride (CAS No. 25054-53-9): A Comprehensive Technical Guide for Synthetic Chemists
Foreword
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Piperonyloyl chloride, with its distinctive 1,3-benzodioxole moiety, represents a cornerstone reagent for the introduction of this privileged pharmacophore. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's synthesis, reactivity, and application. Beyond a mere recitation of facts, this document aims to provide a causal understanding of its chemical behavior, empowering the practitioner to leverage this versatile reagent with precision and safety.
Core Characteristics and Physicochemical Properties
This compound, systematically named 1,3-benzodioxole-5-carbonyl chloride, is a crystalline solid at room temperature.[1] Its utility as a synthetic intermediate is largely dictated by the electrophilic nature of the acyl chloride functional group, modulated by the electron-donating character of the methylenedioxy bridge.[2]
| Property | Value | Source(s) |
| CAS Number | 25054-53-9 | [1] |
| Molecular Formula | C₈H₅ClO₃ | [1] |
| Molecular Weight | 184.58 g/mol | [1] |
| Appearance | Off-white to blue-grey crystalline powder | [1] |
| Melting Point | 78-79 °C | |
| Boiling Point | 155 °C at 25 mmHg | |
| Solubility | Slightly soluble in chloroform | [1] |
| Stability | Moisture-sensitive; reacts with moisture in the air. Hygroscopic. | [1] |
Synthesis of this compound: A Validated Laboratory Protocol
The most prevalent and reliable method for the laboratory-scale synthesis of this compound is the reaction of piperonylic acid with thionyl chloride (SOCl₂).[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating its displacement by a chloride ion.
Underlying Mechanism
The synthesis is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, which releases sulfur dioxide and a protonated chlorosulfite ester. The final step involves the attack of the previously expelled chloride ion on the carbonyl carbon, leading to the formation of this compound and hydrochloric acid. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.
Caption: Synthesis of this compound from Piperonylic Acid.
Detailed Experimental Protocol
Materials:
-
Piperonylic acid (1.0 eq.)
-
Thionyl chloride (2.0 eq.)[4]
-
Anhydrous chloroform or dichloromethane (DCM)[4]
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional, but recommended)[4]
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend piperonylic acid (1.0 eq.) in anhydrous chloroform or DCM.[4]
-
Addition of Reagents: To the stirred suspension, add thionyl chloride (2.0 eq.) dropwise at room temperature.[4] A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[4]
-
Reaction Progression: Heat the reaction mixture to reflux (for chloroform, ~61°C; for DCM, ~40°C) and maintain for 2-3 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3][5] It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation to yield a crystalline solid.[3]
Spectroscopic Characterization
Authenticating the structure and purity of synthesized this compound is critical. The following spectroscopic data are characteristic of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the two protons of the methylenedioxy group.
-
Predicted Chemical Shifts:
-
~ 7.6 ppm (d, 1H, Ar-H ortho to C=O)
-
~ 7.4 ppm (s, 1H, Ar-H ortho to C=O)
-
~ 6.9 ppm (d, 1H, Ar-H meta to C=O)
-
~ 6.1 ppm (s, 2H, -O-CH₂-O-)
-
-
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the eight unique carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
-
Characteristic Absorptions (KBr pellet or Nujol mull):
-
~1770-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the acyl chloride. This is at a higher frequency than the corresponding carboxylic acid due to the inductive effect of the chlorine atom.[9][10]
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.[9]
-
~1600, 1500, 1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.[9]
-
~1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methylenedioxy group.
-
~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the methylenedioxy group.
-
~930 cm⁻¹ (medium): Characteristic band for the methylenedioxy bridge.
-
~850-750 cm⁻¹ (strong): C-Cl stretching vibration.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct fragmentation pattern.
-
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): A peak at m/z 184/186 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes).
-
Loss of Chlorine radical: [M - Cl]⁺ at m/z 149, corresponding to the piperonyloyl cation. This is often the base peak.
-
Loss of Carbon Monoxide: [M - Cl - CO]⁺ at m/z 121, resulting from the decarbonylation of the piperonyloyl cation.
-
Further fragmentation of the benzodioxole ring can lead to smaller fragments.
-
Caption: Predicted EI-MS Fragmentation of this compound.
Reactivity and Synthetic Applications
This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
General Reactivity Profile
The carbonyl carbon of this compound is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Nucleophiles readily attack this carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the stable chloride leaving group regenerates the carbonyl and forms the acylated product.
Caption: General Mechanism of this compound Reactivity.
Synthesis of Bioactive Molecules
The 1,3-benzodioxole scaffold is present in numerous natural products and pharmacologically active molecules. This compound serves as a key starting material for the synthesis of many such compounds.
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11] this compound can be used to synthesize 2-(1,3-benzodioxol-5-yl)benzimidazoles.
Mechanism: The synthesis involves a two-step, one-pot reaction. First, this compound reacts with one of the amino groups of o-phenylenediamine to form an amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the amide carbonyl, followed by dehydration, yields the benzimidazole ring.
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An In-depth Technical Guide to Piperonyloyl Chloride for Advanced Research
This guide provides an in-depth technical overview of piperonyloyl chloride (C₈H₅ClO₃), a critical reagent in synthetic chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document explores the compound's core properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Core Chemical Identity and Properties
This compound, also known as 3,4-(Methylenedioxy)benzoyl chloride or 1,3-benzodioxole-5-carbonyl chloride, is a significant acyl halide derivative of piperic acid.[1][2] Its molecular structure is distinguished by a benzodioxole ring, which imparts unique reactivity and biological characteristics to its derivatives.
Molecular Weight and Formula
The molecular formula of this compound is C₈H₅ClO₃.[1] Based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Oxygen: 15.999 u), the molecular weight is calculated as follows:
(8 × 12.011) + (5 × 1.008) + (1 × 35.453) + (3 × 15.999) = 184.58 g/mol [2][3]
This molecular weight is a fundamental parameter for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Properties
A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application and safe handling.
| Property | Value | Source |
| CAS Number | 25054-53-9 | [1][2] |
| Molecular Formula | C₈H₅ClO₃ | [1][2] |
| Molecular Weight | 184.58 g/mol | [2][3] |
| Appearance | Off-white powder | [4][5] |
| Melting Point | 78-79 °C | [2][6] |
| Boiling Point | 155 °C at 25 mmHg | [2][6] |
| Synonyms | benzo[d][1][4]dioxole-5-carbonyl chloride, 1,3-benzodioxole-5-carbonyl chloride | [5] |
This table summarizes key quantitative data for this compound.
Synthesis and Purification
The synthesis of this compound typically involves the chlorination of piperonylic acid. A common and effective method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.
Synthesis Workflow
The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Caption: Synthesis of this compound from Piperonylic Acid.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend piperonylic acid in an excess of thionyl chloride or an inert solvent like toluene.
-
Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Purification: The crude this compound is then purified by vacuum distillation to yield the final product.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactive acyl chloride group readily participates in acylation reactions with a variety of nucleophiles.[1]
Pharmaceutical Synthesis
The benzodioxole moiety is a common structural motif in many biologically active compounds. This compound is a key intermediate in the synthesis of:
-
Anticancer Agents: It is used to synthesize 2-phenylbenzimidazoles and other heterocyclic compounds with antiproliferative properties.[1][2]
-
Cognition Enhancers: It has been utilized in the structure-activity relationship studies of novel cognition-enhancing drugs like unifiram and sunifiram.[6]
-
Platelet Aggregation Inhibitors: It is a precursor for compounds that inhibit platelet aggregation.[6]
Agrochemicals
Derivatives of this compound have been explored for their insecticidal and fungicidal activities, making them valuable in the agricultural sector.[1]
Mechanistic Studies
The solvolysis of this compound has been studied extensively to understand reaction kinetics and solvent effects in nucleophilic acyl substitution reactions.[2][6] These studies provide valuable insights into the electron-rich acyl transfer mechanism.[2][6]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]
-
Exposure: It causes severe burns to the eyes, skin, and respiratory tract.[4] Ingestion can lead to gastrointestinal tract burns.[4]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood and wear appropriate protective clothing, gloves, and eye/face protection.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture, in a designated corrosives area.[4]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air.[4] If ingested, do not induce vomiting and seek immediate medical aid.[4]
Caption: Safety and Handling Protocol for this compound.
Conclusion
This compound is a cornerstone reagent with significant implications for synthetic chemistry and drug discovery. Its unique chemical structure and reactivity enable the synthesis of a diverse array of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in a research setting.
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A Researcher's Guide to the Synthesis of Piperonyloyl Chloride from Piperonylic Acid
An In-depth Technical Guide for Drug Discovery and Chemical Development Professionals
Executive Summary
Piperonyloyl chloride is a pivotal acyl halide intermediate, widely utilized as a building block in the synthesis of complex molecules for the pharmaceutical, agricultural, and fragrance industries.[1][2] Its unique 1,3-benzodioxole moiety is a common feature in a variety of biologically active compounds. This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound from its carboxylic acid precursor, piperonylic acid. The focus is on the robust and widely adopted method using thionyl chloride (SOCl₂), detailing the underlying chemical principles, a step-by-step experimental protocol, characterization techniques, and critical safety considerations essential for researchers in a laboratory setting.
Introduction: The Significance of this compound
This compound (C₈H₅ClO₃) serves as a highly reactive and versatile intermediate in organic synthesis.[1] Its importance stems from the reactivity of the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[1][2] This allows for the efficient introduction of the piperonyloyl group into various molecular scaffolds, forming esters, amides, and ketones.
In the context of drug development, derivatives of piperonylic acid have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] Consequently, this compound is a key starting material for synthesizing novel therapeutic agents, such as inhibitors of platelet aggregation and various heterocyclic compounds with potential biological activity.[2][4]
The Chemistry of Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic chemistry. The hydroxyl group of a carboxylic acid is a poor leaving group, making it unreactive toward many nucleophiles. Conversion to an acyl chloride replaces the -OH group with a chlorine atom, which is an excellent leaving group, thus dramatically increasing the electrophilicity of the carbonyl carbon.
Mechanism of Action: The Role of Thionyl Chloride
The reaction between piperonylic acid and thionyl chloride (SOCl₂) is a classic example of this transformation.[5] The mechanism proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps that ultimately form a highly reactive chlorosulfite intermediate. This intermediate readily decomposes, driven by the irreversible formation of gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—to yield the final this compound product.[6][7] This process effectively converts the poor -OH leaving group into a much better one.[7]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that speeds up the initial activation of the carboxylic acid.[8]
Caption: Reaction mechanism of piperonylic acid with thionyl chloride.
Detailed Experimental Protocol
This section outlines a reliable, lab-scale procedure for synthesizing this compound from piperonylic acid using thionyl chloride.
Materials and Equipment
-
Reagents: Piperonylic acid, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene).[8]
-
Glassware: Round-bottom flask (dried), reflux condenser, dropping funnel, gas trap (for HCl and SO₂), magnetic stirrer, and heating mantle.
-
Safety Equipment: Chemical fume hood, safety goggles, face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[9][10]
Step-by-Step Synthesis Procedure
CAUTION: This reaction must be performed in a well-ventilated chemical fume hood due to the evolution of toxic HCl and SO₂ gases.[6][9] Thionyl chloride is corrosive and reacts violently with water.[10][11]
-
Setup: Assemble the dry glassware in the fume hood. Charge a round-bottom flask with piperonylic acid (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add a suitable anhydrous solvent, such as chloroform (approx. 10 mL per gram of acid), to the flask to suspend the piperonylic acid.[8]
-
Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).[8]
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension via a dropping funnel at room temperature.[8][12] The reaction is exothermic and will begin to evolve gas.
-
Reaction: After the initial effervescence subsides, gently heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-8 hours.[8][13] The reaction is typically complete when the gas evolution ceases and the solid piperonylic acid has dissolved.
-
Work-up: Cool the reaction mixture to room temperature. The excess thionyl chloride must be removed. This is achieved by distillation under reduced pressure.[12][13] Care must be taken to avoid bumping.
-
Isolation: The resulting crude this compound, which may be a crystalline solid or an oil, can be used directly for many applications or further purified.[13] Purification can be achieved by recrystallization or vacuum distillation.
Caption: Experimental workflow for this compound synthesis.
Product Characterization
Confirming the identity and purity of the synthesized this compound is crucial. The following table summarizes the expected analytical data for the final product.
| Analytical Technique | Expected Signal / Peak | Assignment |
| Appearance | Off-white to yellow crystalline powder/solid.[][] | Physical state of the product. |
| Melting Point | 78-79 °C.[16] | Confirms purity and identity. |
| Boiling Point | 155 °C at 25 mmHg.[16] | Physical property for distillation. |
| Infrared (IR) Spectroscopy | Strong absorption at ~1770-1800 cm⁻¹ | C=O stretch of the acyl chloride. |
| ¹H NMR Spectroscopy | δ ~6.05 (s, 2H), δ ~6.90-7.50 (m, 3H) | -OCH₂O- protons, Aromatic protons.[17][18] |
Critical Safety and Handling Procedures
The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release HCl gas.[10][19] It can cause severe burns to the skin, eyes, and respiratory tract.[9][19] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][11] Ensure an eyewash station and safety shower are immediately accessible.[20]
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are toxic and corrosive gases produced as byproducts. The reaction must be vented through a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these gases before they are released into the fume hood exhaust.
-
Waste Disposal: All disposable materials contaminated with thionyl chloride must be treated as hazardous waste.[9] Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide.
Conclusion
The conversion of piperonylic acid to this compound using thionyl chloride is a highly efficient and scalable synthetic method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing stringent safety measures, researchers can reliably produce this valuable intermediate for applications in drug discovery and broader chemical synthesis. Proper characterization of the final product ensures its quality and suitability for subsequent transformations.
References
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- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
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An In-Depth Technical Guide to 3,4-(Methylenedioxy)benzoyl Chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,4-(Methylenedioxy)benzoyl chloride (also known as Piperonyloyl chloride), a pivotal reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and key applications of this versatile acylating agent. We will explore its reactivity, particularly in the formation of amide and ester linkages, and highlight its role as a critical building block in the synthesis of complex, biologically active molecules. Emphasis is placed on the causality behind procedural choices and robust safety protocols to ensure both efficacy and safety in a laboratory setting.
Chemical Identity and Critical Differentiation
Precise identification of reagents is fundamental to experimental reproducibility and safety. 3,4-(Methylenedioxy)benzoyl chloride is an aromatic acyl chloride distinguished by a 1,3-benzodioxole core.
Systematic Name (IUPAC): 1,3-benzodioxole-5-carbonyl chloride[1][2] Common Names: this compound, 3,4-Methylenedioxybenzoyl chloride[3] CAS Number: 25054-53-9 Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol
Critical Distinction: It is imperative to distinguish 3,4-(Methylenedioxy)benzoyl chloride from its related analogue, 3,4-(Methylenedioxy)benzyl chloride (CAS No. 20850-43-5). The subject of this guide is a benzoyl chloride , featuring a carbonyl group directly attached to the aromatic ring and the chlorine atom. The benzyl chloride analogue lacks this carbonyl group and possesses fundamentally different reactivity, acting as an alkylating agent rather than an acylating agent. This distinction is crucial for designing correct synthetic pathways.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is essential for its effective use and manipulation in synthesis.
Physical Properties
The physical state and solubility dictate appropriate handling, storage, and reaction conditions. It is a crystalline solid at room temperature and is sensitive to moisture.[4]
| Property | Value | Source(s) |
| Appearance | Off-white to blue-grey crystalline powder | [5] |
| Melting Point | 78-79 °C | [6][] |
| Boiling Point | 155 °C at 25 mmHg | [6][] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [4] |
| Stability | Moisture sensitive; reacts with water | [4] |
Spectroscopic Data
Spectroscopic analysis confirms the structural integrity of the material. While a dedicated spectrum is not publicly available, the expected signatures can be reliably predicted based on its structure and data from analogous compounds. A supplier's specification confirms that the infrared spectrum conforms to the expected structure.[2]
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~ 6.9 ppm (d, 1H): Aromatic proton meta to the carbonyl group.
-
δ ~ 6.1 ppm (s, 2H): Methylene protons of the dioxole ring (-O-CH₂-O-).
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~ 168 ppm: Carbonyl carbon (C=O) of the acyl chloride.
-
δ ~ 154 ppm, 149 ppm: Aromatic carbons bonded to the dioxole oxygens.
-
δ ~ 125-130 ppm: Aromatic carbons.
-
δ ~ 109 ppm, 108 ppm: Aromatic carbons.
-
δ ~ 103 ppm: Methylene carbon of the dioxole ring (-O-CH₂-O-).
-
-
Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1775-1795 cm⁻¹ (strong, sharp): C=O stretching of the acyl chloride. This is a highly characteristic band.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching.
-
~1250, 1040 cm⁻¹: C-O stretching of the methylenedioxy group.
-
~800-900 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragment: A prominent peak at m/z 149, corresponding to the acylium cation [M-Cl]⁺. This fragment results from the loss of the chlorine atom and is a hallmark of acyl chlorides.
-
Synthesis and Manufacturing Considerations
The most direct and common laboratory-scale synthesis of 3,4-(Methylenedioxy)benzoyl chloride involves the chlorination of its corresponding carboxylic acid, piperonylic acid.
Causality in Reagent Selection
Thionyl chloride (SOCl₂) is a frequently chosen reagent for this transformation.[8] Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases. This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and often leaving a relatively pure crude product that may only require distillation or recrystallization. Alternative reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a practical balance of reactivity and convenience.
Experimental Protocol: Synthesis from Piperonylic Acid
This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[8]
Materials:
-
Piperonylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
Anhydrous toluene or dichloromethane (as solvent)
-
Distillation apparatus
-
Reaction flask with reflux condenser and gas trap (for HCl and SO₂)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the reagent and product.
-
Reagent Addition: Suspend piperonylic acid (5.0 g) in a minimal amount of anhydrous solvent (e.g., toluene). Add an excess of thionyl chloride (6 mL) to the suspension.[8]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[8] The reaction progress can be monitored by the cessation of gas evolution. The solid piperonylic acid will gradually dissolve as it converts to the liquid acyl chloride.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[8] This step should be performed with care in a well-ventilated fume hood.
-
Purification: The resulting crude crystalline product, this compound, can be purified by vacuum distillation or recrystallization from an inert solvent if necessary.
Chemical Reactivity and Mechanistic Pathways
As a typical acyl chloride, the reactivity of 3,4-(Methylenedioxy)benzoyl chloride is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[1]
Acylation of Alcohols (Esterification)
This compound reacts exothermically with alcohols to form the corresponding esters. The reaction proceeds via a nucleophilic addition-elimination mechanism.[9] The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a good leaving group to yield the ester and hydrogen chloride.
Acylation of Amines (Amidation)
The reaction with primary and secondary amines is typically rapid and vigorous, producing N-substituted amides.[10] The mechanism is analogous to esterification, with the amine's nitrogen atom serving as the nucleophile.[10] Due to the basicity of the amine, a second equivalent of the amine is consumed to neutralize the HCl byproduct, forming an ammonium salt.[11] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl, preserving the primary amine nucleophile.
Applications in Medicinal Chemistry and Drug Development
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs. 3,4-(Methylenedioxy)benzoyl chloride serves as a key building block for introducing this scaffold into target molecules.[2]
Its utility is demonstrated in the synthesis of a variety of biologically active compounds:
-
Platelet Aggregation Inhibitors: It is a precursor for synthesizing complex piperidine derivatives that have shown activity as inhibitors of platelet aggregation, a crucial target in cardiovascular drug discovery.[6]
-
Anticancer Agents: The compound is used to synthesize chalcones and 2-phenylbenzimidazoles, classes of compounds investigated for their antiproliferative and potential anti-cancer properties.[1]
-
Natural Product Synthesis: It serves as a starting material in the total synthesis of natural products like Justicidin B, a lignan with piscicidal and cytotoxic activities.[6]
-
Pyrrolophenanthridone Alkaloids: It is used to prepare N-acyl indoles, which are key intermediates for the synthesis of pyrrolophenanthridone alkaloids.
The general workflow involves using the acyl chloride to form a stable amide or ester bond, linking the piperonyl group to another molecular fragment to build a more complex drug candidate.
Safety, Handling, and Storage
As a reactive acyl chloride, 3,4-(Methylenedioxy)benzoyl chloride presents several hazards that demand strict adherence to safety protocols.
Hazard Summary:
-
Corrosive: Causes severe skin burns and serious eye damage.[4]
-
Moisture Sensitive: Reacts with water and moisture, potentially violently, to liberate toxic and corrosive hydrogen chloride gas.[4]
-
Respiratory Irritant: Inhalation of dust or fumes can cause chemical burns to the respiratory tract.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If there is a risk of generating dust, a respirator with an appropriate cartridge (e.g., P3) should be used.
-
-
Handling: Avoid creating dust. Use spark-proof tools and prevent contact with skin, eyes, and clothing. Do not allow contact with water or moist air.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
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- NIST. (n.d.). 3,4-Methylenedioxybenzyl chloride.
- PubChem. (n.d.). 1,3-Benzodioxole-5-carbonyl chloride.
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- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- ChemBK. (2024, April 9). This compound.
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An In-depth Technical Guide to the Stability and Storage of Piperonyloyl Chloride
Introduction
Piperonyloyl chloride (CAS: 25054-53-9), also known as 3,4-(Methylenedioxy)benzoyl chloride or 1,3-benzodioxole-5-carbonyl chloride, is a highly valuable crystalline solid reagent in the field of organic synthesis.[1][2] Its bifunctional structure, featuring a reactive acyl chloride group and a protected catechol (the methylenedioxy bridge), makes it a critical building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural product derivatives.[3] The electrophilic nature of the acyl chloride functional group allows it to readily participate in acylation reactions with a wide range of nucleophiles.[3] However, this high reactivity is also the source of its principal instability. For researchers and drug development professionals, understanding the stability profile and adhering to stringent storage and handling protocols are paramount to ensure reagent integrity, experimental reproducibility, and laboratory safety. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven storage and handling methodologies, and discusses techniques for assessing its purity over time.
Core Chemical Properties and Inherent Instability
This compound is an off-white to grey crystalline powder with a melting point of 78-79 °C.[1][2][] Its chemical behavior is dominated by the acyl chloride functional group (-COCl). Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that makes them excellent acylating agents but also intrinsically susceptible to degradation.[5] The primary liability of this compound is its extreme sensitivity to moisture, which dictates all aspects of its storage and handling.[1][6]
Primary Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway for this compound is hydrolysis. This reaction occurs upon contact with water, including ambient atmospheric moisture.
Mechanism of Hydrolysis As a typical acyl chloride, its hydrolysis proceeds via a nucleophilic addition-elimination mechanism.[7] A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton to form hydrogen chloride (HCl) gas and the corresponding carboxylic acid—in this case, piperonylic acid.[7][8]
Caption: Hydrolysis of this compound.
Consequences of Hydrolysis:
-
Loss of Purity: The conversion of the starting material into piperonylic acid reduces the effective concentration of the active reagent, leading to lower reaction yields and potential complications in downstream processing.
-
Formation of Corrosive Byproducts: The generation of HCl gas is a significant safety concern. It is highly corrosive and can cause chemical burns to the respiratory tract, eyes, and skin.[1]
-
Container Pressurization: In a tightly sealed container, the accumulation of HCl gas can lead to a dangerous buildup of pressure, creating a risk of container failure or rupture.
Other Factors Affecting Stability
Beyond hydrolysis, the stability of this compound is compromised by its reactivity with other common laboratory chemicals.
Incompatible Materials Contact with the following substances must be strictly avoided:
-
Water: Reacts violently, as detailed above.[6]
-
Alcohols & Amines: These nucleophiles will readily react to form the corresponding esters and amides, respectively, consuming the reagent.[6][7]
-
Strong Bases: Can promote elimination or other side reactions and are incompatible.[6]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[6]
| Incompatible Material | Resulting Product/Hazard | Rationale |
| Water / Moisture | Piperonylic Acid + HCl | Hydrolysis reaction[1][6] |
| Alcohols (e.g., Methanol) | Piperonyl Ester | Nucleophilic acyl substitution[7] |
| Amines (e.g., Ammonia) | Piperonyl Amide | Nucleophilic acyl substitution[7] |
| Strong Bases | Promotes degradation | High reactivity |
| Strong Oxidizing Agents | Vigorous reaction | Potential for uncontrolled oxidation |
Thermal Decomposition While stable under recommended storage conditions, exposure to high heat, such as in a fire, will cause decomposition. This thermal breakdown generates highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1][6][9]
Recommended Storage and Handling Protocols
Adherence to a multi-layered, self-validating protocol for storage and handling is essential for maintaining the integrity of this compound and ensuring user safety. The core principle is the strict exclusion of atmospheric moisture at all times.[10]
Long-Term Storage The following conditions are mandatory for the long-term storage of this compound:
| Parameter | Recommendation | Causality / Rationale |
| Temperature | Store in a cool place.[1][11] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[6][10] | Prevents contact with atmospheric moisture, the primary cause of degradation.[10] |
| Container | Keep in a tightly closed, original supplier container (e.g., Sure/Seal™).[1][11][12] | Prevents ingress of moisture and air. Specialized caps maintain an inert seal. |
| Location | Store in a dry, well-ventilated "Corrosives Area".[1][6] | Segregates the chemical from incompatible materials and ensures proper ventilation in case of a leak. |
| Light | Store away from direct light. | While not explicitly cited as a primary concern, this is good practice for all reactive chemicals. |
Experimental Protocol: Handling and Aliquoting Under an Inert Atmosphere
This protocol ensures the reagent is not exposed to air during use.
-
Preparation: All glassware (flasks, syringes, needles) must be rigorously dried in an oven (e.g., 125 °C overnight) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[12][13][14]
-
Inert Atmosphere Setup: Assemble the reaction apparatus and flush the entire system with dry nitrogen or argon. Use a bubbler to monitor a slight positive pressure of the inert gas.[12]
-
Reagent Transfer:
-
For septum-sealed bottles (e.g., Sure/Seal™), use a clean, dry syringe that has been flushed multiple times with inert gas.[12]
-
Puncture the septum with the syringe needle and draw the desired amount of the chemical (if liquid) or handle the solid rapidly in a glovebox. Since this compound is a solid, transfers are best performed inside a glovebox with a controlled, low-moisture atmosphere (<1 ppm H₂O).[15]
-
If a glovebox is unavailable, a positive pressure of inert gas should be maintained over the solid during weighing and transfer.
-
-
Sealing: After withdrawing the material, withdraw an equivalent volume of inert gas into the bottle to prevent creating a vacuum. Immediately replace the cap or ensure the septum is in good condition.[12]
-
Cleanup: Quench any residual reagent on spatulas or weigh boats carefully with a suitable alcohol (e.g., isopropanol) in a fume hood before cleaning.
Caption: Decision Tree for Safe Handling.
Assessing Purity and Degradation
Regularly assessing the purity of stored this compound is crucial.
Visual Inspection: The material should be an off-white crystalline powder.[1][] Any signs of clumping, discoloration, or the presence of a strong, acrid smell of HCl upon opening the container may indicate significant hydrolysis.
Analytical Methods: Direct analysis of acyl chlorides by methods like HPLC can be challenging due to their reactivity with column materials and protic solvents. A common and reliable strategy is derivatization.[16]
Caption: Workflow for Purity Assessment.
-
Derivatization for Chromatography: A small, accurately weighed sample of the this compound can be quenched in anhydrous methanol. This rapidly and quantitatively converts the acyl chloride to its corresponding methyl ester (methyl piperonylate). The resulting stable solution can then be analyzed by HPLC or GC-MS to determine the concentration of the methyl ester, which directly correlates to the purity of the original acyl chloride sample.[16]
-
Spectroscopy:
-
FT-IR: Infrared spectroscopy can provide a quick qualitative check. The presence of a strong C=O stretch around 1770-1800 cm⁻¹ is characteristic of the acyl chloride. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift of the carbonyl peak to ~1700 cm⁻¹ would indicate the formation of piperonylic acid.
-
¹H NMR: Proton NMR can be used to quantify the ratio of this compound to its hydrolysis product, piperonylic acid, by integrating their distinct aromatic and methylenedioxy proton signals.
-
Conclusion
This compound is an indispensable reagent whose synthetic utility is directly tied to its high reactivity. This reactivity, however, necessitates a rigorous and uncompromising approach to its storage and handling. The primary threat to its stability is hydrolysis from atmospheric moisture, which degrades the reagent and creates significant safety hazards. By implementing the protocols outlined in this guide—namely, strict storage under a cool, dry, inert atmosphere and the use of anhydrous handling techniques—researchers can ensure the long-term integrity of their material, leading to safer, more reliable, and reproducible scientific outcomes.
References
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- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
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Piperonyloyl chloride solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Piperonyloyl Chloride in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Foreword: In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of an appropriate solvent system is a critical decision that dictates reaction kinetics, yield, and purity. This compound (C₈H₅ClO₃, CAS No: 25054-53-9), a versatile acyl halide, serves as a key building block for a multitude of complex molecules.[1] Its utility is, however, intrinsically linked to its solubility and reactivity profile. This guide provides a comprehensive analysis of the solubility of this compound in common organic solvents, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.
The Molecular Basis of this compound's Solubility
This compound is a crystalline solid, appearing as an off-white to blue-gray powder at room temperature.[2][3] Its solubility behavior is governed by the interplay of its distinct structural features: the polar, highly reactive acyl chloride group and the larger, more non-polar benzo[d][4][5]dioxole backbone.
-
The Acyl Chloride Functional Group (-COCl): This group is the primary site of electrophilicity and polarity. The electronegative oxygen and chlorine atoms create a strong dipole moment, making this part of the molecule susceptible to interaction with polar solvents. However, this group's high reactivity is also its Achilles' heel in certain solvent classes.[6]
-
The Benzo[d][4][5]dioxole Ring System: This fused ring structure is predominantly non-polar and hydrophobic. Its presence dictates a preference for solvents with lower polarity, contributing significantly to the molecule's overall solubility characteristics.
The fundamental principle of "like dissolves like" is paramount. Solvents that can effectively solvate both the polar functional group and the non-polar ring system without inducing a chemical reaction are ideal for creating stable solutions.
Solubility Profile: A Categorical Analysis
Direct quantitative solubility data (e.g., g/100 mL) for this compound is not extensively published. However, based on its chemical class (acyl chloride) and empirical observations from synthetic applications, a reliable qualitative profile can be established.[7][8][9] It is crucial to distinguish between true dissolution and reactive solvolysis.
| Solvent Class | Representative Solvents | Solubility/Reactivity Outcome | Rationale |
| Aprotic, Non-Polar / Low Polarity | Dichloromethane (DCM), Chloroform, Diethyl Ether, Benzene, Toluene | High Solubility / Recommended | These solvents effectively solvate the non-polar benzodioxole ring system. While they are not highly polar, they can sufficiently interact with the acyl chloride group to facilitate dissolution without triggering a reaction. Chloroform is noted as a suitable solvent.[2] |
| Aprotic, Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Good Solubility / Use with Caution | These solvents offer a better balance for solvating both the polar and non-polar regions of the molecule. However, they must be rigorously dried, as trace amounts of water can initiate hydrolysis. |
| Protic, Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Solvolysis) / Not Recommended | These solvents are not suitable for dissolving this compound. The acyl chloride group reacts vigorously with the hydroxyl (-OH) group in a nucleophilic acyl substitution reaction.[6][7][10] This process, known as solvolysis, decomposes the this compound into the corresponding carboxylic acid (piperonylic acid) or ester, releasing hydrochloric acid (HCl) gas.[6][7] The compound is explicitly listed as moisture sensitive.[2][3][4] |
Causality of Experimental Choices: Why Solvent Selection Matters
The choice of solvent extends beyond mere dissolution; it is a strategic decision to control reactivity.
-
Expertise in Action: In a typical acylation reaction (e.g., forming an amide), a non-reactive, aprotic solvent like dichloromethane is chosen. It serves as a medium to dissolve the this compound and the amine substrate, allowing them to interact. A tertiary amine base (like triethylamine) is often added to scavenge the HCl byproduct, driving the reaction to completion. Using a protic solvent like ethanol would be a critical error, as the solvent would compete as a nucleophile, leading to the formation of an unwanted ester byproduct.
-
Trust through Self-Validation: A protocol's trustworthiness is established when it accounts for potential side reactions. The explicit requirement for an anhydrous (dry) aprotic solvent is a self-validating step. If a reaction fails or produces low yields, the first point of investigation is often the purity and dryness of the solvent, validating the importance of this initial choice.
The relationship between solvent type and the fate of this compound can be visualized as a decision workflow.
Caption: Logical flow of this compound's fate based on solvent class.
Protocol: Gravimetric Determination of Solubility in a Non-Reactive Solvent
This protocol outlines a self-validating method to quantify the solubility of this compound in a non-reactive, aprotic solvent like Dichloromethane (DCM).
Pillar of Trustworthiness: This protocol is self-validating. If the recovered mass after evaporation is inconsistent across repeat experiments, it points to issues such as incomplete saturation, solvent impurities, or atmospheric moisture contamination, thereby validating the integrity of the results.
Materials & Equipment:
-
This compound (99%+)
-
Anhydrous Dichloromethane (DCM)
-
20 mL glass vials with PTFE-lined caps
-
Analytical balance (± 0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Inert gas source (Nitrogen or Argon)
-
Syringe and 0.22 µm PTFE filter
-
Fume hood
Experimental Workflow:
-
Preparation (Inert Atmosphere):
-
Pre-weigh and label three empty 20 mL vials (m_vial).
-
Place a small stir bar in each vial.
-
Transfer approximately 10 mL of anhydrous DCM to each vial under a gentle stream of nitrogen to minimize atmospheric moisture exposure.
-
-
Saturation:
-
Place the vials in a constant temperature water bath set to the desired temperature (e.g., 25 °C).
-
Begin adding small, pre-weighed portions of this compound to each vial while stirring.
-
Continue adding the solid until a small amount of excess solid remains undissolved, indicating a saturated solution.
-
Seal the vials tightly and allow them to stir at a constant temperature for at least 4 hours to ensure equilibrium is reached.
-
-
Sample Extraction:
-
Turn off the stirrer and allow the excess solid to settle for 30 minutes.
-
Carefully draw approximately 2 mL of the clear supernatant into a syringe fitted with a PTFE filter. This step is critical to ensure no solid particulates are transferred.
-
Transfer the filtered aliquot into a new, pre-weighed vial (m_aliquot_vial). Immediately record the total mass (m_total).
-
-
Gravimetric Analysis:
-
Place the vials containing the filtered aliquots in the fume hood under a gentle stream of nitrogen to slowly evaporate the solvent.
-
Once all DCM has evaporated, place the vials in a vacuum oven at a low temperature (e.g., 30-35 °C) for 1 hour to remove any residual solvent.
-
Weigh the vials containing the dried solute (m_final).
-
-
Calculation:
-
Mass of solvent (m_solvent) = m_total - m_aliquot_vial
-
Mass of dissolved solute (m_solute) = m_final - m_aliquot_vial
-
Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100
-
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Safety and Handling Imperatives
As a reactive acyl halide, this compound must be handled with significant care.
-
Corrosivity: It is classified as a corrosive substance that causes severe skin and eye burns.[2][3][4]
-
Reactivity with Water: It reacts with moisture, including humidity in the air and on skin, to produce corrosive HCl gas.[4][6][7]
-
Handling: Always handle in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[4][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials, preferably under an inert atmosphere.[2][4]
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in organic synthesis. It is readily soluble in common anhydrous aprotic organic solvents such as dichloromethane, chloroform, and ethers. Conversely, it undergoes rapid decomposition via solvolysis in protic solvents like water and alcohols. This dichotomous behavior is a direct consequence of its molecular structure. For the research and drug development professional, a thorough understanding of this solubility and reactivity profile is not merely academic; it is a prerequisite for safe handling, logical experimental design, and the successful synthesis of target molecules.
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A Comprehensive Spectroscopic and Spectrometric Analysis of Piperonyloyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonyloyl chloride (also known as 3,4-(methylenedioxy)benzoyl chloride) is a pivotal acyl halide intermediate in the synthesis of a wide array of pharmacologically active compounds and other complex organic molecules. Its bifunctional nature, featuring a reactive acyl chloride and a protected catechol moiety, makes it a versatile building block. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic and spectrometric techniques, is paramount for reaction monitoring, quality control, and the rational design of synthetic pathways. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and supported by available data. We will delve into the interpretation of these spectra to provide a holistic understanding of the molecule's characteristics.
Introduction: The Significance of this compound in Organic Synthesis
This compound serves as a cornerstone in the synthesis of numerous natural products and pharmaceutical agents. The piperonyl moiety is a common structural motif in compounds exhibiting a range of biological activities. The acyl chloride functional group provides a highly reactive site for nucleophilic acyl substitution, enabling the formation of esters, amides, and other carbonyl derivatives.
The decision to employ this compound in a synthetic route is often driven by the stability of the methylenedioxy bridge under various reaction conditions, which serves as a protecting group for the catechol. This allows for selective reactions at the acyl chloride without affecting the aromatic core. Spectroscopic characterization is not merely a procedural step but a critical component of ensuring the integrity of the starting material and the success of subsequent transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy provides an unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methylene protons of the dioxole ring.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of this compound (approx. 10-20 mg) is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) (approx. 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).
Data Summary: ¹H NMR of this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.5 | m | 2H | Aromatic Protons (H-2, H-6) |
| ~6.9 | d | 1H | Aromatic Proton (H-5) |
| 6.11 | s | 2H | Methylene Protons (-O-CH₂-O-) |
Interpretation and Causality:
-
Aromatic Protons: The protons on the aromatic ring (H-2, H-5, and H-6) exhibit characteristic chemical shifts in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing acyl chloride group further deshields the adjacent protons (H-2 and H-6), causing them to appear at a lower field compared to H-5. The coupling patterns (doublet and multiplet) arise from spin-spin coupling with neighboring protons.
-
Methylene Protons: The two protons of the methylenedioxy group are chemically equivalent and thus appear as a sharp singlet at approximately 6.11 ppm. This characteristic signal is a strong indicator of the piperonyl moiety.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is typically acquired with a larger number of scans (1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).
Data Summary: Predicted ¹³C NMR of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl Carbon (C=O) |
| ~154 | Aromatic Carbon (C-4) |
| ~148 | Aromatic Carbon (C-3) |
| ~129 | Aromatic Carbon (C-6) |
| ~126 | Aromatic Carbon (C-1) |
| ~109 | Aromatic Carbon (C-2) |
| ~108 | Aromatic Carbon (C-5) |
| 102.5 | Methylene Carbon (-O-CH₂-O-) |
Interpretation and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the acyl chloride is significantly deshielded and appears at the lowest field (~168 ppm) due to the strong electron-withdrawing effect of the oxygen and chlorine atoms.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to the oxygen atoms of the dioxole ring (C-3 and C-4) are shifted downfield.
-
Methylene Carbon: The carbon of the methylenedioxy group appears at a characteristic chemical shift of around 102.5 ppm.
Caption: Structure of this compound with ¹H and ¹³C NMR chemical shift assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the neat sample. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Summary: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2900 | Weak | Methylene C-H Stretch |
| ~1770 | Strong | C=O Stretch (Acyl Chloride) |
| ~1600, ~1480, ~1440 | Medium-Strong | Aromatic C=C Bending |
| ~1260 | Strong | Asymmetric C-O-C Stretch (Dioxole) |
| ~1040 | Strong | Symmetric C-O-C Stretch (Dioxole) |
| ~930 | Medium | O-CH₂-O Bending |
| ~850-750 | Strong | C-Cl Stretch |
Interpretation and Causality:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum is the strong absorption around 1770 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom.
-
Aromatic Vibrations: The absorptions in the 1600-1440 cm⁻¹ region are indicative of the aromatic ring.
-
Dioxole Ring Vibrations: The strong bands at approximately 1260 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the methylenedioxy group, respectively. The band around 930 cm⁻¹ is also a key indicator of the O-CH₂-O unit.
-
C-Cl Stretch: The C-Cl stretching vibration is typically observed in the 850-750 cm⁻¹ region.
Sources
The Piperonyloyl Chloride Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Abstract: Piperonyloyl chloride, a derivative of the naturally abundant piperonylic acid, has emerged as a highly versatile and privileged scaffold in the field of medicinal chemistry. Its reactive acyl chloride functionality, coupled with the unique electronic properties of the 1,3-benzodioxole (methylenedioxyphenyl) ring, provides a robust platform for the synthesis of a diverse array of bioactive molecules. This technical guide explores the synthesis, key reactions, and significant applications of this compound as a precursor to novel therapeutic agents. We will delve into its role in the development of anticancer, antimicrobial, and anti-inflammatory compounds, supported by detailed experimental protocols, quantitative biological data, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.
Part 1: The Piperonyl Scaffold: From Natural Products to Synthetic Versatility
The Piperonyl Moiety: A Privileged Structure in Nature and Medicine
The 1,3-benzodioxole ring system, commonly known as the piperonyl or methylenedioxyphenyl group, is a recurring structural motif in a vast number of natural products.[1] Its presence in compounds like piperine, the main pungent alkaloid in black pepper, is associated with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The unique electronic nature of this bicyclic ether modulates the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing bioavailability and target engagement.[4] This has led to its classification as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
This compound: A Gateway to Chemical Diversity
This compound (1,3-benzodioxole-5-carbonyl chloride) is the acid chloride derivative of piperonylic acid.[5] It serves as a critical and highly reactive intermediate for introducing the piperonyl moiety into a molecular structure. Its synthesis is typically achieved through the reaction of piperonylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] This conversion transforms the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, primed for a variety of chemical transformations.
Core Reactivity and Synthetic Utility
The primary utility of this compound in medicinal chemistry stems from the high reactivity of the acyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This straightforward reactivity allows for the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies.[5]
Part 2: Foundational Synthetic Methodologies
The following protocols represent core, validated methods for the derivatization of this compound, forming the basis for the synthesis of numerous biologically active compounds.
Synthesis of Piperonyl Amides
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of piperonyl amides.
Experimental Protocol: General Procedure for Piperonyl Amide Synthesis
-
Amine Solution Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq.) and a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)).
-
Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7]
Causality in Experimental Design: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive this compound back to piperonylic acid. The base (TEA or DIPEA) is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Synthesis of Piperonyl Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a broad range of biological activities. The α,β-unsaturated ketone moiety is a key pharmacophore. Piperonyl chalcones can be synthesized via the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of Piperonyl Chalcones
-
Reactant Mixture: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (a piperonyl ketone, 1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.
-
Base Addition: To the stirring solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Reaction and Precipitation: Continue stirring at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. Filter the resulting solid, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[8]
Synthesis of 2-Piperonyl-Benzimidazoles
The benzimidazole ring is another privileged scaffold found in numerous FDA-approved drugs. The condensation of an o-phenylenediamine with this compound (or piperonylic acid) is a common route to this class of compounds.
Experimental Protocol: Synthesis of 2-Piperonyl-Benzimidazoles
-
Reactant Mixture: In a flask, combine o-phenylenediamine (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol or chloroform.[9]
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is often neutralized with a base (e.g., sodium bicarbonate solution). The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the pure 2-piperonyl-benzimidazole.[10]
Part 3: Therapeutic Applications and Mechanistic Insights
The synthetic accessibility of this compound derivatives has enabled their exploration in a multitude of therapeutic areas.
Anticancer Agents
The piperonyl scaffold is a common feature in many compounds investigated for their anticancer properties.
3.1.1. Mechanisms of Action
Derivatives of this compound exert their anticancer effects through various mechanisms. A significant body of research points to the ability of piperine and related compounds containing the piperonyl moiety to modulate critical cellular signaling pathways that are often dysregulated in cancer. These include:
-
Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation. Piperine has been shown to inhibit Wnt/β-catenin signaling, which can suppress the self-renewal of cancer stem cells.[3][5]
-
PI3K/Akt/mTOR Pathway: This is a key pathway that promotes cell survival and growth. Piperine and its derivatives can inhibit this pathway, leading to apoptosis and reduced cell proliferation.[11]
-
Hedgehog Signaling Pathway: The related compound, piperonyl butoxide, has been identified as an inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis.[2]
-
Induction of Apoptosis: Many piperonyl derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is often associated with the modulation of Bcl-2 family proteins and the activation of caspases.[1]
3.1.2. Quantitative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various classes of this compound derivatives against human cancer cell lines.
Table 1: Cytotoxicity of Piperonyl Amide Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperine-based Amides | MDA-MB-231 (Breast) | >100 | [12] |
| Piperine-based Ureas | MDA-MB-231 (Breast) | 18.7 - 97 | [12] |
| Piperlongumamides | A2780 (Ovarian) | 6.7 ± 0.77 | [13] |
| Piperlongumamides | TOV-112D (Ovarian) | 5.8 ± 0.29 | [13] |
Table 2: Cytotoxicity of Other Piperonyl Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole Derivative | MCF-7 (Breast) | 17.8 ± 0.24 | [14] |
| Benzimidazole Derivative | DU-145 (Prostate) | 10.2 ± 1.4 | [14] |
| Indolo-pyrazole Derivative | SK-MEL-28 (Melanoma) | 3.46 | [15] |
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives, particularly chalcones and benzimidazoles, have shown promising activity against a range of bacteria and fungi.
3.2.1. Mechanisms of Antimicrobial Action
While not fully elucidated for all derivatives, proposed mechanisms include the disruption of the bacterial cell membrane, inhibition of key microbial enzymes, and interference with biofilm formation.[16] The lipophilic nature of the piperonyl group may facilitate the passage of these molecules across microbial cell walls.
3.2.2. Quantitative Antimicrobial Activity
Table 3: Antibacterial Activity of Piperonyl Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcone | S. aureus (MRSA) | 25 - 50 | [7] |
| Chalcone | B. subtilis | 62.5 | [17] |
| Chalcone | E. coli | 250 | [17] |
| Benzimidazole-Triazole | S. aureus (MRSA) | 16 | [18] |
| Benzimidazole-Triazole | E. coli | Excellent Activity | [18] |
Anti-inflammatory Agents
Chronic inflammation is a key driver of many diseases. Piperonyl-containing compounds have demonstrated significant anti-inflammatory properties.
3.3.1. Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[13] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
3.3.2. Quantitative Anti-inflammatory Activity
Table 4: Anti-inflammatory Activity of Piperonyl Amide Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Piperlongumine | NO Production Inhibition | 14.5 ± 0.57 | [13] |
| Piperine Analog | NO Production Inhibition | 16.1 ± 0.94 | [13] |
| Piperlongumamide F | NO Production Inhibition | 27.3 ± 1.11 | [13] |
Part 4: Future Perspectives and Conclusion
This compound represents a time-tested yet continually relevant starting material for the synthesis of novel, biologically active compounds. The inherent properties of the piperonyl moiety, combined with the synthetic flexibility of the acyl chloride, provide a powerful platform for drug discovery.
Future research will likely focus on:
-
Elucidation of specific molecular targets: Moving beyond phenotypic screening to identify the precise enzymes or receptors with which these compounds interact.
-
Optimization of pharmacokinetic properties: Modifying the structures of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Development of combination therapies: Exploring the synergistic effects of piperonyl derivatives with existing drugs to enhance efficacy and overcome resistance.[2]
Part 5: References
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Šavikin, K., et al. (2015). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 141(3), 344–351. [Link]
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El-Sayed, M. A., et al. (2022). Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer. Scientific Reports, 12(1), 1957. [Link]
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Farnham, A. W., et al. (2012). An analogue of piperonyl butoxide facilitates the characterisation of metabolic resistance. Pest Management Science, 68(4), 561–568. [Link]
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Panini, M., et al. (2014). The Use of Substituted Alkynyl Phenoxy Derivatives of Piperonyl Butoxide to Control Insecticide-Resistant Pests. Pest Management Science, 70(9), 1380–1388. [Link]
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Imran, M., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Molecules, 28(22), 7729. [Link]
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Samykutty, A., et al. (2018). Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. Frontiers in Oncology, 8, 41. [Link]
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Imran, M., & Salehi, B. (2023). Piperine's Dual Mechanisms of Prevention and Destruction of Cancer. Encyclopedia, 3(4), 1386-1403. [Link]
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Tchadjobo, C., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 118–126. [Link]
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Tran, T. H., et al. (2022). Anti-inflammatory activity and cytotoxicity against ovarian cancer cell lines by amide alkaloids and piperic esters isolated from Piper longum fruits: In vitro assessments and molecular docking simulation. Bioorganic Chemistry, 128, 106072. [Link]
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de Almeida, G. C., et al. (2022). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences, 23(21), 13463. [Link]
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Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(30), 21470-21501. [Link]
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Benayad, O., et al. (2024). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Journal of Cancer Research and Clinical Oncology, 150(1), 1-28. [Link]
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ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. [Table]. Retrieved from [Link]
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Woon, C. K., et al. (2023). Chemical Constituents and Biological Activities of Piper as Anticancer Agents: A Review. Chemistry & Biodiversity, 20(9), e202300166. [Link]
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Ordon, A., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(7), 8399–8411. [Link]
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Unsal-Tan, O., et al. (2024). Mechanisms of piperonyl butoxide cytotoxicity and its enhancement with imidacloprid and metals in Chinese hamster ovary cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 828, 111853. [Link]
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Gorgani, L., et al. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current Medicinal Chemistry, 24(29), 3149–3162. [Link]
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Banerjee, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861311. [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Table]. Retrieved from [Link]
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Kawai, K., et al. (2000). Mechanistic study on liver tumor promoting effects of piperonyl butoxide in rats. Toxicology and Applied Pharmacology, 166(2), 83–90. [Link]
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Nagao, M., et al. (2000). Effect of piperonyl butoxide or allopurinol on cyanide-induced lipid peroxidation in mouse brain. Toxicology Letters, 114(1-3), 213–219. [Link]
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de Oliveira, A. B., et al. (2022). Chalcones with potential antibacterial and antibiofilm activities against periodontopathogenic bacteria. Anaerobe, 75, 102588. [Link]
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ResearchGate. (n.d.). IC50 values of the active compounds inhibiting human cancer cell growth (µM). [Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Table]. Retrieved from [Link]
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Ballell, L., et al. (2015). Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Tuberculosis (Edinburgh, Scotland), 95(2), 164–173. [Link]
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Kazimierczuk, Z., et al. (2002). studies on the syntheses of 1-substituted benzimidazole derivatives. Acta Poloniae Pharmaceutica, 59(1), 35–40. [Link]
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Tidwell, R. R., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(12), 2001–2004. [Link]
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Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Gueroui, M., et al. (2024). Evaluation of the anti-inflammatory activity of esters and amides piperine analogs an in silico study. RHAZES: Green and Applied Chemistry, 20. [Link]
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Basak, S., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 9(42), 8147–8153. [Link]
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Yurttaş, L., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 28(19), 6825. [Link]
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Radi, M., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals, 15(7), 882. [Link]
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ResearchGate. (n.d.). (PDF) Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Retrieved from [Link]
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Hisamatsu, F., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2633–2638. [Link]
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Wang, C., et al. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(80), 11362-11365. [Link]
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Kumar, A., et al. (2010). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 2(3), 273–278. [Link]
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Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
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Sharma, D., et al. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 10, 335. [Link]
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ResearchGate. (n.d.). (PDF) Spectral characterizations and antibacterial effect of 2-(5-R-1 H -benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Retrieved from [Link]
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Kovács, K., et al. (2024). Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines. International Journal of Molecular Sciences, 25(11), 5786. [Link]
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Kumar, A., et al. (2023). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 14(3), 494–509. [Link]
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Atmaca, H. U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
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The Ascendant Role of Piperonyloyl Chloride Derivatives in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
Authored by: [Your Name/Gemini AI]
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperonyl moiety, characterized by the 1,3-benzodioxole ring system, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse array of bioactive molecules. Piperonyloyl chloride, as a reactive intermediate, serves as a versatile building block for the synthesis of a multitude of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of key classes of this compound derivatives. We will delve into the synthetic strategies for preparing piperonyl-amides, chalcones, and thiosemicarbazones, and explore their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual workflows are presented to equip researchers with the knowledge to navigate this promising area of drug discovery.
Introduction: The Piperonyl Scaffold - A Gateway to Bioactivity
The 1,3-benzodioxole functional group, commonly known as the piperonyl group, is a structural motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for other aromatic systems and its role in modulating metabolic stability and receptor interactions. This compound (C₈H₅ClO₃) is a key acyl halide that serves as a readily available starting material for introducing the piperonyl moiety into various molecular frameworks.[2] The high reactivity of the acyl chloride group allows for facile nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions, leading to the generation of diverse chemical libraries.[2][] This guide will focus on three major classes of derivatives with pronounced biological activity: piperonyl-amides, piperonyl-chalcones, and piperonyl-thiosemicarbazones.
Synthesis of this compound Derivatives: A Practical Guide
The synthetic utility of this compound lies in its straightforward reactivity. The following sections detail the core synthetic methodologies for preparing key derivatives.
General Synthesis of Piperonyl-Amides via Schotten-Baumann Reaction
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of piperonyl-amides. This reaction, often carried out under Schotten-Baumann conditions, proceeds readily at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[][4]
Experimental Protocol: Synthesis of N-aryl piperonyl-amides
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to the solution and stir.
-
Acylation: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure piperonyl-amide derivative.
Caption: Workflow for Piperonyl-Amide Synthesis.
Synthesis of Piperonyl-Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[5] Piperonal (3,4-methylenedioxybenzaldehyde) is the key starting material for piperonyl-chalcones.
Experimental Protocol: Synthesis of Piperonyl-Chalcones
-
Reactant Mixture: In a round-bottom flask, dissolve piperonal (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Catalyst: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product fully.
-
Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[6]
Synthesis of Piperonyl-Thiosemicarbazones
Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[7] Piperonal is the aldehyde precursor for this class of compounds.
Experimental Protocol: Synthesis of Piperonyl-Thiosemicarbazones
-
Reactant Solution: Dissolve piperonal (1.0 eq.) and thiosemicarbazide (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
Catalyst: Add a few drops of a catalytic amount of a strong acid, like sulfuric acid or glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize to yield the pure piperonyl-thiosemicarbazone.
Biological Activities of this compound Derivatives
The structural diversity of this compound derivatives translates into a broad range of biological activities, which are summarized below.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity against various cancer cell lines.
-
Piperazine Derivatives: Piperazine-containing compounds derived from this compound have shown potent antiproliferative activity.[8] For instance, certain vindoline-piperazine conjugates exhibit growth inhibition (GI₅₀) values in the low micromolar range against breast and non-small cell lung cancer cell lines.[8] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation.
-
Thiosemicarbazones: Piperonyl-thiosemicarbazones have also emerged as promising anticancer agents. Some derivatives have shown potent cytotoxic activity against glioma and breast cancer cell lines, with IC₅₀ values more potent than the standard drug imatinib.[9]
-
Chalcones: Piperonyl-chalcones have been investigated for their cytotoxic effects. Certain indole-based chalcone derivatives have shown significant growth inhibition against various cancer cell lines.[10]
| Derivative Class | Compound Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Piperazine | Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 µM (GI₅₀) | [8] |
| Piperazine | Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 µM (GI₅₀) | [8] |
| Thiosemicarbazone | Substituted thiosemicarbazone | C6 (Glioma) | 9.08-10.59 µg/mL (IC₅₀) | [9] |
| Thiosemicarbazone | Substituted thiosemicarbazone | MCF7 (Breast) | 7.02-9.08 µg/mL (IC₅₀) | [9] |
| Chalcone | Indole-chalcone hybrid | Various NCI-60 lines | Micromolar range | [10] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and this compound derivatives have shown promise in this area.
-
Sulfonic Acid Ester Derivatives: Novel piperonylic acid derivatives containing a sulfonic acid ester moiety have demonstrated significant antibacterial activity.[1] One such compound exhibited excellent activity against Pseudomonas syringae pv. Actinidiae with inhibition values of 99% at 100 µg/mL and 85% at 50 µg/mL.[1]
-
Fluoroquinolone Derivatives: Modifications of the fluoroquinolone scaffold with piperazine moieties derived from this compound have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like ciprofloxacin-resistant P. aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA).[11]
| Derivative Class | Compound Example | Microorganism | Activity (MIC/Inhibition) | Reference |
| Sulfonic Acid Ester | Compound 41 | P. syringae pv. Actinidiae | 99% inhibition at 100 µg/mL | [1] |
| Fluoroquinolone | Piperazinyl derivative 5h | CRPA | 16 µg/mL (MIC) | [11] |
| Fluoroquinolone | Piperazinyl derivative 5k | CRPA | 16 µg/mL (MIC) | [11] |
| Fluoroquinolone | Piperazinyl derivative 5l | CRPA | 16 µg/mL (MIC) | [11] |
| Fluoroquinolone | Various derivatives | MRSA | < 0.016 µg/mL (MIC) | [11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Piperonyloyl-containing structures have demonstrated anti-inflammatory properties.
-
Diarylpentanoid Analogues: A series of diarylpentanoid derivatives, which can be conceptually linked to the piperonyl scaffold through structural similarities, have been evaluated for their ability to suppress nitric oxide (NO) production in macrophages.[12] Several compounds showed significant NO inhibitory activity with IC₅₀ values in the low micromolar range, comparable to or better than curcumin.[12] Structure-activity relationship (SAR) studies have highlighted the importance of hydroxyl groups on the aromatic rings for this activity.[12]
-
Eugenol Derivatives: While not directly derived from this compound, novel eugenol derivatives, which share some structural features, have been investigated as PPARγ agonists for their anti-inflammatory effects.[13][14] These studies underscore the potential of related scaffolds in modulating inflammatory responses.
Caption: Biological Activity Screening Workflow.
Enzyme Inhibitory Activity
The specific inhibition of enzymes is a cornerstone of modern pharmacology. Piperonyloyl derivatives have been shown to inhibit several important enzymes.
-
Carbonic Anhydrase and Acetylcholinesterase Inhibition: Piperonal-based chalcones have been evaluated for their inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE), enzymes implicated in various diseases, including glaucoma and Alzheimer's disease.[15] These chalcones displayed IC₅₀ values in the micromolar range against these enzymes.[15]
-
Cruzain Inhibition: Thiosemicarbazones have been investigated as inhibitors of cruzain, a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease.[16] Several derivatives showed potent cruzain inhibition with IC₅₀ values in the sub-micromolar range.[16]
| Derivative Class | Enzyme Target | Activity (IC₅₀) | Reference |
| Chalcone | hCA I | 5.11-109.70 µM | [15] |
| Chalcone | hCA II | 17.05-162.59 µM | [15] |
| Chalcone | AChE | 18.52-98.69 µM | [15] |
| Thiosemicarbazone | Cruzain | 0.306-0.512 µM | [16] |
Mechanistic Insights and Future Directions
The diverse biological activities of this compound derivatives are a consequence of their ability to interact with a multitude of biological targets. The piperonyl group itself can participate in hydrophobic and van der Waals interactions within protein binding pockets. Furthermore, the varied functionalities introduced through derivatization allow for a wide range of hydrogen bonding, electrostatic, and covalent interactions.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the piperonyl scaffold and its appended functionalities will be crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies are needed to unravel the precise molecular mechanisms by which these derivatives exert their biological effects. This includes identifying specific protein targets and elucidating their impact on cellular signaling pathways.
-
Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives is essential for their translation into clinical candidates.
-
Development of Novel Derivatives: The exploration of new reaction partners for this compound will undoubtedly lead to the discovery of novel chemical entities with unique biological profiles.
Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. The derivatives, including amides, chalcones, and thiosemicarbazones, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. The straightforward and efficient synthetic routes to these compounds, coupled with their promising biological profiles, make them an attractive area for continued research and development in the quest for new and effective therapeutics. This guide has provided a foundational understanding of the synthesis and biological evaluation of these important molecules, with the aim of inspiring further innovation in this exciting field.
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A Comprehensive Technical Guide to the Thermochemical Properties of Piperonyloyl Chloride
This guide provides a detailed framework for the determination and understanding of the key thermochemical data for piperonyloyl chloride (1,3-benzodioxole-5-carbonyl chloride). Addressed to researchers, scientists, and professionals in drug development and chemical engineering, this document outlines the essential experimental and computational methodologies for establishing a complete thermochemical profile of this important synthetic intermediate. Given the current scarcity of published thermochemical data for this compound, this guide serves as a foundational blueprint for its characterization.
Introduction: The Significance of this compound and Its Thermochemical Profile
This compound, with the molecular formula C₈H₅ClO₃, is a reactive acyl halide widely employed as a building block in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a 1,3-benzodioxole ring system, is a common motif in natural products and pharmacologically active compounds.[2] It serves as a precursor for pharmaceuticals, agricultural chemicals, and flavoring agents.[1]
Despite its utility, a comprehensive understanding of its thermochemical properties—such as its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—is conspicuously absent in the scientific literature. This data is critical for:
-
Process Safety and Hazard Analysis: Understanding the energy released during its synthesis or subsequent reactions is paramount for preventing thermal runaways and ensuring safe industrial-scale production.
-
Reaction Engineering and Optimization: Accurate thermochemical data allows for the precise calculation of reaction enthalpies, enabling the optimization of thermal management and reactor design.
-
Computational Modeling: Experimental data provides a crucial benchmark for the validation of computational chemistry models, which can then be used to predict the properties of related compounds.
This guide will, therefore, detail the necessary steps to acquire this vital data, from the initial synthesis and purification of a high-purity sample to the application of state-of-the-art calorimetric and computational techniques.
Synthesis and Purification of this compound
The prerequisite for any accurate thermochemical measurement is a sample of high and known purity. This compound is typically synthesized from its corresponding carboxylic acid, piperonylic acid (1,3-benzodioxole-5-carboxylic acid), via reaction with a chlorinating agent.[1]
Synthesis Protocol: Chlorination of Piperonylic Acid
A common and effective method involves the use of thionyl chloride (SOCl₂).[1]
Materials:
-
Piperonylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Dry glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, suspend piperonylic acid in a minimal amount of anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.
-
After the initial reaction subsides, gently heat the mixture to reflux until the evolution of HCl gas ceases and the solid piperonylic acid has completely dissolved.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can then be purified.
Purification
To achieve the high purity (>99.5%) required for calorimetry, the crude product should be purified by fractional distillation under reduced pressure .[3] The boiling point of this compound is reported as 155 °C at 25 mmHg.[2][3] The purity of the final product must be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Determination of Thermochemical Properties
The following sections outline the primary experimental techniques for determining the key thermochemical parameters of this compound.
Standard Enthalpy of Combustion and Formation via Combustion Calorimetry
The standard enthalpy of formation is most accurately determined from the experimentally measured enthalpy of combustion. For organochlorine compounds, this requires a specialized approach to handle the reaction products.[4]
Theoretical Background:
The combustion of this compound in a bomb calorimeter under an excess of oxygen will produce carbon dioxide, water, and a mixture of hydrochloric acid and free chlorine. To obtain a well-defined final state for accurate energy calculations, the free chlorine must be quantitatively reduced to chloride ions.[4] This is typically achieved by adding a reducing agent, such as hydrazine dihydrochloride, to the bomb before combustion.[4]
Experimental Workflow:
Figure 1: Workflow for Combustion Calorimetry of this compound.
Protocol:
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.[5]
-
Sample Preparation: A pellet of known mass (approximately 1 g) of high-purity this compound is prepared.
-
Bomb Preparation: The pellet is placed in a crucible inside the bomb. A known volume of hydrazine dihydrochloride solution is added to the bomb to reduce any chlorine gas formed during combustion.[4] The bomb is then sealed and pressurized with high-purity oxygen.
-
Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is recorded with high precision.
-
Analysis of Products: After combustion, the gaseous and liquid contents of the bomb are analyzed to determine the amounts of nitric acid (from residual N₂) and hydrochloric acid formed. The completeness of the combustion is also verified.
-
Calculations: The raw temperature data is used to calculate the total energy change. Corrections are applied for the heat of ignition, the formation of nitric acid, and for converting the data to standard state conditions (Washburn corrections).[5] The standard internal energy of combustion (ΔcU°) is then determined.
-
Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for quantifying the enthalpies of phase transitions.[6][7]
Theoretical Background:
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] This differential heat flow is directly proportional to the sample's heat capacity. When the sample undergoes a phase transition, such as melting, it absorbs (endothermic) or releases (exothermic) heat, resulting in a peak on the DSC thermogram. The area of this peak is proportional to the enthalpy of the transition.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan.
-
DSC Measurement: The sample and an empty reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the thermogram.
-
Melting Point and Enthalpy of Fusion (ΔfusH): The melting point is taken as the onset temperature of the melting endotherm.[6] The enthalpy of fusion is calculated by integrating the area of the melting peak. This compound has a reported melting point of 78-79 °C.[2][3]
-
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH) can be determined by measuring the vapor pressure of this compound as a function of temperature using the Knudsen effusion method.[8][9][10]
Theoretical Background:
This method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[11][12] The rate of mass loss is related to the vapor pressure by the Knudsen equation. By measuring the vapor pressure at several temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.
Protocol:
-
Apparatus: A Knudsen cell containing the sample is placed in a high-vacuum chamber. The cell has a small, well-defined orifice.
-
Measurement: The cell is heated to a series of constant temperatures, and the rate of mass loss is measured using a highly sensitive microbalance.[8]
-
Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH/R, where R is the gas constant.
Computational Thermochemistry
As a complementary approach, modern computational chemistry methods can provide reliable estimates of thermochemical data.[13]
Methodology:
High-level ab initio calculations, such as the Gaussian-n theories (e.g., G4), can be used to calculate the total electronic energy of the this compound molecule.[13] By combining this with calculated vibrational frequencies (to determine thermal corrections) and the known enthalpies of formation of the constituent atoms in their standard states, the gas-phase standard enthalpy of formation can be predicted with high accuracy.
Figure 2: Interrelationship of Thermochemical Quantities for this compound.
Summary of Key Thermochemical Data
The following table summarizes the key thermochemical properties of this compound and the recommended methods for their determination. The values are currently undetermined and await experimental measurement.
| Property | Symbol | Recommended Experimental Method | Computational Method |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | Combustion Calorimetry | Not directly computed |
| Standard Molar Heat Capacity (solid) | Cp(s) | Differential Scanning Calorimetry | Statistical Mechanics |
| Melting Point | Tm | Differential Scanning Calorimetry | N/A |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry | N/A |
| Enthalpy of Sublimation | ΔsubH | Knudsen Effusion Method | N/A |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | (from ΔfH°(s) and ΔsubH) | Ab initio (G4, etc.) |
Conclusion
The establishment of a robust thermochemical dataset for this compound is an essential step towards ensuring the safety, efficiency, and scalability of its use in chemical synthesis. This guide provides a comprehensive roadmap for researchers to systematically determine these properties through a combination of meticulous synthesis, advanced calorimetric techniques, and validated computational methods. The execution of these protocols will fill a significant gap in the chemical literature and provide invaluable data for the broader scientific and industrial community.
References
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- University of Wisconsin-Madison. (2022, August 26). Knudsen Effusion.
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An In-depth Technical Guide on the Reactivity of Piperonyloyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonyloyl chloride, also known as 3,4-(Methylenedioxy)benzoyl chloride, is a pivotal acyl chloride derivative widely utilized in organic synthesis.[1] Its distinctive structure, featuring a benzodioxole ring, imparts unique reactivity and renders its derivatives biologically significant.[2] This guide offers an in-depth exploration of the reactivity of this compound with various nucleophiles, providing mechanistic insights and practical experimental protocols. The applications of its derivatives span pharmaceuticals, agricultural chemicals, and flavoring agents, making a thorough understanding of its reactivity crucial for professionals in drug discovery and chemical synthesis.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 25054-53-9 | [3][4] |
| Molecular Formula | C₈H₅ClO₃ | [2][4] |
| Molecular Weight | 184.58 g/mol | [4] |
| Melting Point | 78-79 °C | [4] |
| Boiling Point | 155 °C at 25 mmHg | [4] |
| Appearance | Off-white to blue-grey crystalline powder | [1][] |
Safety Information
This compound is a corrosive and moisture-sensitive compound that causes severe skin and eye burns, as well as respiratory and digestive tract irritation.[1] It should be handled in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and protective clothing.[1] It is crucial to prevent contact with water and moisture, as it can hydrolyze to form hydrochloric acid.[1]
Core Reactivity: Nucleophilic Acyl Substitution
The primary mode of reactivity for this compound is nucleophilic acyl substitution.[2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms. This makes it a prime target for attack by a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group, to yield the acylated product.[6][7]
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Specific Nucleophiles
Amines: Synthesis of Amides
The reaction of this compound with primary and secondary amines is a robust and common method for synthesizing N-substituted piperonyl amides.[][9] This reaction, often conducted under Schotten-Baumann conditions, is typically rapid and exothermic.[9][10]
Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.[11] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion. A base, often an excess of the amine or an added tertiary amine like triethylamine, neutralizes the resulting hydrochloric acid to drive the reaction to completion.[11][12]
Caption: Workflow for the synthesis of amides from this compound.
Experimental Protocol: Schotten-Baumann Reaction
This protocol describes the synthesis of an N-substituted piperonyl amide using a two-phase system.
Materials:
-
This compound
-
Primary or secondary amine
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Magnetic stirrer
-
Separatory funnel
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath with vigorous stirring.
-
Slowly add the 10% aqueous NaOH solution (2.0 eq.).
-
In a separate container, dissolve this compound (1.05 eq.) in a minimal amount of DCM.
-
Add the this compound solution dropwise to the rapidly stirred amine solution, maintaining the temperature between 0 and 5 °C.[13]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
Alcohols: Synthesis of Esters
This compound reacts with alcohols to form piperonyl esters.[6] The reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the HCl byproduct.[14]
Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate.[15] The intermediate then collapses, eliminating a chloride ion and a proton to form the ester.[6]
Experimental Protocol: Esterification
This protocol outlines the synthesis of a piperonyl ester.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Pyridine or triethylamine
-
Anhydrous diethyl ether or DCM
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the alcohol solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by distillation or column chromatography.
Thiols: Synthesis of Thioesters
Thiols, being excellent nucleophiles, react readily with this compound to form thioesters.[16] The reaction is analogous to that with alcohols and is typically performed in the presence of a base to scavenge the HCl produced.[17]
Mechanism
The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion affords the thioester.
Experimental Protocol: Thioesterification
Materials:
-
This compound
-
Thiol
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Water: Hydrolysis
This compound is sensitive to moisture and readily undergoes hydrolysis to form piperonylic acid and hydrochloric acid.[1] This reactivity is a key consideration for the storage and handling of the compound, which should be done under anhydrous conditions. The hydrolysis is rapid because the carbonyl carbon is highly activated towards nucleophilic attack.[18]
Applications in Drug Discovery
The piperonyl moiety is a common scaffold in many biologically active molecules.[19] Derivatives of this compound have been investigated for a range of therapeutic applications, including:
-
Anticancer agents: Some piperonyl derivatives have shown cytotoxic effects against cancer cell lines.[19]
-
Anti-inflammatory agents: The ability to inhibit pro-inflammatory mediators makes these compounds potential candidates for treating inflammatory diseases.[19]
-
Neuroprotective agents: Certain derivatives have demonstrated neuroprotective properties.[19]
-
Platelet aggregation inhibitors: Specific carboxamides derived from this compound have been synthesized and evaluated as inhibitors of platelet aggregation.[20]
Conclusion
This compound is a versatile and highly reactive acylating agent. Its reactions with a variety of nucleophiles, particularly amines, alcohols, and thiols, provide efficient routes to a diverse array of piperonyl derivatives. A comprehensive understanding of its reactivity, coupled with careful control of reaction conditions to mitigate side reactions like hydrolysis, is essential for its effective application in organic synthesis and the development of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in these fields.
References
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- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
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The Elusive Crystal Structure of Piperonyloyl Chloride: A Technical Guide for Researchers
Abstract
Piperonyloyl chloride (C₈H₅ClO₃), a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals, presents a compelling case study in the intersection of synthetic chemistry and structural biology.[1] While its utility in drug development is well-documented, a comprehensive understanding of its solid-state architecture remains a notable gap in the scientific literature. This technical guide provides an in-depth exploration of this compound, addressing its synthesis, spectroscopic characterization, and safety considerations. Critically, in the absence of a published crystal structure for this compound, we will leverage crystallographic data from its parent compound, piperonylic acid, and other closely related benzodioxole derivatives to infer its likely solid-state conformation and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic building block.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, also known as 1,3-benzodioxole-5-carbonyl chloride, is a reactive acyl chloride distinguished by its benzodioxole moiety.[2] This functional group is a common motif in a wide array of biologically active molecules, contributing to their pharmacological profiles.[1][3] The compound serves as a crucial precursor for the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] Its role as a key intermediate underscores the importance of a detailed understanding of its chemical and physical properties, including its three-dimensional structure, which can influence reaction kinetics, product stereochemistry, and ultimately, the biological activity of its derivatives.
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved through the chlorination of piperonylic acid. This well-established method offers high yields and purity, making it suitable for both laboratory-scale and industrial applications.
Synthetic Pathway: From Piperonylic Acid to this compound
The primary synthetic route involves the reaction of piperonylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Caution: This procedure should be performed in a well-ventilated fume hood, as it involves corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperonylic acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the flask at room temperature. The reaction is typically performed in the absence of a solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClO₃ | [2] |
| Molecular Weight | 184.58 g/mol | [2] |
| Appearance | Off-white to blue-grey crystalline powder | [6] |
| Melting Point | 78-79 °C | [] |
| Boiling Point | 155 °C at 25 mmHg | [] |
| ¹H NMR (CDCl₃, 300 MHz) δ | 6.12 (s, 2H, -OCH₂O-), 6.95 (d, 1H), 7.45 (d, 1H), 7.65 (dd, 1H) | |
| IR (KBr) ν_max | ~1750 cm⁻¹ (C=O, acyl chloride), ~1600, 1480, 1440 cm⁻¹ (aromatic C=C) |
The Unresolved Crystal Structure: Insights from Analogs
A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases reveals no publicly available single-crystal X-ray diffraction data for this compound. This absence necessitates a predictive approach based on the known crystal structures of closely related compounds.
Piperonylic Acid: The Precursor's Solid-State Arrangement
Piperonylic acid, the direct precursor to this compound, provides the most relevant structural analog.[6][8] Its crystal structure reveals key features that are likely to be conserved in the acyl chloride derivative. The molecule is largely planar, with the carboxylic acid group lying in the plane of the benzodioxole ring system. In the solid state, piperonylic acid molecules form hydrogen-bonded dimers, a common motif for carboxylic acids.
Diagram 2: Inferred Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Benzodioxole Derivatives: A Family of Planar Structures
Crystallographic studies of various benzodioxole derivatives consistently show a high degree of planarity in the fused ring system.[9] The dioxole ring typically adopts a slight envelope conformation. This inherent planarity is expected to be a dominant feature in the crystal structure of this compound. The carbonyl group of the acyl chloride is likely to be coplanar with the aromatic ring to maximize resonance stabilization.
Hypothetical Crystal Packing of this compound
In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be governed by weaker intermolecular interactions, such as dipole-dipole interactions of the carbonyl groups and π-π stacking of the aromatic rings. The chlorine atom may also participate in halogen bonding. The overall packing arrangement will seek to maximize van der Waals contacts and minimize electrostatic repulsion.
Diagram 3: Workflow for Crystal Structure Determination
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Safety and Handling
This compound is a corrosive substance that can cause severe skin and eye burns.[5] It is also moisture-sensitive and will react with water to produce hydrochloric acid. All handling should be performed in a fume hood with appropriate personal protective equipment. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Conclusion and Future Directions
This compound remains a vital building block in medicinal chemistry. While its synthesis and spectroscopic properties are well-characterized, the absence of a definitive crystal structure represents a significant knowledge gap. This guide has provided a comprehensive overview of the available information and has used data from structural analogs to propose likely solid-state characteristics. The determination of the single-crystal X-ray structure of this compound would be a valuable contribution to the field, providing crucial insights into its reactivity and intermolecular interactions. Such data would further aid in the rational design of novel therapeutics based on the versatile benzodioxole scaffold.
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A Comprehensive Safety and Handling Guide for Piperonyloyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonyloyl chloride (CAS No: 25054-53-9), also known as 1,3-benzodioxole-5-carbonyl chloride, is a highly reactive acyl halide widely utilized as a key intermediate in complex organic synthesis.[1][2] Its utility in creating novel molecular scaffolds—ranging from potential inhibitors of platelet aggregation to pyrrolophenanthridone alkaloids—makes it a valuable tool in pharmaceutical and medicinal chemistry.[1] However, the very reactivity that makes it synthetically useful also renders it significantly hazardous. The acyl chloride functional group is acutely sensitive to moisture, undergoing rapid hydrolysis to form corrosive byproducts.
This guide provides an in-depth analysis of the safety profile of this compound. Moving beyond a simple recitation of data sheet information, it elucidates the chemical principles behind the hazards and provides field-proven protocols for safe handling, emergency response, and disposal, ensuring that scientific personnel can manage its risks effectively.
Hazard Identification and Classification
The primary danger associated with this compound stems from its classification as a corrosive substance. This is not an intrinsic property of the molecule itself, but rather a consequence of its high reactivity, particularly with water.
Causality of Corrosivity: As an acyl halide, this compound reacts readily with nucleophiles. The most common nucleophile in a laboratory environment is ambient moisture (H₂O). Upon contact with water, it undergoes rapid and exothermic hydrolysis to form piperonylic acid and, more critically, hydrochloric acid (HCl). This in-situ generation of a strong acid is the root cause of its severe corrosive effects on skin, eyes, and mucous membranes.[3][4]
GHS Classification Summary
The Globally Harmonized System (GHS) provides a clear and immediate summary of the chemical's dangers.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
Data sourced from multiple safety data sheets.[5]
Caption: GHS Hazard Communication for this compound.
Physical and Chemical Properties
Understanding the physical state and properties of this compound is essential for designing appropriate handling and storage procedures.
| Property | Value | Source |
| CAS Number | 25054-53-9 | |
| Molecular Formula | C₈H₅ClO₃ | [6] |
| Molecular Weight | 184.58 g/mol | [6] |
| Appearance | Off-white to blue-gray crystalline powder | [1][3] |
| Melting Point | 78-79 °C (lit.) | [1][2] |
| Boiling Point | 155 °C at 25 mmHg (lit.) | [1][2] |
| Stability | Moisture sensitive; reacts with moisture in the air. | [1] |
Safe Handling and Storage Protocols
A proactive approach to safety, grounded in robust engineering controls and stringent personal protective equipment (PPE) standards, is non-negotiable.
Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the hazardous material.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[3] This is critical to contain the fine, corrosive dust and to vent any hydrochloric acid vapor generated from atmospheric moisture.
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in any laboratory where this compound is handled.[3] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE)
PPE provides the final barrier of defense and must be selected based on the high degree of corrosive hazard.
-
Eye and Face Protection: Standard safety glasses are insufficient. Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3] A full-face shield must be worn over the goggles to protect the entire face from accidental splashes of the corrosive solid.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[4] Use a proper glove removal technique to avoid cross-contamination. For extended operations, consider double-gloving.
-
Clothing: Wear a flame-retardant lab coat with tight-fitting cuffs.[7] Ensure no skin is exposed between the glove and the sleeve. Appropriate protective clothing should be worn to prevent any skin exposure.[3]
-
-
Respiratory Protection: If there is any risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator (such as a type N95 dust mask or better) is required.
Storage Best Practices
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[3]
-
Environment: The compound must be stored in a dedicated corrosives cabinet.[3] The storage area must be cool, dry, and protected from moisture.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator is recommended for long-term stability.[1]
-
Segregation: Store away from incompatible materials, particularly water, bases, alcohols, and amines.[8][9]
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical to mitigating injury. All personnel must be trained on these procedures before handling the compound.
Caption: General Emergency Response Workflow for this compound Incidents.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3] Do not allow the victim to rub their eyes. Seek immediate medical attention from an ophthalmologist.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[3] Flush the affected skin area with plenty of water for at least 15 minutes.[3] Seek immediate medical aid.[3]
-
Inhalation: Remove the victim from the exposure area to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has ceased, perform artificial respiration (do not use mouth-to-mouth resuscitation).[3][5] Seek immediate medical aid.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth and give a cupful of water to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical aid.[3]
Accidental Release Measures
-
Evacuate: Clear all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the full PPE as described in Section 3.2.
-
Contain: Prevent the spread of the powder. Do not use water to clean the spill, as this will create a corrosive acid solution.[3]
-
Clean-up: Carefully sweep or vacuum the material and place it into a suitable, clearly labeled, and closed container for disposal.[3][4] Avoid any actions that generate dust.[3]
-
Decontaminate: Once the solid is removed, decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution) to neutralize any residual acid, followed by a final wipe-down.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[3]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [3] The violent reaction with water will generate large quantities of corrosive and toxic hydrogen chloride gas, exacerbating the hazard.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Stability and Reactivity
-
Reactivity: The compound is highly reactive. It reacts violently with water and is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[8][11]
-
Chemical Stability: The material is stable under recommended storage conditions (cool, dry, inert).[1] However, it is highly sensitive to moisture.[1]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][9]
Toxicological Profile
-
Primary Effect: The toxicological effects are dominated by its extreme corrosivity. The material is destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]
-
Symptoms of Exposure: Inhalation can lead to spasm, inflammation, and edema of the larynx and bronchi, potentially causing chemical pneumonitis and pulmonary edema.[4] Symptoms may include a burning sensation, coughing, wheezing, shortness of breath, headache, and nausea.[4]
Disposal Considerations
Chemical waste generators must comply with all federal, state, and local hazardous waste regulations.[3]
-
Method: Do not dispose of via drains or as regular trash. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to handle the acidic gases produced.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with official regulations.[4]
Conclusion
This compound is an indispensable reagent in modern synthetic chemistry, but its utility is matched by its significant hazards. Its corrosive nature, driven by a high sensitivity to moisture, demands a rigorous and informed approach to safety. By understanding the chemical principles behind its reactivity and adhering strictly to the engineering, handling, and emergency protocols outlined in this guide, researchers can effectively mitigate the risks and utilize this compound with confidence and security.
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A Comprehensive Technical Guide on the Safe Handling and Disposal of Piperonyloyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
Piperonyloyl chloride (CAS 25054-53-9), also known as 3,4-(Methylenedioxy)benzoyl chloride, is a highly reactive acyl halide widely employed as a synthetic intermediate in medicinal chemistry and drug development.[1][2] Its utility in constructing complex molecular scaffolds, such as those found in alkaloids and potential anti-cancer agents, is well-documented.[1][2][3] However, the very reactivity that makes it a valuable reagent also renders it hazardous. The electrophilic carbonyl carbon, activated by the adjacent chlorine atom, is susceptible to rapid nucleophilic attack, most notably by water.[4][5] This guide provides a detailed framework for the safe handling, storage, emergency management, and ultimate disposal of this compound, grounded in the principles of chemical causality and laboratory safety.
Section 1: Hazard Profile and Physicochemical Characteristics
A foundational understanding of a chemical's properties is the first principle of its safe management. This compound is a corrosive solid that demands respect and careful handling.[6][7]
1.1: Physicochemical Data
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 25054-53-9 | [1][6][8] |
| Molecular Formula | C₈H₅ClO₃ | [3][6] |
| Molecular Weight | 184.58 g/mol | [3][6] |
| Appearance | Off-white to white powder/solid | [6][8] |
| Melting Point | 78-79 °C | [1][2][6][8] |
| Boiling Point | 155 °C @ 25 mmHg | [1][2][6][8] |
1.2: Hazard Classification
This compound is classified as a hazardous substance. Its primary dangers stem from its corrosive nature and high reactivity.
| Hazard Pictogram | GHS Classification | Hazard Statement |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[1][7] |
| Serious Eye Damage, Category 1 |
The core causality for these hazards is the acyl chloride functional group. Upon contact with moisture, such as humidity in the air or water in biological tissues, it rapidly hydrolyzes.[6][9] This reaction produces piperonylic acid and, critically, hydrogen chloride (HCl) gas.[6][10][11] The generated HCl is a strong acid that is responsible for the severe corrosive damage to skin, eyes, and the respiratory and digestive tracts.[6][7]
Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is achieved through a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of PPE. This hierarchy prioritizes removing the hazard or placing a barrier between the worker and the hazard.
2.1: Hierarchy of Controls
The most effective safety strategies involve engineering solutions that minimize exposure potential. Administrative controls and PPE are essential but are considered the last lines of defense.
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction quenching, must be performed inside a certified chemical fume hood to contain dust and vapors.[6]
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[6]
2.2: Personal Protective Equipment (PPE)
The appropriate PPE provides a critical barrier against direct contact. The selection must be based on a thorough risk assessment.[12]
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield.[6][8][13] | Protects against splashes of corrosive material and airborne dust particles. A face shield protects the entire face from severe burns. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect before use and use proper removal technique.[6][8] | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body | A chemical-resistant lab coat or a full protective suit.[6][8] | Protects skin on the arms and body from contact with the solid or from splashes during handling. |
| Respiratory | A NIOSH-approved respirator (e.g., full-face with N100 or P3 cartridges) should be used where dust generation is unavoidable or ventilation is insufficient.[6][8] | Protects the respiratory tract from inhaling corrosive dust, which can cause severe chemical burns.[6] |
Section 3: Standard Operating Procedures for Routine Handling
Adherence to established protocols is crucial for preventing incidents.
3.1: Protocol for Weighing and Transfer
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operating correctly.
-
Inert Environment: As this compound is moisture-sensitive, minimize its exposure to the atmosphere.[6][8] For highly sensitive applications, consider handling in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Containment: Place a weigh boat or appropriate container on the balance inside the fume hood. Tare the balance.
-
Transfer: Carefully transfer the required amount of solid this compound from its storage container to the weigh boat using a clean, dry spatula. Avoid generating dust.[6]
-
Closure: Immediately and tightly close the main storage container to prevent moisture ingress.[6]
-
Cleanup: Clean any minor residual dust from the spatula and balance area using a dry wipe, which should then be treated as contaminated waste.
3.2: Storage Requirements
Proper storage is essential to maintain the reagent's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[6]
-
Location: Store in a designated "Corrosives" or "Moisture-Sensitive" cabinet.[6] The area must be cool, dry, and well-ventilated.
-
Incompatibilities: Segregate from incompatible materials, especially water, alcohols, amines, strong bases, and oxidizing agents.[6][11]
Section 4: Emergency Response Protocols
Despite careful planning, emergencies can occur. A clear, well-rehearsed response plan is vital.
4.1: Spill Management
The response to a spill depends on its scale. The primary objective is to protect personnel and prevent the spread of contamination.[14]
Caption: Decision workflow for responding to a this compound spill.
4.2: First Aid Measures
Immediate and correct first aid is critical to mitigating injury from exposure.[15] In all cases of exposure, seek immediate medical attention.[6][8]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[6][8] Do not delay washing. Get medical aid immediately.[6]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][8] Do not allow the victim to rub their eyes.[6] Get medical aid immediately.
-
Inhalation: Move the victim to fresh air at once.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[6][7] Get medical aid immediately.
-
Ingestion: Do NOT induce vomiting.[6][8] If the victim is conscious and alert, rinse their mouth with water and give them a cupful of water to drink.[6] Never give anything by mouth to an unconscious person.[6][8] Get medical aid immediately.
Section 5: Decontamination and Waste Disposal
Disposal of this compound is not a simple act of discarding; it is a chemical procedure that transforms a hazardous substance into a less reactive waste stream suitable for final disposal.
5.1: The Chemistry of Neutralization (Quenching)
The core of disposal is the controlled neutralization of the reactive acyl chloride group. This is achieved by reacting it with a suitable nucleophile under controlled conditions.[16] The most common and safest laboratory-scale method is to convert it to its corresponding carboxylate salt via hydrolysis with a weak base.
Reaction: C₈H₅ClO₃ + 2 NaHCO₃ → C₈H₅CO₂⁻Na⁺ + NaCl + 2 CO₂ + H₂O
This process is self-validating: the cessation of CO₂ effervescence indicates the completion of the reaction. Using a weak base like sodium bicarbonate is preferable to a strong base (like NaOH) for quenching as it moderates the reaction rate and provides a visual endpoint.
5.2: Protocol for Neutralization of Waste this compound
This protocol is for small quantities (<5 g) of residual or waste this compound.
-
Setup: In a chemical fume hood, place a beaker or flask of appropriate size (at least 10x the volume of the quenching solution) in an ice/water bath on a magnetic stir plate.
-
Quenching Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Ensure you have at least a 3-fold molar excess relative to the amount of this compound to be quenched.
-
Initiate Stirring: Begin slowly stirring the bicarbonate solution.
-
Slow Addition: Add the waste this compound in very small portions to the stirring bicarbonate solution. This step is critical. A violent reaction with excessive foaming (due to CO₂ and HCl gas evolution) will occur if the addition is too fast.[16]
-
Monitor: Allow the effervescence to subside after each addition before adding the next portion. Control the temperature of the reaction mixture with the ice bath.[16]
-
Completion: Once all the solid has been added and gas evolution has ceased, continue stirring the mixture for at least one hour to ensure the reaction is complete.
-
Final pH Check: Check the pH of the solution with litmus paper or a pH meter. It should be neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution until a stable neutral/basic pH is achieved.
-
Waste Collection: The resulting aqueous solution should be transferred to a properly labeled hazardous waste container for collection by a licensed disposal company.[8] Do not pour down the drain.[8]
5.3: Disposal of Contaminated Materials
-
Solid Waste: All contaminated items, including gloves, weigh boats, paper towels, and silica gel, must be collected in a sealed, labeled hazardous waste container.
-
Glassware: Glassware should be decontaminated by carefully rinsing with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed using the neutralization protocol described above before routine cleaning.
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Methodological & Application
Synthesis of Amides Using Piperonyloyl Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Piperonylamide Scaffold
The piperonylamide moiety, characterized by the 1,3-benzodioxole core, is a privileged scaffold in medicinal chemistry and organic synthesis. Its presence in numerous natural products and pharmacologically active molecules underscores its significance. Piperonyloyl chloride, as a reactive acylating agent, serves as a cornerstone for the efficient construction of a diverse array of N-substituted piperonylamides. This guide provides a comprehensive overview of the synthesis of amides using this compound, delving into the reaction mechanism, offering detailed experimental protocols, and presenting key characterization data to empower researchers in their synthetic endeavors.
The reaction of this compound with primary and secondary amines is a robust and versatile transformation, typically proceeding through a nucleophilic acyl substitution mechanism.[1] This method allows for the facile formation of a stable amide bond, a critical linkage in a vast number of pharmaceuticals and biologically active compounds.
Core Principles: The Nucleophilic Acyl Substitution Reaction
The synthesis of amides from this compound and an amine is a classic example of nucleophilic acyl substitution. The reaction is generally rapid and exothermic. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A proton is then removed from the nitrogen atom, typically by a base present in the reaction mixture, to yield the final amide product and a hydrochloride salt.[2]
To drive the reaction to completion, a base is commonly added to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.[3] The choice of base and reaction conditions can be tailored to the specific amine substrate and desired outcome.
Reaction Mechanism: A Step-by-Step Visualization
The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. The key steps are outlined below:
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
Preparation of this compound from Piperonylic Acid
A common preparatory route to this compound involves the reaction of piperonylic acid with thionyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend piperonylic acid (1.0 eq.) in thionyl chloride (excess, e.g., 5-10 eq.).
-
Reflux the suspension for a designated period (e.g., 2-8 hours), monitoring the reaction progress by the cessation of gas evolution (HCl and SO2).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by distillation or used directly in the subsequent amidation step.
General Protocol for Amide Synthesis under Schotten-Baumann Conditions
The Schotten-Baumann reaction provides a robust and widely applicable method for the synthesis of amides from acyl chlorides.[4][5][6]
Procedure:
-
In a suitable flask, dissolve the primary or secondary amine (1.0 - 1.2 eq.) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Add an aqueous solution of a base, such as 10% sodium hydroxide, to the amine solution with vigorous stirring.
-
Cool the biphasic mixture in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same organic solvent to the stirred mixture.
-
Continue stirring at room temperature for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Specific Application Protocols
Synthesis of N-phenylbenzo[d][4][6]dioxole-5-carboxamide
This protocol details the synthesis of an N-aryl piperonylamide.[7]
Reagents and Conditions:
-
Piperonylic acid
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Aniline
-
Argon atmosphere
-
Reaction time: 48 hours
Procedure:
-
Dissolve piperonylic acid (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Add DMAP (0.3 eq.) and stir the mixture under an argon atmosphere.
-
After 5-10 minutes, add EDCI (1.3 eq.).
-
Following a 30-minute incubation period, add the corresponding aniline derivative (1.0 eq.).
-
Stir the reaction mixture for 48 hours at room temperature.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired N-phenylbenzo[d][4][6]dioxole-5-carboxamide.
Synthesis of N-(benzo[d][4][6]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide
This protocol illustrates a multi-step synthesis culminating in an amide formation step using a derivative of this compound.[8]
Procedure for Amide Formation:
-
To a solution of the crude 2-((3-methylbenzyl)thio)acetyl chloride (1.2 eq.) in dichloromethane (20 mL) at 0°C, add a solution of benzo[d][4][6]dioxol-5-amine (1.0 eq.) and triethylamine (2.0 eq.) in dioxane (20 mL) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes, and then at room temperature for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic phases, dry over MgSO4, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Data Presentation: Representative Amide Syntheses
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | DMAP/EDCI | Dichloromethane | 48 h | - | [7] |
| 3,4,5-Trimethoxyaniline | DMAP/EDCI | Dichloromethane | 48 h | - | [7] |
| Benzo[d][4][6]dioxol-5-amine | Triethylamine | Dioxane/DCM | 2.5 h | - | [8] |
| Piperidine | Sodium Hydroxide | Water/DCM | - | - | [4] |
| Diethylamine | Sodium Hydroxide | Water/DCM | - | - |
Note: Specific yield data was not available in the cited abstract for some examples, but the protocols were reported as effective.
Characterization of Piperonylamides
The synthesized amides can be characterized using a suite of standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration for secondary amides appears as a sharp peak around 3300 cm⁻¹.[7]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton signals for the 1,3-benzodioxole moiety are typically observed in the aromatic region (δ 6.8-7.5 ppm), with a characteristic singlet for the methylenedioxy protons (O-CH₂-O) around δ 6.0-6.2 ppm. The amide N-H proton of secondary amides often appears as a broad singlet.[7]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The amide carbonyl carbon resonates in the range of δ 164-170 ppm. The carbons of the 1,3-benzodioxole ring and the methylenedioxy carbon (O-CH₂-O) at approximately δ 102 ppm are also characteristic.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized amide, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[7]
Example Spectroscopic Data for N-phenylbenzo[d][4][6]dioxole-5-carboxamide: [7]
-
IR (cm⁻¹): 1649.39 (C=O)
-
¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 10.10 (s, 1H, NH), 7.85–7.76 (m, 2H), 7.63 (dd, J = 8.2, 1.4 Hz, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.44–7.35 (m, 2H), 7.19–7.06 (m, 2H), 6.19 (d, J = 1.1 Hz, 2H, OCH₂O).
-
¹³C NMR (126 MHz, DMSO-d₆) δ (ppm): 164.95, 150.50, 147.84, 139.70, 129.22, 129.02, 123.98, 123.30, 120.83, 108.39, 108.19, 102.27.
-
HRMS (m/z): [M + H]⁺ calcd for C₁₄H₁₂NO₃, 242.0817; found, 242.0814.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
The synthesis of amides using this compound is a highly efficient and versatile method for accessing a wide range of N-substituted piperonylamides. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with the appropriate selection of reaction conditions, allows for the reliable preparation of these valuable compounds. The protocols and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of piperonylamide-based molecules for applications in drug discovery and materials science.
References
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Mastering Amide and Ester Synthesis: Application Notes for Piperonyloyl Chloride in Schotten-Baumann Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Schotten-Baumann Reaction
First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction remains a cornerstone of modern organic synthesis for the formation of amides and esters.[1][2][3] Its enduring utility lies in its operational simplicity, high efficiency, and broad applicability. The reaction facilitates the acylation of nucleophiles—typically primary or secondary amines and alcohols—with acyl chlorides in the presence of a base.[4] The "Schotten-Baumann conditions" classically refer to a biphasic system, where an aqueous basic solution is used to neutralize the hydrochloric acid byproduct, effectively driving the reaction to completion.[1][3] This guide provides an in-depth exploration of the application of piperonyloyl chloride in the Schotten-Baumann reaction, a transformation of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperonyl moiety in a vast number of biologically active molecules.
The Piperonyl Moiety: A Privileged Scaffold in Drug Discovery
The 1,3-benzodioxole functional group, commonly known as the piperonyl group, is a key structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities.[5][6] Piperine, the main alkaloid in black pepper, is a well-known example, and its derivatives have been explored for antibacterial, antitumor, antioxidant, and anti-inflammatory properties. The piperonyl group is also a critical component of piperonyl butoxide (PBO), a widely used pesticide synergist that enhances the efficacy of other insecticides by inhibiting cytochrome P450 enzymes.[7][8][9] In drug development, the piperonyl scaffold is often incorporated into molecules to modulate their pharmacokinetic and pharmacodynamic profiles, influencing properties such as metabolic stability and receptor binding.[10][11][12]
This compound: Properties and Safe Handling
This compound (1,3-benzodioxole-5-carbonyl chloride) is the acyl chloride derivative of piperonylic acid and serves as the primary reagent for introducing the piperonyl group via acylation reactions. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅ClO₃ | [13] |
| Molecular Weight | 184.58 g/mol | [13] |
| Appearance | Off-white to blue-grey crystalline powder | [13] |
| Melting Point | 78-79 °C | [13] |
| Boiling Point | 155 °C at 25 mmHg | [13] |
| Stability | Moisture sensitive | [14] |
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[15]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Moisture Sensitivity: The reagent reacts with moisture, including atmospheric humidity, to produce hydrochloric acid. Keep containers tightly closed and store in a cool, dry place, preferably in a desiccator.[14][15]
-
In case of contact:
-
Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Do not use water for cleanup.[15]
The Schotten-Baumann Reaction: Mechanism and Key Parameters
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is versatile and can be used to synthesize both amides (from amines) and esters (from alcohols or phenols).[1][16]
General Mechanism
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol/phenol attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[2][17]
-
Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.
-
Deprotonation: The base present in the reaction medium neutralizes the hydrochloric acid formed and deprotonates the positively charged nitrogen (in the case of an amine) or oxygen (in the case of an alcohol/phenol), yielding the final amide or ester product.[2][17]
Caption: General mechanism of the Schotten-Baumann reaction.
Key Experimental Parameters
The success of the Schotten-Baumann reaction is contingent on the careful control of several experimental parameters:
-
Choice of Base: An aqueous solution of sodium hydroxide is the most common and cost-effective base.[2] Pyridine can also be used and sometimes acts as a superior catalyst.[2] The base is crucial for neutralizing the HCl byproduct, thus preventing the protonation of the nucleophile and driving the reaction forward.[2][18]
-
Solvent System: The classic Schotten-Baumann conditions employ a biphasic system, typically an organic solvent like dichloromethane or diethyl ether and an aqueous phase containing the base.[1][3] This setup is advantageous as the reactants and products remain in the organic phase, while the base in the aqueous phase neutralizes the generated acid.[3]
-
Temperature: The reaction is often highly exothermic. Cooling the reaction mixture, typically in an ice bath (0-5 °C), is essential to control the reaction rate and minimize side reactions, such as the hydrolysis of the acyl chloride.[18]
-
Stirring: Vigorous stirring is critical in a biphasic system to ensure sufficient mass transfer between the organic and aqueous phases, maximizing the reaction rate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative piperonyl amide and a piperonyl ester using Schotten-Baumann conditions.
Protocol 1: Synthesis of (1,3-Benzodioxol-5-yl)(piperidin-1-yl)methanone (N-Piperonylpiperidine)
This protocol details the synthesis of an amide from this compound and a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, Büchner funnel
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Application Notes and Protocols: Mastering Esterification Reactions with Piperonyloyl Chloride
Abstract
Piperonyloyl chloride, an acyl halide derived from piperonylic acid, is a pivotal reagent in organic synthesis, valued for its role in introducing the biologically significant 1,3-benzodioxole moiety into molecular frameworks. Its derivatives, particularly esters, are integral to the development of pharmaceuticals, agrochemicals, and fragrances[1]. This guide provides a comprehensive overview of the esterification of alcohols and phenols using this compound. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for various substrates, and discuss the critical role of catalysts like 4-Dimethylaminopyridine (DMAP). The protocols are designed to be self-validating, incorporating sections on work-up, purification, and characterization to ensure trustworthy and reproducible outcomes for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Insights
The reaction of this compound with an alcohol or phenol is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride functional group makes this transformation efficient and broadly applicable[1][2].
The Fundamental Reaction Pathway
The reaction proceeds via a two-step addition-elimination mechanism. The alcohol's nucleophilic oxygen atom attacks the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, the most stable leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the alcohol, rendering it non-nucleophilic[3][4].
Critical Safety and Handling Protocols
This compound is a corrosive and moisture-sensitive solid.[5] Adherence to strict safety protocols is mandatory.
Table 1: Safety and Handling of this compound
| Precaution Category | Guideline | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. [5][6] | Protects eyes and skin from the corrosive effects of the acyl chloride and the HCl byproduct. |
| Handling Environment | All operations must be conducted within a certified chemical fume hood. [5][7] | Prevents inhalation of corrosive dust and HCl gas evolved during the reaction. |
| Moisture Control | Use oven-dried glassware and anhydrous solvents. Store under an inert atmosphere (N₂ or Ar). [5][8] | This compound reacts readily with water (hydrolysis) to form inactive piperonylic acid. |
| Spill & Waste | Spills should be neutralized with sodium bicarbonate before cleanup. Dispose of waste in a dedicated halogenated waste container. | Mitigates corrosive hazards and ensures proper environmental disposal. |
| First Aid | In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [5]| Immediate dilution is critical to minimizing tissue damage. |
Experimental Protocols: From Reagents to Purified Product
The following protocols provide a framework for the successful synthesis of piperonyl esters. All reactions should be monitored for completion using Thin Layer Chromatography (TLC).
General Workflow
A successful esterification experiment follows a logical progression from setup to final analysis.
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol outlines a standard procedure for reactive, unhindered alcohols.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq, e.g., 1.08 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq, 2.1 mL, 15 mmol). Cool the resulting solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq, 2.03 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the alcohol solution over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).[9][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl piperonyl ester.
Protocol 2: DMAP-Catalyzed Esterification of a Hindered Alcohol (e.g., tert-Butanol)
This protocol is adapted for less reactive or sterically demanding substrates where catalytic activation is essential.
-
Preparation: To an oven-dried flask, add tert-butanol (1.0 eq, 0.74 g, 10 mmol), 4-Dimethylaminopyridine (DMAP) (0.05 eq, 61 mg, 0.5 mmol), and anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.
-
Base Addition: Add pyridine (2.0 eq, 1.6 mL, 20 mmol). Rationale: Pyridine is used as a bulk base to neutralize HCl, while DMAP serves as the nucleophilic catalyst.[4][11] Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.2 eq, 2.22 g, 12 mmol) in anhydrous THF (10 mL).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is often significantly slower than with primary alcohols; monitor carefully by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 . The aqueous washes are critical for removing the pyridine and DMAP salts.
Protocol 3: Esterification of a Phenol
Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring.[12] The reaction may require slightly more forcing conditions or a robust catalytic system.
-
Preparation: To an oven-dried flask, add phenol (1.0 eq, 0.94 g, 10 mmol), DMAP (0.1 eq, 122 mg, 1.0 mmol), and anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Base and Reagent Addition: Add pyridine (2.0 eq, 1.6 mL, 20 mmol) and cool to 0 °C. Add a solution of this compound (1.2 eq, 2.22 g, 12 mmol) in DCM (10 mL) dropwise.
-
Reaction: Stir at room temperature overnight. If the reaction is sluggish, it may be gently heated to reflux (40 °C) for several hours.
-
Work-up and Purification: Follow the work-up procedure as described in Protocol 1 . Purification by column chromatography will yield the pure phenyl piperonyl ester.
Data Summary and Expected Outcomes
The choice of substrate and conditions significantly impacts reaction outcomes.
Table 2: Comparative Reaction Conditions and Typical Yields
| Substrate Type | Base (eq.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Primary Alcohol | Triethylamine (1.5) | None | DCM | 0 → RT | 2-4 | 85-95% |
| Secondary Alcohol | Triethylamine (1.5) | DMAP (1-5) | DCM | 0 → RT | 4-12 | 70-90% |
| Tertiary Alcohol | Pyridine (2.0) | DMAP (5-10) | THF | RT | 12-24 | 40-70% |
| Phenol | Pyridine (2.0) | DMAP (5-10) | DCM | RT → 40 | 12-24 | 60-85% |
Characterization of Piperonyl Esters
Confirmation of product identity and purity is achieved through standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the methylenedioxy protons (-O-CH₂-O-) as a singlet around δ 6.0-6.1 ppm.[13][14] Aromatic protons of the piperonyl group will appear between δ 6.8-7.5 ppm. Signals corresponding to the alcohol/phenol moiety will also be present, shifted downfield upon esterification.
-
¹³C NMR: The ester carbonyl carbon signal will be prominent around δ 164-166 ppm.[14]
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the ester carbonyl at approximately 1720 cm⁻¹. The characteristic C-O stretches will also be present around 1250 cm⁻¹ and 1100 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated mass of the target ester.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Piperonyloyl Ester Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Wet reagents/glassware. 2. Inactive this compound (hydrolyzed). 3. Insufficient base. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use fresh or properly stored this compound. 3. Use at least 1.1 equivalents of a non-nucleophilic base. |
| Reaction Stalls | 1. Sterically hindered substrate. 2. Low nucleophilicity of the alcohol/phenol. | 1. Add catalytic DMAP (1-10 mol%). 2. Increase reaction time and/or gently heat the reaction mixture. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products (e.g., anhydride from unreacted starting material). | 1. Allow the reaction to run longer or add a catalyst. 2. Ensure slow, controlled addition of the acyl chloride at 0 °C. |
| Difficult Purification | 1. Co-elution of product with starting material. 2. Residual pyridine/DMAP in crude product. | 1. Optimize the solvent system for column chromatography. 2. Perform a dilute HCl wash during work-up to remove basic impurities (use with caution if the product is acid-sensitive). |
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- National Institutes of Health. (2019). Evaluation of esterification routes for long chain cellulose esters.
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- Frontiers. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.
- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
- Chemistry Steps. (n.d.). Preparation of Esters.
- University of California, Irvine. (n.d.). Fischer Esterification.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters.
- Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?.
- Google Patents. (n.d.). CN103936709A - Synthetic method of piperonal.
- University of Texas Rio Grande Valley ScholarWorks. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- ResearchGate. (2025). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF.
- National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
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- YouTube. (2019). synthesis of esters from acid chlorides.
- Indian Journal of Chemistry. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
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- Reddit. (2023). Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?.
- YouTube. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry.
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Piperonyloyl Chloride as a Protecting Group for Amines: Principles and Protocols
An Application Guide for Researchers
Introduction: Navigating Amine Reactivity in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, managing the reactivity of functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, are prime candidates for undesired side reactions.[1][2] Protecting group chemistry offers a strategic solution: temporarily masking the amine to allow for selective transformations elsewhere in the molecule.[3][4]
While carbamates like Boc, Cbz, and Fmoc are staples in the synthetic chemist's toolkit, acyl-based protecting groups offer a distinct set of properties for specific applications.[5][6] This guide focuses on Piperonyloyl Chloride , an acyl halide derived from piperic acid, and its application as a robust protecting group for primary and secondary amines. The resulting N-piperonyl amide provides a stable yet cleavable derivative, offering a valuable orthogonal strategy in complex synthetic routes.[7]
This document provides an in-depth exploration of the piperonyloyl group, from the fundamental principles of its installation and cleavage to detailed, field-tested laboratory protocols.
Core Principles: The Piperonyloyl Group in Context
The piperonyloyl group is installed via a nucleophilic acyl substitution reaction between an amine and this compound.[8][9] This reaction is typically rapid and high-yielding. The resulting amide is significantly less nucleophilic and basic than the parent amine, effectively protecting it from a wide range of reagents.
Chemical Properties of the Reagent
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 25054-53-9 | [7] |
| Molecular Formula | C₈H₅ClO₃ | [7] |
| Molecular Weight | 184.58 g/mol | |
| Appearance | Colorless to pale yellow liquid/solid | [7] |
| Melting Point | 78-79 °C | |
| Boiling Point | 155 °C @ 25 mmHg | |
| Key Hazard | Corrosive (Causes Burns) | [10] |
Strategic Considerations: Why Choose a Piperonyloyl Group?
The selection of a protecting group is a critical decision dictated by the overall synthetic strategy.[11] The piperonyloyl group offers a unique profile compared to more common carbamates.
| Feature | Piperonyloyl (Acyl) | Boc (Carbamate) | Cbz (Carbamate) |
| Stability | Generally stable to acidic conditions and catalytic hydrogenation. | Labile to strong acids (e.g., TFA, HCl).[5][12] | Stable to acid and base. |
| Cleavage | Strong acid or base (amide hydrolysis). | Strong acid.[12] | Catalytic hydrogenation (H₂/Pd-C).[5][6] |
| Orthogonality | Can be retained while cleaving Boc or Cbz groups. | Can be cleaved without affecting Cbz or many acyl groups.[5] | Can be cleaved without affecting Boc or acid/base labile groups.[6] |
| Introduction | Reaction with this compound, often with a non-nucleophilic base. | Reaction with Boc-anhydride (Boc₂O).[5][12] | Reaction with benzyl chloroformate (Cbz-Cl).[5] |
Part 1: Protection of Amines
The protection step involves the formation of a stable amide bond. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[9]
-
Nucleophilic Attack: The amine's lone pair attacks the carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen.
-
Elimination of Leaving Group: The carbon-oxygen double bond reforms, expelling the chloride ion as the leaving group.
-
Deprotonation: A base (typically excess amine or an added scavenger like pyridine or triethylamine) removes the proton from the nitrogen, yielding the neutral amide product and the hydrochloride salt of the base.[9]
Caption: Workflow for Amine Protection.
Experimental Protocol: General Procedure for N-Piperonylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount |
| Amine Substrate | Starting Material | 1.0 eq |
| This compound | Protecting Group Reagent | 1.1 - 1.2 eq |
| Dichloromethane (DCM) | Anhydrous Solvent | 5-10 mL per mmol of amine |
| Triethylamine (Et₃N) or Pyridine | HCl Scavenger (Base) | 1.5 - 2.0 eq |
| Magnetic Stirrer & Stir Bar | Agitation | - |
| Round-bottom flask | Reaction Vessel | - |
| Nitrogen/Argon line | Inert Atmosphere | - |
| Separatory Funnel | Workup | - |
| Rotary Evaporator | Solvent Removal | - |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization of the Protected Amine
Confirmation of the N-piperonyl amide product can be achieved through standard spectroscopic methods.
| Spectroscopy | Key Observation | Rationale |
| IR | Disappearance of primary amine N-H stretches (~3350-3450 cm⁻¹).[13][14] Appearance of a strong amide C=O stretch (~1630-1680 cm⁻¹). Appearance of a secondary amide N-H stretch (~3300 cm⁻¹).[13] | Formation of the N-C=O bond. |
| ¹H NMR | Disappearance of the broad amine N-H proton signal.[14][15] Appearance of a downfield amide N-H proton signal (~7.5-8.5 ppm). Downfield shift of protons on the carbon alpha to the nitrogen.[15][16] | The electron-withdrawing effect of the adjacent carbonyl group deshields the N-H proton and alpha-protons. |
| ¹³C NMR | Appearance of an amide carbonyl carbon signal (~165-175 ppm). | Introduction of the piperonyloyl group. |
| Mass Spec | Molecular ion peak corresponding to the mass of the protected amine. | Confirmation of product formation. |
Part 2: Deprotection of N-Piperonyl Amides
The removal of the piperonyloyl group regenerates the free amine. This is typically accomplished by amide hydrolysis under either strong acidic or basic conditions. The choice of method depends on the stability of other functional groups in the molecule.
Deprotection Mechanism: Amide Hydrolysis
-
Acid-Catalyzed Hydrolysis: The amide carbonyl is protonated, making the carbonyl carbon more electrophilic. Water attacks the carbonyl, and following proton transfers, the amine is eliminated as an ammonium salt.
-
Base-Catalyzed (Saponification) Hydrolysis: A hydroxide ion attacks the amide carbonyl carbon. The resulting tetrahedral intermediate eliminates the amide anion (a very poor leaving group), which is then protonated by the carboxylic acid formed in situ (or during aqueous workup) to yield the free amine. This process is often irreversible and may require harsh conditions (e.g., heating).
Caption: Workflow for Amide Deprotection.
Experimental Protocol: General Procedure for Deprotection (Acidic Hydrolysis)
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount |
| N-Piperonyl Amide | Starting Material | 1.0 eq |
| 6M Hydrochloric Acid (HCl) | Reagent/Solvent | 10-20 mL per mmol |
| 6M Sodium Hydroxide (NaOH) | Basification | As needed to reach pH > 10 |
| Diethyl ether or DCM | Extraction Solvent | - |
| Reflux Condenser | Heating | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-piperonyl amide (1.0 eq) in 6M aqueous HCl.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, or until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Carefully basify the solution by the slow addition of 6M NaOH (aq) until the pH is > 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or DCM).
-
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Applications in Synthesis
The piperonyloyl group serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives are utilized in pharmaceuticals, agricultural chemicals, and flavoring agents.[7]
-
Pharmaceutical Intermediates: this compound is a building block for synthesizing compounds with potential therapeutic value, including pain relief and anti-inflammatory agents.[7]
-
Heterocyclic Chemistry: It is used in the synthesis of complex heterocyclic structures like 2-phenylbenzimidazoles, which are investigated for various biological activities.[7]
-
Antiproliferative Agents: The piperonyloyl moiety is incorporated into molecules being explored for their potential as anti-cancer agents.[7]
-
Agrochemicals: It serves as a precursor for developing insecticides and fungicides.[7]
Safety and Handling
This compound is a corrosive and moisture-sensitive chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10] All manipulations should be performed in a certified chemical fume hood.[10]
-
Handling: Minimize dust generation and accumulation. Do not breathe vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[10] Keep the container tightly closed and protected from moisture, as it reacts with water.[10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[10]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed in a corrosives area.[10]
References
- Vertex AI Search Result. (2023, August 15). Buy this compound | 25054-53-9.
- Cole-Parmer.
- PrepChem.com. Synthesis of piperonyl chloride.
- Google Patents. (CN112724120B). Method for synthesizing piperonyl chloride through continuous flow reaction.
- Sigma-Aldrich. This compound 99 25054-53-9.
- Sigma-Aldrich.
- ECHEMI.
- Google Patents. (CN103936709A). Synthetic method of piperonal.
- ChemicalBook.
- Sigma-Aldrich. (2024, August 6).
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Benchchem.
- TCI Chemicals. Protecting Agents.
- CIE A-Level Chemistry. 34.1 Primary and secondary amines.
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
- Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
- Wikipedia. Protecting group.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Master Organic Chemistry. (2018, June 7).
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Chemguide.
- Wuts, P. G. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
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Application Note & Protocol: Synthesis of N-Aryl Amides via Acylation of Anilines with Piperonyloyl Chloride
Abstract
This application note provides a comprehensive guide for the synthesis of N-aryl amides through the acylation of anilines with piperonyloyl chloride. This protocol is particularly relevant for researchers in medicinal chemistry, drug development, and materials science, where the benzodioxole moiety is a key structural motif. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction, which is well-suited for the efficient formation of amide bonds. This document offers a detailed, step-by-step experimental procedure, a discussion of the underlying reaction mechanism, safety protocols, and methods for product purification and characterization.
Introduction
The 1,3-benzodioxole scaffold, a key feature of this compound, is a prevalent structural element in a vast array of natural products and pharmacologically active molecules. Its presence often imparts significant biological activity. The acylation of anilines with this compound to form N-aryl amides is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.[1] The resulting N-arylpiperonylamides serve as versatile intermediates in organic synthesis.
The Schotten-Baumann reaction, first described in the 1880s, is a classic and reliable method for the synthesis of amides from amines and acyl chlorides.[2] The reaction is typically performed under biphasic conditions, with an aqueous base neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[2] This method is particularly advantageous for the acylation of anilines due to its generally high yields and operational simplicity.
Reaction Mechanism and Key Parameters
The acylation of anilines with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by a base to yield the final amide product.
The use of a base, such as sodium hydroxide or pyridine, is critical to neutralize the HCl generated during the reaction.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is often carried out at low temperatures to control its exothermic nature and minimize potential side reactions.
Experimental Protocol
This protocol describes the synthesis of N-phenylpiperonylamide as a representative example of the acylation of an aniline with this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| Aniline | 93.13 | 1.0 g (10.7 mmol) | ≥99% |
| This compound | 184.58 | 2.0 g (10.8 mmol) | ≥98% |
| Sodium hydroxide (NaOH) | 40.00 | 0.5 g (12.5 mmol) | ≥97% |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | ACS grade |
| Deionized water | 18.02 | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 20 mL | - |
| Brine (saturated NaCl solution) | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 5 g | - |
| Ethanol | 46.07 | As needed for recrystallization | 95% |
Apparatus:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of the Aniline Solution: In the 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of aniline in 25 mL of dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, dissolve 0.5 g of sodium hydroxide in 25 mL of deionized water and cool the solution to room temperature.
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath on the magnetic stirrer and begin stirring.
-
Addition of Base: Slowly add the aqueous sodium hydroxide solution to the stirring aniline solution.
-
Addition of this compound: Dissolve 2.0 g of this compound in 25 mL of dichloromethane and transfer the solution to the dropping funnel. Add the this compound solution dropwise to the vigorously stirred biphasic mixture over 30 minutes. Maintain the reaction temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Crude Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-phenylpiperonylamide.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure N-phenylpiperonylamide as a crystalline solid.
-
Characterization: Determine the melting point of the purified product and characterize its structure using FTIR and ¹H NMR spectroscopy.
Visualizing the Workflow and Mechanism
Experimental Workflow:
Caption: Workflow for the acylation of aniline with this compound.
Reaction Mechanism:
Caption: Mechanism of the Schotten-Baumann acylation of aniline.
Product Characterization
The structure of the synthesized N-phenylpiperonylamide can be confirmed by standard spectroscopic techniques.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
FTIR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. The N-H stretch of the amide should appear as a sharp peak around 3300-3500 cm⁻¹. The characteristic C-O-C stretches of the methylenedioxy group are expected in the fingerprint region.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the aniline and piperonyl moieties, as well as a singlet for the methylenedioxy protons (around 6.0 ppm). The amide N-H proton will appear as a singlet, the chemical shift of which can be solvent-dependent.
Safety Precautions
-
This compound is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a fume hood.
-
Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive this compound (hydrolyzed) | Use fresh or newly opened this compound. |
| Insufficient base | Ensure the correct stoichiometry of the base is used to neutralize the HCl byproduct. | |
| Formation of side products | Reaction temperature too high | Maintain a low temperature (0-5 °C) during the addition of the acyl chloride. |
| Impure starting materials | Use high-purity aniline and this compound. | |
| Difficulty in recrystallization | Incorrect solvent | Screen for a suitable recrystallization solvent. A mixed solvent system may be necessary. |
| Product is an oil | Purify by column chromatography. |
Conclusion
This application note details a reliable and efficient protocol for the acylation of anilines with this compound, leveraging the Schotten-Baumann reaction conditions. This methodology provides a straightforward route to N-arylpiperonylamides, which are valuable compounds in various fields of chemical and pharmaceutical research. By following the outlined procedure and safety precautions, researchers can effectively synthesize and characterize these important molecules.
References
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Journal of the American Chemical Society. (n.d.). Organic Syntheses Procedure.
Sources
Application Notes and Protocols for Friedel-Crafts Acylation using Piperonyloyl Chloride
Introduction: The Strategic Importance of the Piperonyl Moiety in Modern Chemistry
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through electrophilic aromatic substitution. This powerful reaction introduces an acyl group onto an aromatic ring, yielding aryl ketones that are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides an in-depth exploration of the Friedel-Crafts acylation utilizing piperonyloyl chloride, a reagent of significant interest due to the prevalence of the piperonyl (or 3,4-methylenedioxybenzoyl) moiety in numerous biologically active molecules. The unique electronic and structural characteristics of the benzodioxole ring system impart valuable properties to parent molecules, making its efficient introduction a key synthetic challenge.[2]
These application notes are designed for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles, practical protocols, and expert insights to facilitate the successful execution and optimization of this important transformation.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below, with a focus on the specific reactants :
-
Generation of the Acylium Ion: The reaction is initiated by the activation of this compound with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.[3]
-
Rearomatization: A weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached piperonyloyl group. This protonolysis restores the aromaticity of the ring, yielding the desired aryl piperonyl ketone and regenerating the aluminum chloride catalyst. However, in practice, the catalyst often forms a complex with the product ketone, necessitating a stoichiometric amount of the Lewis acid.[4]
A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further acylation of the ring.[3] Moreover, the resonance-stabilized acylium ion is not susceptible to the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3]
Experimental Workflow and Protocols
The following sections provide detailed protocols for the Friedel-Crafts acylation of representative aromatic substrates with this compound. These protocols are based on established methodologies for Friedel-Crafts reactions and should be adapted based on the specific reactivity of the chosen substrate.
Safety Precautions
-
This compound: Corrosive and moisture-sensitive. Causes burns to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Aluminum Chloride: A highly reactive and corrosive solid that reacts violently with water, releasing heat and hydrogen chloride gas. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and in a fume hood. Wear appropriate PPE.
-
Solvents: Dichloromethane and other chlorinated solvents are toxic and should be handled in a fume hood.
-
Quenching: The quenching of the reaction with water or acid is highly exothermic and releases HCl gas. This step must be performed slowly and in a controlled manner in a fume hood.
General Protocol for the Acylation of an Aromatic Substrate
This protocol provides a general procedure that can be adapted for various aromatic substrates.
Reagents and Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene, Anisole)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a nitrogen/argon inlet.
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. Stir to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, again maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: evolution of CO₂ gas), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Protocol 1: Synthesis of (3,4-Methylenedioxyphenyl)(phenyl)methanone (Piperonyl Benzophenone)
This protocol details the acylation of benzene with this compound.
-
Aromatic Substrate: Benzene (use a slight excess, e.g., 1.2 equivalents).
-
Follow the general protocol outlined above.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of (3,4-Methylenedioxyphenyl)(p-tolyl)methanone
This protocol details the acylation of toluene with this compound.
-
Aromatic Substrate: Toluene (1.0-1.2 equivalents).
-
Follow the general protocol. The methyl group of toluene is an ortho, para-director. Due to steric hindrance, the major product is expected to be the para-substituted isomer.
-
Purification: Separation of potential ortho and para isomers may require column chromatography.
Protocol 3: Synthesis of (4-Methoxyphenyl)(3,4-methylenedioxyphenyl)methanone
This protocol details the acylation of anisole with this compound.
-
Aromatic Substrate: Anisole (1.0-1.2 equivalents).
-
Follow the general protocol. The methoxy group of anisole is a strong ortho, para-director, leading to a mixture of isomers, with the para-isomer generally predominating.
-
Purification: Column chromatography is often necessary to separate the ortho and para isomers.
Quantitative Data Summary
The following table summarizes representative yields for the Friedel-Crafts acylation of various aromatic substrates with different acylating agents, providing an expected range for reactions with this compound under optimized conditions.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ | Dichloromethane | 0 - RT | 2 | ~90 | [3] |
| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | <10 - RT | 2-4 | >85 (para) | [1] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 60 | 4-72 | 65-94 (para) | [5] |
| Benzene | Acetic Anhydride | AlCl₃ | Benzene | Reflux (60) | 0.5 | High | [6][7] |
Note: "RT" denotes room temperature. Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (moisture contamination).- Deactivated aromatic substrate (e.g., nitrobenzene).- Insufficient reaction temperature or time. | - Use freshly opened, anhydrous AlCl₃.- Ensure all glassware and solvents are rigorously dried.- Consider alternative synthetic routes for strongly deactivated substrates.- Monitor the reaction by TLC and adjust temperature and time accordingly. |
| Formation of Multiple Products (Isomers) | - The aromatic substrate has multiple positions available for substitution.- The directing group on the substrate is not highly regioselective. | - Optimize reaction conditions (lower temperature may favor the thermodynamic product).- Use column chromatography for purification to separate isomers. |
| Polyacylation | - Highly activated aromatic substrate. | - While less common in acylation, using a stoichiometric amount or a slight excess of the aromatic substrate can help. |
| Dark/Tarry Reaction Mixture | - Reaction temperature is too high, leading to decomposition.- Impurities in the starting materials. | - Maintain careful temperature control, especially during the addition of reagents.- Use purified reagents. |
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Experimental Workflow Diagram
Caption: Simplified mechanism of Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation with this compound is a highly effective method for the synthesis of aryl piperonyl ketones, which are valuable precursors in drug discovery and materials science. By understanding the underlying mechanism, adhering to stringent anhydrous conditions, and carefully controlling reaction parameters, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important synthetic transformation.
References
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- BenchChem. (2025). Managing by-products in the synthesis of substituted benzophenones.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Olah, G. A. (Ed.). (1963).
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- Organic Chemistry Portal.
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- Chemguide. (n.d.).
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- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
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Synthesis of Piperonyloyl Chloride Derivatives: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of piperonyloyl chloride and its subsequent conversion to amide derivatives, tailored for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and have been designed to ensure both high yield and purity, while prioritizing laboratory safety.
Introduction: The Significance of this compound Derivatives
This compound, an acyl halide derived from piperonylic acid, serves as a pivotal building block in organic synthesis.[1] Its distinctive 1,3-benzodioxole moiety is a common feature in a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and flavoring agents.[1] The high reactivity of the acyl chloride group allows for facile introduction of the piperonyloyl scaffold into a wide range of molecules through nucleophilic acyl substitution reactions.[1]
This reactivity is particularly valuable in the synthesis of amide derivatives. The amide bond is a cornerstone of medicinal chemistry, and the incorporation of the piperonyloyl group can impart unique pharmacological properties to the resulting compounds. This guide will provide a detailed, step-by-step protocol for the synthesis of this compound from piperonylic acid, followed by its use in the preparation of a representative amide derivative.
Critical Safety Considerations: Handling Thionyl Chloride
The primary reagent in the synthesis of this compound is thionyl chloride (SOCl₂), a highly corrosive and reactive substance. Strict adherence to safety protocols is paramount.
-
Work Area: All manipulations involving thionyl chloride must be conducted in a certified chemical fume hood with proper ventilation.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and splash-proof safety goggles. A face shield is also recommended.[3][4]
-
Moisture Sensitivity: Thionyl chloride reacts violently with water and moisture to produce toxic gases (HCl and SO₂).[2][5] All glassware must be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[2] In case of skin contact, immediately wash the affected area with copious amounts of water.[3] For inhalation, move to fresh air and seek immediate medical attention.[4]
-
Waste Disposal: Thionyl chloride and any reaction residues must be quenched and disposed of according to institutional and local hazardous waste guidelines.
Synthesis of this compound from Piperonylic Acid
This protocol details the conversion of piperonylic acid to this compound using thionyl chloride. The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite, which is a superior leaving group, facilitating nucleophilic attack by the chloride ion.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Piperonylic Acid | ≥98% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Round-bottom flask | - | VWR |
| Reflux condenser | - | Kimble |
| Magnetic stirrer and stir bar | - | IKA |
| Heating mantle | - | Glas-Col |
| Rotary evaporator | - | Buchi |
Experimental Protocol
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperonylic acid (5.0 g, 30.1 mmol).
-
Solvent Addition: Add 30 mL of anhydrous toluene to the flask.
-
Reagent Addition: Under a gentle stream of nitrogen, slowly add thionyl chloride (4.4 mL, 60.2 mmol, 2.0 eq.) to the suspension at room temperature with vigorous stirring. The addition should be performed using a syringe through a septum.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.[9][10]
Caption: Workflow for the synthesis of this compound.
Synthesis of Piperonyloyl Amide Derivatives
This compound is a versatile reagent for the synthesis of a wide array of amide derivatives through reaction with primary or secondary amines.[11] This process, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl byproduct.[12][]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | As synthesized | - |
| Amine (e.g., Aniline) | ≥99% | Alfa Aesar |
| Triethylamine (Et₃N) | ≥99% | TCI |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | - | LabChem |
| Anhydrous Magnesium Sulfate | - | J.T. Baker |
Experimental Protocol
-
Amine Solution: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (e.g., aniline, 1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the freshly prepared this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: General workflow for the synthesis of piperonyloyl amide derivatives.
Characterization
The identity and purity of the synthesized this compound and its amide derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14][15][16]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O stretch of the acyl chloride or amide).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The protocols outlined in this guide provide a robust and reliable methodology for the synthesis of this compound and its subsequent conversion to amide derivatives. By adhering to the detailed steps and prioritizing safety, researchers can effectively utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicine and beyond.
References
- Vertex AI Search. (2023, August 15). Buy this compound | 25054-53-9.
- PrepChem.com. Synthesis of piperonyl chloride.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
- NJ.gov. THIONYL CHLORIDE HAZARD SUMMARY.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Benchchem.
- Sigma-Aldrich.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
- Bionium.
- Fisher Scientific. (2009, September 21).
- Lanxess. Thionyl chloride.
- PrepChem.com. Synthesis of piperonylic acid chloride.
- Google Patents. (CN112724120B). Method for synthesizing piperonyl chloride through continuous flow reaction.
- Google Patents. (CN103936709A). Synthetic method of piperonal.
- Sigma-Aldrich. This compound 99 25054-53-9.
- ChemBK. (2024, April 9). This compound.
- ECHEMI. How to purify the acid acyl chloride and ester?.
- Google Patents. (US6727384B1). Method for purifying acid chlorides.
- National Center for Biotechnology Information. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Chemguide. preparation of acyl chlorides (acid chlorides).
- LookChem.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate.
- Fisher Scientific. Amide Synthesis.
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- SpectraBase. This compound - Optional[1H NMR] - Spectrum.
- ChemicalBook. This compound(25054-53-9) 1H NMR spectrum.
- ResearchGate. (2025, August 7). Amide bond formation: Beyond the myth of coupling reagents.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- BOC Sciences. (2024, March 29).
- Organic Chemistry Portal.
- Google Patents. (US3288794A). Method of making amides of dimethylamine and piperazine.
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Application Note: Continuous Flow Synthesis of Piperonyl Chloride
Abstract
Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Traditional batch production methods often involve challenges related to handling hazardous reagents, controlling exothermic reactions, and ensuring consistent product quality, which can lead to the formation of undesirable byproducts.[1] This application note presents a detailed protocol for the continuous flow synthesis of piperonyl chloride from piperonyl alcohol using thionyl chloride. By leveraging the inherent advantages of flow chemistry—such as enhanced safety, precise reaction control, and superior heat and mass transfer—this method offers a robust, scalable, and efficient alternative to conventional batch processes.[2][3] We provide a comprehensive guide covering the reaction mechanism, experimental setup, step-by-step protocols, and critical safety considerations for implementation in research and development settings.
Introduction: The Case for Flow Chemistry
The synthesis of piperonyl chloride from piperonyl alcohol is a classic chlorination reaction. The use of thionyl chloride (SOCl₂) is highly effective but presents significant safety and control challenges in traditional batch reactors.[4] Thionyl chloride is corrosive, moisture-sensitive, and reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6] In a batch setting, managing the exothermicity of the reaction and the evolution of these gases can be difficult, potentially leading to runaway reactions and inconsistent product quality.
Continuous flow chemistry mitigates these risks by conducting the reaction within the small, confined volume of a tube reactor.[7] This approach offers several key advantages:
-
Enhanced Safety: The quantity of hazardous material reacting at any given moment is minimal, drastically reducing the risks associated with exotherms or accidental releases.[7][8]
-
Precise Control: Key parameters like temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to cleaner reactions and higher yields.[2][9]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing the formation of thermal hotspots that can lead to byproduct formation.[3]
-
Facilitated Scale-Up: Production can be scaled by simply extending the operational run time or by "numbering-up" (running multiple systems in parallel), bypassing the complex challenges of batch reactor scale-up.[8]
This guide provides the necessary protocols and scientific rationale for researchers and drug development professionals to successfully implement this synthesis in a laboratory setting.
Reaction Mechanism: Alcohol to Chloride Conversion
The conversion of piperonyl alcohol to piperonyl chloride using thionyl chloride proceeds via a nucleophilic substitution pathway. The process involves the activation of the alcohol's hydroxyl group into a better leaving group.
-
Activation Step: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, forming a protonated alkyl chlorosulfite intermediate.
-
Deprotonation: A weak base, such as pyridine (if used) or another molecule of the alcohol, removes the proton from the intermediate.
-
Nucleophilic Attack (Sₙ2): The previously displaced chloride ion acts as a nucleophile, attacking the benzylic carbon. This attack occurs from the backside, leading to the displacement of the chlorosulfite group.[10]
-
Product Formation: The unstable chlorosulfite leaving group decomposes into stable, gaseous byproducts: sulfur dioxide (SO₂) and another chloride ion, which propagates the reaction.[4] This decomposition is thermodynamically favorable and drives the reaction to completion.
Caption: Schematic of the continuous flow setup for piperonyl chloride synthesis.
Reagent Preparation
-
Solution A (Piperonyl Alcohol): Dissolve piperonyl alcohol (e.g., 7.61 g, 50 mmol) in anhydrous DCM to a final volume of 50 mL. This creates a 1.0 M solution.
-
Solution B (Thionyl Chloride): In a separate flask, carefully add thionyl chloride (e.g., 4.3 mL, 60 mmol, 1.2 eq) to anhydrous DCM to a final volume of 50 mL. This creates a 1.2 M solution.
Note: Always add thionyl chloride to the solvent slowly in a well-ventilated fume hood.
Step-by-Step Protocol
-
System Assembly: Assemble the flow chemistry system as shown in the workflow diagram inside a certified fume hood. Ensure all connections are secure.
-
Priming: Prime the pumps and tubing with the reaction solvent (anhydrous DCM) to remove air and ensure a stable flow.
-
Reagent Loading: Load Solution A and Solution B into their respective gas-tight syringes and mount them on the pumps.
-
Reaction Initiation: Set the reactor temperature (e.g., 50°C). Begin pumping both solutions into the system at the desired flow rates. The combined flow rate and reactor volume will determine the residence time. (See Table 1).
-
Steady State: Allow the system to run for a period equivalent to 2-3 reactor volumes to reach a steady state before collecting the product. The initial output should be discarded as waste.
-
Collection & Quenching: Direct the output from the BPR into a vigorously stirred collection flask containing a cooled, saturated solution of sodium bicarbonate. This will neutralize unreacted thionyl chloride and the HCl byproduct.
-
Shutdown: Once the desired amount of product is collected, switch the pumps back to feeding pure solvent to flush the reactor system completely.
-
Work-up:
-
Transfer the contents of the collection flask to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude piperonyl chloride.
-
-
Purification & Analysis: The crude product can be purified by vacuum distillation if necessary. Purity and identity should be confirmed using analytical methods such as ¹H NMR, GC-MS, and titration. [11]
Recommended Reaction Parameters
The following parameters can be used as a starting point for optimization.
| Parameter | Value | Rationale |
| Concentration (Alcohol) | 1.0 M | Balances throughput with solubility. |
| Equivalents (SOCl₂) | 1.2 eq. | A slight excess ensures complete conversion of the alcohol. |
| Flow Rate (Total) | 1.0 mL/min | Provides a balance between throughput and reaction control. |
| Residence Time | 10 minutes | Calculated from total flow rate and 10 mL reactor volume. |
| Temperature | 50 °C | Moderate heating accelerates the reaction without promoting side reactions. |
| Back Pressure | 50 psi (3.4 bar) | Ensures solvents remain in the liquid phase and suppresses gas bubble formation. |
| Estimated Yield | >95% | Flow chemistry minimizes byproduct formation, leading to high yields. [1][2] |
Critical Safety Precautions
Working with thionyl chloride requires strict adherence to safety protocols. It is highly corrosive, a lachrymator, and reacts violently with water. [5][12]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber). [12][13]* Ventilation: All manipulations involving thionyl chloride MUST be performed in a properly functioning chemical fume hood. [12]* Moisture Sensitivity: Use anhydrous solvents and oven-dried glassware. Thionyl chloride reacts with water to produce toxic HCl and SO₂ gas. [5][6]* Spill Management: In case of a spill, do not use water. Neutralize and absorb the spill with an inert material like dry sand or sodium bicarbonate. [14]* Waste Disposal: All waste containing thionyl chloride must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional guidelines. [12]* Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible. [13]
Conclusion
The continuous flow synthesis of piperonyl chloride offers a significantly safer, more efficient, and scalable method compared to traditional batch processing. The precise control over reaction parameters minimizes the formation of impurities and maximizes yield. This application note provides a robust and reliable protocol that can be readily implemented by researchers in the pharmaceutical and chemical industries, enabling the safe and efficient production of this key synthetic intermediate.
References
- Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]
- Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]
- 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. [Link]
- The real advantages of continuous flow chemistry. Stoli Chem. [Link]
- Method for synthesizing piperonyl chloride through continuous flow reaction.
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- Thionyl chloride Product Safety Assessment. Lanxess. [Link]
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- when benzyl alcohol is treated with thionyl chloride, product formed is ? Brainly.in. [Link]
- A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Thieme Chemistry. [Link]
- Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.
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- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health (NIH). [Link]
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Application Notes and Protocols: The Strategic Use of Piperonyloyl Chloride in Natural Product Synthesis
Introduction: The Piperonyl Moiety as a Privileged Scaffold
In the intricate world of natural product synthesis, certain structural motifs appear with remarkable frequency, hinting at their evolutionary selection for potent biological activity. The piperonyl group (3,4-methylenedioxybenzoyl) is one such "privileged scaffold." Found in a diverse array of natural products, from lignans and alkaloids to chalcones, this moiety is often crucial for a molecule's therapeutic or biological effects. Piperonyloyl chloride, as the corresponding acyl halide, serves as a powerful and direct reagent for installing this key functional group onto a variety of molecular frameworks.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex natural products. We will move beyond simple procedural lists to discuss the underlying chemical principles, strategic considerations for experimental design, and detailed, field-proven protocols.
PART 1: CRITICAL SAFETY AND HANDLING PROTOCOLS
Before any synthetic work, a thorough understanding of the reagent's properties is paramount. This compound is a corrosive acyl halide and demands rigorous safety precautions.
1.1 Hazard Profile this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is highly reactive with water and moisture, releasing hydrochloric acid (HCl) gas upon contact.[2]
Table 1: Hazard and Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Measures & PPE |
| H314: Causes severe skin burns and eye damage. | Corrosion (GHS05) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves, protective clothing, eye protection, and face protection. Engineering: Always handle in a certified chemical fume hood.[1][2] |
| Moisture Sensitive | N/A | Handling: Keep container tightly closed and store in a cool, dry place protected from moisture.[2] Storage Class: 8A - Combustible corrosive hazardous materials. |
1.2 First Aid & Spill Management
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Use proper PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, dry sand) and place it into a suitable, sealed disposal container. Do not use water. Ventilate the area thoroughly.[2]
PART 2: CORE CHEMISTRY & MECHANISTIC INSIGHTS
The primary utility of this compound lies in its ability to act as a potent acylating agent via nucleophilic acyl substitution.[3] The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as amines and alcohols.
The general mechanism involves an initial nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. This process is often facilitated by a base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Generalized Nucleophilic Acyl Substitution Workflow.
PART 3: APPLICATIONS IN NATURAL PRODUCT SYNTHESIS & PROTOCOLS
This compound is a key building block for synthesizing a wide range of biologically active molecules, including alkaloids, lignans, and various inhibitors.
Synthesis of Alkaloid Precursors: N-Acylation of Indoles
The N-acyl indole motif is a critical precursor for the synthesis of complex alkaloids, such as pyrrolophenanthridones. Direct acylation of the indole nitrogen can be challenging due to the competing reactivity at the C3 position. However, specific conditions can favor N-acylation.
Protocol 1: Chemoselective N-Acylation of an Indole Derivative
This protocol describes a general method for the N-acylation of indoles, a common step in alkaloid synthesis.[4]
Objective: To synthesize an N-piperonyloyl indole derivative.
Materials:
-
Indole derivative (1.0 eq)
-
This compound (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole derivative and cesium carbonate.
-
Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes.
-
In a separate flame-dried flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring indole suspension at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acyl indole.
Causality & Rationale:
-
Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that preferentially attacks the acyl chloride.[4]
-
Solvent: Anhydrous polar aprotic solvents like DMF are used to dissolve the reagents and facilitate the ionic reaction while not interfering with the highly reactive acyl chloride.
-
Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the potentially more valuable indole starting material.
Sources
Application Notes & Protocols: The Reaction of Piperonyloyl Chloride with Grignard Reagents
A Senior Application Scientist's Guide to Synthesis, Control, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of molecules bearing the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is of profound interest in medicinal chemistry and materials science. This structural motif is a key pharmacophore in numerous natural products and synthetic compounds. Piperonyloyl chloride, as a readily available acylating agent, serves as a critical entry point for introducing this group. Its reaction with organometallic nucleophiles, particularly Grignard reagents, provides a powerful C-C bond-forming strategy. However, the high reactivity of Grignard reagents presents both an opportunity and a challenge: the reaction can lead to either ketones or tertiary alcohols, depending on the precise control of the reaction conditions.
This guide provides an in-depth exploration of the reaction between this compound and Grignard reagents, explaining the underlying mechanisms, offering detailed protocols for achieving desired outcomes, and discussing the applications of the resulting products.
The Mechanistic Dichotomy: Ketone vs. Tertiary Alcohol
The reaction of an acyl chloride with a Grignard reagent (R-MgX) is fundamentally a two-stage process. The high reactivity of the Grignard reagent means it can add to the carbonyl group twice.[1][2][3]
Stage 1: Nucleophilic Acyl Substitution to form a Ketone
The reaction initiates with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. This intermediate is unstable because the chloride ion is an excellent leaving group.[4] It rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion to yield a piperonyl ketone.
Stage 2: Nucleophilic Addition to the Ketone
The piperonyl ketone formed in the first stage is also susceptible to nucleophilic attack by the Grignard reagent. Critically, ketones are generally more reactive towards Grignard reagents than the starting acyl chloride.[2] Therefore, if a second equivalent of the Grignard reagent is present, it will readily attack the ketone, leading to a second tetrahedral intermediate, a magnesium alkoxide.
Final Step: Acidic Workup
Upon completion of the reaction, a dilute acid (e.g., H₃O⁺ or aqueous NH₄Cl) is added to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[5][6][7]
Caption: General reaction mechanism of this compound with Grignard reagents.
Controlling the Reaction: Strategies for Selective Ketone Synthesis
The primary challenge in this synthesis is halting the reaction at the ketone stage. Standard conditions with excess Grignard reagent will almost exclusively yield the tertiary alcohol.[2] However, piperonyl ketones are valuable synthetic intermediates, and their selective preparation is highly desirable.[8] Several strategies can be employed to achieve this selectivity.
-
Use of Less Reactive Organometallics: The most common strategy is to replace the highly reactive Grignard reagent with a less nucleophilic organometallic species. Organocuprates (Gilman reagents, R₂CuLi) or dialkylcadmium (R₂Cd) reagents are known to react with acyl chlorides to form ketones but react very slowly, if at all, with the resulting ketone product.[1][9] This provides a reliable method for isolating the ketone.
-
Moderation of Grignard Reactivity: Recent advances have shown that the reactivity of Grignard reagents can be "tuned." The addition of specific ligands can moderate their nucleophilicity, preventing the second addition. For instance, the use of bis[2-(N,N-dimethylamino)ethyl] ether as an additive can form a complex with the Grignard reagent, reducing its reactivity enough to allow for the selective synthesis of aryl ketones from aryl acid chlorides in high yields.[10][11]
-
Strict Stoichiometric and Temperature Control: While challenging, it is sometimes possible to favor ketone formation by using precisely one equivalent of the Grignard reagent at very low temperatures (e.g., -78 °C) and employing inverse addition (adding the Grignard reagent slowly to the acyl chloride solution). This minimizes the chance of a second equivalent of the Grignard reagent reacting with the newly formed ketone. However, this method often results in a mixture of starting material, ketone, and alcohol.[1]
| Objective | Recommended Reagent | Key Conditions | Typical Outcome | Reference |
| Tertiary Alcohol Synthesis | Grignard Reagent (RMgX), >2 equivalents | Standard temp (0 °C to RT) | High yield of tertiary alcohol | [2][3] |
| Ketone Synthesis (High Selectivity) | Dialkylcadmium (R₂Cd) or Gilman (R₂CuLi) | Low temperature (-78 °C to 0 °C) | High yield of piperonyl ketone | [1][9] |
| Ketone Synthesis (Modified Grignard) | RMgX + Ligand (e.g., (Me₂NCH₂CH₂)₂O) | Low temperature (-60 °C) | Good to excellent yield of aryl ketone | [10][11] |
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted in flame-dried glassware under a dry, inert atmosphere (Nitrogen or Argon).[7][12] Anhydrous solvents are essential. This compound is a corrosive acyl chloride and should be handled in a fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1,1-diethylpropan-1-ol (Tertiary Alcohol)
This protocol details the reaction of this compound with an excess of ethylmagnesium bromide.
Materials:
-
This compound (1.85 g, 10 mmol)
-
Magnesium turnings (0.73 g, 30 mmol)
-
Bromoethane (3.27 g, 30 mmol)
-
Anhydrous diethyl ether or THF (100 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Drying agent (anhydrous MgSO₄ or Na₂SO₄)
-
Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas setup.
Procedure:
-
Grignard Reagent Preparation:
-
Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Place the magnesium turnings in the flask.
-
Dissolve the bromoethane in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add ~5 mL of the bromoethane solution to the magnesium. The reaction should initiate (slight bubbling, cloudiness). If not, gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7][13]
-
-
Reaction with this compound:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve the this compound in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.[14] This will hydrolyze the alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether (2 x 30 mL).
-
Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography or recrystallization as needed.
-
Protocol 2: Synthesis of (1,3-Benzodioxol-5-yl)(phenyl)methanone (Piperonyl Ketone)
This protocol is adapted from methods designed for the selective acylation of moderated Grignard reagents.[10][11]
Materials:
-
This compound (1.85 g, 10 mmol)
-
Phenylmagnesium bromide (11 mL of a 1.0 M solution in THF, 11 mmol, 1.1 equiv)
-
Bis[2-(N,N-dimethylamino)ethyl] ether (2.08 g, 13 mmol, 1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF) (80 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (anhydrous MgSO₄)
-
Schlenk flask (250 mL), syringes, magnetic stirrer, low-temperature thermometer, and inert gas setup.
Procedure:
-
Preparation of the Modified Grignard Reagent:
-
To a flame-dried Schlenk flask under nitrogen, add 30 mL of anhydrous THF and the bis[2-(N,N-dimethylamino)ethyl] ether ligand.
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution via syringe while stirring. Stir the mixture for 15 minutes at -60 °C to allow for complex formation.
-
-
Reaction with this compound:
-
In a separate flask, dissolve this compound in 20 mL of anhydrous THF.
-
Using a cannula or syringe, slowly add the this compound solution to the cold, stirred solution of the modified Grignard reagent over 20 minutes, ensuring the internal temperature does not rise above -60 °C.
-
Stir the reaction mixture at this temperature for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction at low temperature by the slow addition of 20 mL of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel.
-
Caption: Experimental workflow for selective synthesis.
Applications in Drug Development and Research
The products of this reaction, piperonyl ketones and their corresponding tertiary alcohols, are valuable scaffolds in synthetic and medicinal chemistry. The carbonyl group is a fundamental feature in pharmaceuticals, participating in crucial drug-target interactions.[15]
-
Chemical Intermediates: Piperonyl ketones are versatile intermediates.[8] They can undergo a wide range of subsequent transformations, such as reductive amination to form piperidine derivatives (a common motif in pharmaceuticals), aldol condensations, or further functionalization of the aromatic ring.[16]
-
Bioisosteric Replacement: The ketone moiety itself can be a metabolically stable and potent functional group in drug candidates, capable of forming reversible covalent interactions with biological targets.[17]
-
Pharmacological Scaffolds: The 1,3-benzodioxole core is present in many biologically active compounds. By using the Grignard reaction to append various 'R' groups, chemists can rapidly generate libraries of diverse molecules for screening against biological targets, accelerating the drug discovery process.
References
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
- Hatano, M., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
- Chembuy. (2023). This compound.
- PrepChem.com. (n.d.). Synthesis of piperonyl chloride.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.
- Synfacts. (2006). Synthesis of Aryl Ketones from Grignard Reagents. Synfacts, 2006(3), 0262-0262.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- CK-12 Foundation. (2026). Preparation of Ketones.
- BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides.
- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
- Organic Chemistry Explained. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺.
- Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.
- Reddit. (2019). Synthesis of piperonyl Chloride.
- Chemistry Stack Exchange. (2025). Acyl chlorides reaction with grignard.
- Chemistry LibreTexts. (2019). 20.4: Acid Halide Chemistry.
- Plant Care. (2026). How to Choose Piperonyl Ketone: Key Factors and Buying Guide.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of Michigan. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2020). 11.6: Alcohols from Carbonyl Compounds- Grignard Reagents.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
- Larraufie, M. H., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & medicinal chemistry letters, 26(1), 189–192.
- Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(21), 6446.
- Patsnap Eureka. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals.
- ResearchGate. (n.d.). Modification of biorelevant ketones by application of the spirocyclization reaction.
Sources
- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
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- 17. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Piperonyloyl Chloride Reactions
Introduction: The Critical Need for Precision in Piperonyloyl Chloride Reactions
This compound, a key intermediate in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals, demands meticulous monitoring during its chemical transformations. As an acyl chloride, it exhibits high reactivity, particularly towards nucleophiles, making it a valuable synthon. However, this reactivity also predisposes it to hydrolysis and other side reactions, which can lead to impurity formation and reduced yields.[1][2][3] For researchers, scientists, and drug development professionals, the ability to accurately and reliably monitor the progress of this compound reactions is not merely a matter of procedural adherence but a cornerstone of process optimization, quality control, and, ultimately, the safety and efficacy of the final product.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of this compound reactions. It is designed to empower researchers with the practical knowledge to select and implement the most appropriate analytical techniques, interpret the resulting data, and make informed decisions to ensure the desired reaction outcomes. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating systems, a critical aspect of robust analytical science in the pharmaceutical industry.[4][5][6][7]
Reaction Kinetics and Mechanistic Considerations: The "Why" Behind the Methods
The reaction of this compound with a nucleophile, such as a primary amine, typically proceeds through a nucleophilic acyl substitution mechanism.[8][9][10] Understanding the kinetics of this reaction is paramount for effective monitoring. For instance, the reaction between benzoyl chloride (a close analog of this compound) and aniline is known to be very rapid.[2][7] This high reaction rate necessitates analytical techniques capable of providing real-time or near-real-time data to accurately capture the reaction profile.
The choice of analytical method is therefore dictated by the need to differentiate between the starting material (this compound), the desired product (e.g., an amide), and potential byproducts, such as the hydrolysis product (piperonylic acid). The high reactivity and moisture sensitivity of this compound also influence sample handling and preparation for analysis.[1][11]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is an indispensable tool for monitoring the progress of this compound reactions due to its high resolution, sensitivity, and quantitative accuracy. A key challenge in analyzing acyl chlorides by reversed-phase HPLC is their instability in aqueous mobile phases. To overcome this, a common and effective strategy is to quench the reaction aliquot with an alcohol, such as methanol. This rapidly converts the unreacted this compound into a stable methyl ester derivative, which can be easily separated and quantified alongside the reaction product.
Protocol 1: HPLC Monitoring of this compound Reaction with an Amine
Objective: To quantify the consumption of this compound (indirectly as its methyl ester) and the formation of the corresponding amide product over time.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
This compound
-
Amine reactant
-
Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile)
-
Methanol (HPLC grade) for quenching
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the amine reactant in the anhydrous reaction solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Slowly add this compound to the stirred amine solution.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a known volume of methanol (e.g., 950 µL). This will convert any unreacted this compound to its methyl ester.
-
Vortex the quenched sample to ensure homogeneity.
-
-
Sample Preparation for HPLC:
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (Acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Return to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores of the reactants and products).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the methyl ester of this compound and the amide product based on their retention times (determined by injecting standards of each compound).
-
Calculate the peak areas for each component at each time point.
-
Plot the peak area of the product versus time to monitor the reaction progress.
-
Method Validation: A full validation of this HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[6][12]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: Real-Time Mechanistic Insights
In-situ FT-IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable information about reaction kinetics and mechanisms.[4][5][13] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling.
Protocol 2: In-situ FT-IR Monitoring of Amide Formation
Objective: To monitor the disappearance of the this compound reactant and the appearance of the amide product in real-time.
Instrumentation:
-
FT-IR spectrometer equipped with an ATR probe suitable for organic solvents.
-
Reaction vessel with a port for the ATR probe.
Procedure:
-
Reaction Setup:
-
Assemble the reaction vessel with the ATR probe inserted.
-
Add the anhydrous reaction solvent and the amine reactant to the vessel.
-
Begin stirring and collecting background spectra of the solvent and amine mixture.
-
-
Reaction Initiation and Monitoring:
-
Inject the this compound into the reaction vessel.
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands for the key functional groups:
-
This compound: Carbonyl (C=O) stretch typically around 1770-1800 cm⁻¹.
-
Amide Product: Carbonyl (C=O) stretch typically around 1630-1680 cm⁻¹ and N-H bend around 1550 cm⁻¹.[14]
-
-
Plot the absorbance of the characteristic peaks for the reactant and product as a function of time to generate a reaction profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Information
In-situ NMR spectroscopy offers the ability to obtain detailed structural information about reactants, intermediates, and products directly in the reaction mixture.[6][11][15][16] This technique is particularly useful for identifying unexpected byproducts and elucidating reaction mechanisms.
Protocol 3: In-situ ¹H NMR Monitoring of this compound Reaction
Objective: To monitor the changes in the proton signals of the reactants and products to determine reaction kinetics and identify species in solution.
Instrumentation:
-
NMR spectrometer with a flow-through cell or the ability to run reactions directly in an NMR tube.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the amine reactant in a deuterated solvent (e.g., CDCl₃).
-
Acquire a spectrum of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Carefully add a stoichiometric amount of this compound to the NMR tube.
-
Quickly place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the this compound, the amine reactant, and the amide product.
-
This compound: Aromatic protons and the methylene protons of the methylenedioxy group.
-
Amide Product: Shifts in the aromatic proton signals and the appearance of an N-H proton signal.
-
-
Integrate the signals corresponding to the starting materials and products at each time point.
-
Plot the normalized integrals versus time to obtain a kinetic profile of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Components
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][14][17][18][19][20] For this compound reactions, GC-MS can be used to analyze the final reaction mixture for purity and to identify any volatile byproducts. The high reactivity of the acyl chloride makes direct injection challenging, so derivatization of the final product may be necessary for robust analysis.
Protocol 4: GC-MS Analysis of the Final Reaction Mixture
Objective: To assess the purity of the final amide product and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
After the reaction is complete (as determined by one of the other monitoring techniques), quench the reaction mixture with water to hydrolyze any remaining this compound.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate the solution.
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane) for injection.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired amide product by its retention time and mass spectrum.
-
Analyze the mass spectra of any other peaks to identify potential impurities.
-
Calculate the relative purity of the product based on the peak areas in the total ion chromatogram (TIC).
-
Conclusion: A Multi-faceted Approach to Reaction Monitoring
The successful synthesis of compounds using this compound relies on a thorough understanding and control of the reaction process. The analytical methods and protocols detailed in this guide provide a robust framework for monitoring these reactions. While HPLC is often the method of choice for quantitative analysis, in-situ techniques like FT-IR and NMR offer invaluable real-time insights into reaction kinetics and mechanisms. GC-MS serves as a powerful tool for final product analysis and impurity profiling. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their chemical transformations, leading to improved yields, higher purity, and more efficient process development. The principles of method validation should be applied to ensure the reliability and accuracy of the data generated, a critical requirement in the pharmaceutical industry.
References
- Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. (n.d.). PubMed.
- (PDF) Isolation Synthesis and Evolutionary Ecology of Piper Amides. (n.d.). ResearchGate.
- Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis. (n.d.). Magritek.
- Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (2018). MDPI.
- NMR Reaction-Monitoring as a Process Analytical Technique. (2013). Pharmaceutical Technology.
- Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. (2017). ResearchGate.
- Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. (2022). PMC - NIH.
- Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Carbon.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Semantic Scholar.
- NMR techniques for in situ reaction monitoring A Differentiation... (n.d.). ResearchGate.
- NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2020). Journal of Physics: Conference Series.
- Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. (n.d.). AWS.
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- Phytochemical profiling and GC-MS analysis of aqueous methanol fraction of Hibiscus asper leaves. (2019). Journal of Medicinal Plants Research.
- Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (2022). PMC - PubMed Central.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). ResearchGate.
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) unde. (n.d.). IOSR Journal.
- Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. (2013). International Journal of Herbal Medicine.
- The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. (1970). Journal of the Chemical Society B: Physical Organic.
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Application Note: High-Throughput LC-MS Analysis of Piperonyloyl Chloride Reaction Products for Drug Discovery
Introduction
Piperonyloyl chloride, an acyl halide derivative of piperic acid, serves as a critical building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its reactive nature allows for facile introduction of the 3,4-methylenedioxybenzoyl moiety into various scaffolds, a common feature in numerous pharmacologically active compounds. The reaction of this compound with primary and secondary amines is a fundamental transformation in medicinal chemistry, yielding a wide range of piperonyl amides with potential therapeutic applications, including antimicrobial and insecticidal properties.[1] As such, the rapid and accurate analysis of these reaction products is paramount in high-throughput screening and drug development workflows.
This application note presents a detailed protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction products of this compound with a representative primary amine. The described methodology is designed for researchers, scientists, and drug development professionals, providing a robust framework for reaction monitoring, product identification, and purity assessment.
Chemical and Safety Considerations
This compound is a moisture-sensitive and corrosive solid.[3][4] It is crucial to handle this reagent in a dry, inert atmosphere and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5] Reactions should be performed in a well-ventilated fume hood. As an acyl chloride, it will react exothermically with nucleophiles, including water and alcohols.
Reaction Principle: Amide Formation
The core reaction involves the nucleophilic acyl substitution of a primary amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product and hydrochloric acid as a byproduct.[6][7][8] To neutralize the HCl generated, a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIEA), is typically added to the reaction mixture.
Experimental Workflow
The overall experimental process, from reaction setup to data analysis, is outlined below. This workflow is designed to be efficient and amenable to high-throughput applications.
Caption: Experimental workflow from reaction to analysis.
Materials and Methods
Reagents and Solvents
-
This compound (≥98% purity)
-
Representative primary amine (e.g., benzylamine, ≥99% purity)
-
N,N-Diisopropylethylamine (DIEA, ≥99% purity)
-
Dichloromethane (DCM), anhydrous (≥99.8% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Protocols
Protocol 1: Synthesis of a Representative Piperonyl Amide
This protocol describes the reaction of this compound with benzylamine as a model system.
-
Reaction Setup:
-
In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and DIEA (1.2 equivalents) in anhydrous DCM to a concentration of approximately 0.1 M.
-
In a separate dry vial, prepare a 0.1 M solution of this compound (1.0 equivalent) in anhydrous DCM.
-
-
Reaction Execution:
-
Slowly add the this compound solution to the stirring amine solution at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots for LC-MS analysis (e.g., at 15 minutes, 1 hour, and 4 hours).
-
-
Reaction Work-up (for analysis):
-
For LC-MS monitoring, take a 10 µL aliquot of the reaction mixture and quench it in 990 µL of methanol. This step serves to stop the reaction by converting any remaining this compound into the corresponding methyl ester, preventing further reaction with the amine.
-
Protocol 2: Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial for obtaining high-quality and reproducible LC-MS data.
-
Dilution:
-
Further dilute the quenched reaction mixture from Protocol 1 with a 50:50 mixture of acetonitrile and water to a final concentration suitable for your LC-MS system (typically in the range of 1-10 µg/mL).[7]
-
-
Filtration:
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.[7]
-
-
Transfer:
-
Transfer the filtered sample to an appropriate autosampler vial for LC-MS analysis.
-
Protocol 3: LC-MS Method
The following are recommended starting conditions for the analysis of this compound reaction products. Method optimization may be required based on the specific amine used and the resulting amide's properties.
Table 1: LC-MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
Data Analysis and Interpretation
Expected Products and Byproducts
The primary product of the reaction between this compound and a primary amine (R-NH₂) is the corresponding N-substituted piperonyl amide.
Caption: General reaction scheme for amide synthesis.
Table 2: Expected Masses of Key Species
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₈H₅ClO₃ | 184.00 | - | - |
| Benzylamine | C₇H₉N | 107.07 | 108.08 | 130.06 |
| N-Benzyl-3,4-methylenedioxybenzamide | C₁₅H₁₃NO₃ | 255.09 | 256.10 | 278.08 |
| Methyl Piperonyloate (Quench Product) | C₉H₈O₄ | 180.04 | 181.05 | 203.03 |
Mass Spectra Interpretation
The mass spectrometer will detect the protonated molecules ([M+H]⁺) of the starting materials, product, and any byproducts. It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can aid in confirming the molecular weight of the compounds of interest.[9]
By extracting the ion chromatograms (EICs) for the expected m/z values of the starting materials and the product, the progress of the reaction can be effectively monitored. The disappearance of the amine starting material and the appearance of the amide product signal will indicate a successful reaction. The relative peak areas can be used to estimate the reaction conversion and the purity of the final product.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS analysis of this compound reaction products. The described methods for synthesis, sample preparation, and LC-MS analysis are robust and can be readily adapted for various primary and secondary amines. This workflow enables the efficient and accurate characterization of novel piperonyl amide libraries, accelerating the pace of discovery in pharmaceutical and agrochemical research.
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
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- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
- PubMed. (2012). Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation.
- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Chromatography Forum. (2013). LCMS of primary amides.
- Waters. (n.d.). Common adducts in ESI mass spectrometry.
- NIST. (n.d.). Benzamide, N-phenyl-.
- Royal Society of Chemistry. (2018). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography.
- MDPI. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
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- ChemicalBook. (n.d.). This compound.
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- ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?.
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- Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines.
- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
- Reddit. (2023). Acyl Chloride and Primary Amine Reactions.
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Purification of Piperonyloyl Chloride: A Detailed Guide to Distillation and Recrystallization
Abstract
Piperonyloyl chloride (1,3-benzodioxole-5-carbonyl chloride) is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals. The purity of this acyl chloride is paramount, as contaminants can lead to side reactions, decreased yields, and impurities in the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the two primary methods for the purification of this compound: vacuum distillation and recrystallization. This document delves into the theoretical underpinnings of each technique, offers detailed, step-by-step protocols, and outlines methods for assessing the purity of the final product.
Introduction: The Critical Need for Purity
This compound is a highly reactive acyl halide that serves as a building block in the synthesis of numerous complex organic molecules.[1] Its utility in the pharmaceutical and agricultural industries is well-documented.[2] However, the synthesis of this compound, commonly from piperonylic acid and a chlorinating agent like thionyl chloride, often yields a crude product containing unreacted starting materials and byproducts.[3] The most common impurities include residual piperonylic acid and excess thionyl chloride. These impurities can interfere with subsequent reactions, making their removal essential for achieving high-purity final products. This guide provides detailed protocols for two effective purification methods: vacuum distillation and recrystallization.
Comparative Analysis: Distillation vs. Recrystallization
The choice between vacuum distillation and recrystallization depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Feature | Vacuum Distillation | Recrystallization |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differences in solubility in a specific solvent at varying temperatures. |
| Advantages | - Highly effective for removing non-volatile or high-boiling impurities. - Can handle larger quantities of material. - Yields a very pure liquid product. | - Excellent for removing impurities that have different solubility profiles. - Can yield highly pure crystalline solids. - Generally requires less specialized equipment than distillation. |
| Disadvantages | - Requires a vacuum pump and specialized glassware. - The compound must be thermally stable, even at reduced pressure. - Potential for decomposition if overheated. | - Finding a suitable solvent can be time-consuming. - Potential for product loss in the mother liquor. - Not suitable for oily or low-melting solids. |
| Best Suited For | Purifying thermally stable, liquid, or low-melting solid acyl chlorides on a moderate to large scale. | Purifying solid acyl chlorides with distinct solubility characteristics from their impurities. |
Safety First: Handling this compound
This compound is a corrosive and moisture-sensitive compound.[4] It causes severe skin burns and eye damage. All handling procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] It is crucial to avoid contact with water, as it will readily hydrolyze to piperonylic acid and hydrochloric acid. All glassware must be scrupulously dried before use.
Method 1: Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying this compound, especially on a larger scale, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition. The boiling point of this compound is 155 °C at 25 mmHg.[5]
Rationale for Vacuum Distillation
By reducing the ambient pressure, the boiling point of a liquid is lowered. This is critical for compounds like this compound that may be prone to decomposition at their atmospheric boiling point. The primary impurities, such as piperonylic acid (non-volatile) and residual high-boiling solvents, can be effectively separated.
Experimental Protocol for Vacuum Distillation
Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a cold trap
-
Manometer (optional but recommended)
-
Dry glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled while still warm to prevent atmospheric moisture contamination.
-
Charging the Flask: Place the crude this compound into the round-bottom flask containing a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assembly: Assemble the short-path distillation apparatus as shown in the diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Initiating Vacuum: Begin stirring the crude material and slowly apply vacuum. A gradual reduction in pressure will help to remove any highly volatile impurities without causing excessive bumping.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection: Collect the distillate that comes over at the expected boiling point for the measured pressure. The forerun, which may contain lower-boiling impurities, should be collected separately and discarded.
-
Completion: Once the desired fraction has been collected, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle and allowing the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified this compound to a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and store in a cool, dry place.
Visualization of the Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound, which has a melting point of 78-79 °C.[5] The success of this method hinges on the selection of an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection: The Key to Success
For acyl chlorides, it is imperative to use anhydrous, non-hydroxylic, and non-basic solvents to prevent hydrolysis or reaction.[6] Based on general principles for similar compounds, a mixed solvent system of a good solvent and a poor solvent is often effective. For this compound, a combination of a more polar solvent to dissolve the compound and a non-polar solvent to induce precipitation is a good strategy. A mixture of diethyl ether and petroleum ether has been reported to be effective for the recrystallization of similar compounds. Toluene and petroleum ether mixtures are also good candidates.[6]
Experimental Protocol for Recrystallization
Equipment:
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Dry glassware
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., anhydrous diethyl ether or toluene) and gently warm the mixture with swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., anhydrous petroleum ether or hexane) dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor containing soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Storage: Store the purified, crystalline this compound in a tightly sealed container in a desiccator.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purity Assessment: Confirming Success
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Purpose | Expected Observations for Pure this compound |
| Melting Point | To determine the purity and identity of the solid product. | A sharp melting point range close to the literature value of 78-79 °C.[5] Impurities will typically broaden and depress the melting point range. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile components, confirming the identity and quantifying the purity of the compound. | A major peak corresponding to the molecular weight of this compound (184.58 g/mol ) with minimal to no peaks from impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for the acyl chloride (C=O stretch around 1750-1800 cm⁻¹) and the aromatic ring with the methylenedioxy group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and identify impurities. | The ¹H NMR spectrum should show signals corresponding to the aromatic protons and the methylenedioxy protons with the correct integration and splitting patterns. The ¹³C NMR will confirm the carbon framework. |
Conclusion
The purification of this compound is a critical step in its utilization for chemical synthesis. Both vacuum distillation and recrystallization are effective methods for obtaining high-purity material. The choice of method will depend on the specific circumstances of the researcher. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently purify this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
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- Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides.
- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US2749366A - Preparation of aromatic carboxylic acid chlorides from aromatic compounds.
- PrepChem.com. (n.d.). Synthesis of piperonylic acid chloride.
- Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation.
- Wikipedia. (n.d.). Fractional distillation.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Organic Syntheses. (n.d.). 1. Procedure.
- Ottokemi. (n.d.). Acetyl chloride, puriss, 99.9%, COA, Certificate of Analysis, 75-36-5, A 1318.
- WorldOfChemicals. (2023, August 15). Buy this compound | 25054-53-9.
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Scale-Up Synthesis of Piperonyloyl Chloride and Its Derivatives: A Comprehensive Guide to Mechanism, Protocol, and Safety
An Application Note and Protocol for Drug Development Professionals
Abstract
Piperonyloyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and complex organic compounds.[1] Its derivatives are integral to the development of therapeutics targeting pain, inflammation, and cancer, as well as agrochemicals.[1][2] This guide provides a detailed framework for the scale-up synthesis of this compound from piperonylic acid and its subsequent conversion into various derivatives. We will explore the underlying reaction mechanisms, present a robust and scalable step-by-step protocol, address critical safety considerations for handling reagents like thionyl chloride, and outline methods for purification and quality control.
Introduction: The Significance of the Piperonyl Moiety
The 1,3-benzodioxole scaffold, commonly known as the piperonyl group, is a privileged structure in medicinal chemistry. It is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[2] this compound, as the corresponding acyl halide, is a highly reactive and versatile building block that allows for the efficient introduction of this pharmacophore into target molecules via nucleophilic acyl substitution reactions.[1][3] Its derivatives include amides and esters that have been investigated as potential anticancer agents, inhibitors of platelet aggregation, and neuroprotective compounds.[2][4]
The transition from bench-scale synthesis to pilot or industrial scale production presents unique challenges, including reaction kinetics, heat management, reagent handling, and purification. This document provides the technical insights and practical protocols necessary to navigate these challenges effectively.
Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The most common and industrially viable method for preparing this compound is the reaction of piperonylic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[1][5][6] This method is favored for scale-up because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3][7]
Reaction Mechanism: The Role of Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[3][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack by the carbonyl oxygen of piperonylic acid on the electrophilic sulfur atom of thionyl chloride.[9][10]
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the expulsion of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[3][9]
-
Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[3][9]
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated acyl chloride is then deprotonated to yield the final this compound product and HCl gas.[9][11]
Caption: Key stages in the synthesis of this compound.
Scalable Synthesis Protocol: this compound
This protocol is designed for scalability. All reagent quantities are provided in molar equivalents relative to the limiting reagent, piperonylic acid.
Safety First: Handling Thionyl Chloride and this compound
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl, SO₂).[12][13][14][15] All operations must be conducted in a well-ventilated chemical fume hood.[16] Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and solvent-resistant gloves (neoprene or rubber), is mandatory.[13][14][16] An emergency shower and eyewash station must be readily accessible.[12][16]
-
This compound: A corrosive solid that causes severe skin and eye burns.[17] It is also moisture-sensitive.[17][18] Handle with the same level of precaution as thionyl chloride.
-
Gas Scrubbing: The reaction evolves significant quantities of HCl and SO₂ gas. On a larger scale, the reaction vessel must be equipped with a gas outlet connected to a scrubber system (e.g., a trap containing a sodium hydroxide solution) to neutralize acidic gases.[19]
Materials and Equipment
| Reagent / Material | Molar Eq. | Purpose |
| Piperonylic Acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |
| Anhydrous Toluene | ~5 mL / g | Reaction Solvent |
| Anhydrous Hexane | As needed | For Crystallization/Washing |
| Equipment | ||
| Jacketed Glass Reactor | Reaction Vessel | |
| Overhead Mechanical Stirrer | Efficient Mixing | |
| Reflux Condenser with Gas Outlet | Prevent Solvent Loss | |
| Addition Funnel | Controlled Reagent Addition | |
| Temperature Probe | Reaction Monitoring | |
| Vacuum Pump & Rotary Evaporator | Solvent/Excess Reagent Removal | |
| Gas Scrubber System | Neutralize Acidic Byproducts |
Step-by-Step Protocol
Caption: General experimental workflow for this compound synthesis.
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried to prevent hydrolysis of thionyl chloride and the product.[7] Assemble the reactor with an overhead stirrer, reflux condenser, and nitrogen inlet. Connect the condenser outlet to a gas scrubber.
-
Charging the Reactor: Charge the reactor with piperonylic acid (1.0 eq.) and anhydrous toluene (~5 mL per gram of acid). Begin stirring to form a suspension.
-
Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension via the addition funnel at room temperature over 30-60 minutes. An exotherm may be observed, and gas evolution will begin. The use of excess thionyl chloride ensures the reaction goes to completion.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 80-90°C).[5] Maintain a gentle reflux for 3-8 hours.[5][20] The reaction mixture should become a clear, homogenous solution as the piperonylic acid is consumed.
-
Monitoring Completion: Reaction progress can be monitored by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by GC or TLC. The disappearance of the starting material indicates completion.
-
Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and toluene can be removed by distillation, initially at atmospheric pressure, followed by vacuum distillation.[5][20] This step must be performed with care to avoid product degradation.
-
Isolation and Purification: The crude this compound will remain as a solid or high-boiling liquid. It can be purified by recrystallization from a dry, non-polar solvent like hexane or by vacuum distillation for higher purity.[21] For solids, trituration with cold, dry hexane can effectively wash away impurities.
Synthesis of this compound Derivatives
With pure this compound in hand, a variety of derivatives can be synthesized. The following protocols outline the general procedures for amidation and esterification.
General Protocol: Amide Synthesis
Amide derivatives are commonly synthesized by reacting this compound with a primary or secondary amine in the presence of a base.[6]
-
Setup: In a separate dry reactor, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the amine solution to 0°C in an ice bath. This helps to control the exotherm of the reaction.
-
Addition: Dissolve the this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the cold amine solution with vigorous stirring.[20]
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol: Ester Synthesis
Esterification is achieved by reacting the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Setup: In a dry reactor, dissolve the alcohol (1.0-1.2 eq.) and a base like pyridine or triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition: At 0°C, slowly add a solution of this compound (1.0 eq.) in DCM.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or GC.
-
Workup and Purification: The workup and purification are similar to the amidation procedure described above.
| Derivative Class | Nucleophile | Base (Typical) | Key Parameters | Typical Yield |
| Primary Amide | Primary Amine (R-NH₂) | Triethylamine | 0°C to RT, 2-12 h | 80-95% |
| Secondary Amide | Secondary Amine (R₂NH) | Triethylamine | 0°C to RT, 4-24 h | 75-90% |
| Ester | Alcohol (R-OH) | Pyridine, Et₃N | 0°C to RT, 1-6 h | 85-98% |
Quality Control and Analysis
Ensuring the purity and identity of the final product is a critical step in GMP synthesis.[22][23]
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[24]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying impurities.[24][25]
-
Gas Chromatography (GC): Useful for volatile derivatives and for checking for residual solvents.[24]
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.
-
-
Residual Reagent/Solvent Analysis:
-
GC-Headspace: Standard method for quantifying residual solvents.
-
Karl Fischer Titration: Used to determine the water content, which is critical for the stability of the moisture-sensitive acyl chloride.[24]
-
References
- Vertex AI Search. (2023). Buy this compound | 25054-53-9.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
- NJ.gov. (2000). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.
- PrepChem.com. (n.d.). Synthesis of piperonylic acid chloride.
- YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
- BenchChem. (n.d.). Synthesis of Piperonylic Acid Derivatives: Detailed Application Notes and Protocols.
- ResearchGate. (2025). Acid Chloride/ chloroformate purification?.
- Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Lanxess. (n.d.). Thionyl chloride.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Google Patents. (n.d.). US2748151A - Purification of acid chlorides.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- ECHEMI. (n.d.). Piperonyl chloride SDS, 20850-43-5 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.
- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
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- PrepChem.com. (n.d.). Synthesis of piperonyl chloride.
- Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.
- Google Patents. (n.d.). Synthetic method of piperonal - CN103936709A.
- Organic Syntheses. (1930). Piperonylic acid.
- Organic Syntheses. (n.d.). 1. Procedure.
- Organic Syntheses. (n.d.). Scalable.
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- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.
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- BenchChem. (2025). Piperonylic Acid in Drug Discovery and Development: Application Notes and Protocols.
- LookChem. (n.d.). Cas 20850-43-5,Piperonyl chloride.
- Sigma-Aldrich. (n.d.). This compound 99 25054-53-9.
- JOCPR. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
- PubMed. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?.
- BOC Sciences. (n.d.). CAS 25054-53-9 this compound.
- JOCPR. (n.d.). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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Troubleshooting & Optimization
Improving the yield of piperonyloyl chloride synthesis
<Technical Support Center: Piperonyloyl Chloride Synthesis
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to provide you with the insights of a senior application scientist to help you overcome common challenges and significantly improve the yield and purity of your synthesis.
This compound is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] It is most commonly synthesized from piperonylic acid via chlorination. The choice of chlorinating agent is the most crucial decision in this process, directly impacting reaction conditions, yield, purity, and scalability.
The two primary reagents for this conversion are:
-
Thionyl Chloride (SOCl₂): A cost-effective and powerful chlorinating agent suitable for large-scale production. Reactions often require heating, and its byproducts (SO₂ and HCl) are gaseous, which simplifies initial product isolation.[2][3]
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent, often preferred in fine chemical and pharmaceutical research. It operates at room temperature when catalyzed by N,N-dimethylformamide (DMF) and produces only gaseous byproducts (CO, CO₂, HCl), leading to cleaner reactions and simpler workups.[4][5]
This guide will focus primarily on the widely-used thionyl chloride method, providing a detailed protocol and troubleshooting guide, with comparative insights into the oxalyl chloride alternative.
Core Protocol: Synthesis via Thionyl Chloride
This section provides a robust, step-by-step methodology for the synthesis of this compound from piperonylic acid using thionyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Typical Molar Eq. | Notes |
| Piperonylic Acid | >98% | 1.0 | Must be completely dry. |
| Thionyl Chloride (SOCl₂) | >99% | 1.5 - 2.0 | Use of excess drives the reaction to completion.[6] |
| N,N-Dimethylformamide (DMF) | Anhydrous | 0.03 (catalytic) | Optional but recommended for accelerating the reaction.[7][8] |
| Anhydrous Toluene or Dichloromethane (DCM) | Anhydrous | - | Solvent must be thoroughly dried to prevent hydrolysis. |
| Glassware | - | - | All glassware must be oven- or flame-dried. |
Detailed Experimental Protocol
SAFETY FIRST: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic HCl and SO₂ gas.[9][10] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Apparatus Setup:
-
Assemble a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize HCl and SO₂ byproducts.
-
Ensure all glassware is scrupulously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (nitrogen or argon).
-
-
Charging the Reactor:
-
To the cooled flask, add piperonylic acid (1.0 eq.).
-
Add an anhydrous solvent like toluene or DCM. While the reaction can be run neat in thionyl chloride, using a solvent improves stirrability and temperature control.[3]
-
Begin stirring to create a slurry.
-
-
Reagent Addition:
-
Reaction Execution:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation). This step is critical and must be performed carefully in the fume hood.[6] The boiling point of thionyl chloride is 79°C.[4]
-
The crude this compound will remain as a crystalline solid or oil.[14] It can be purified further by vacuum distillation (boiling point ~155°C at 25 mmHg) or recrystallization.[15]
-
Mechanism Insight: The Role of Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.
-
The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂.[16][17]
-
A chloride ion is expelled, forming a highly reactive chlorosulfite intermediate.
-
This intermediate effectively converts the hydroxyl group into a much better leaving group.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by the irreversible loss of gaseous byproducts SO₂ and HCl.[16][18]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during synthesis, providing direct causes and actionable solutions.
Q1: My yield is consistently low or I've recovered only starting material. What went wrong?
-
Possible Cause 1: Moisture Contamination. Acyl chlorides are extremely sensitive to water. Any moisture in your reagents, solvent, or glassware will hydrolyze the product back to piperonylic acid.[13][19]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened or distilled anhydrous solvents. Confirm your piperonylic acid is completely dry before starting. Conduct the reaction under an inert atmosphere (N₂ or Ar).[20]
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time, temperature, or reagent.
-
Solution: Increase the reflux time and monitor the reaction until all starting material is consumed (TLC can be used, but see Q3). Ensure you are using at least 1.5 equivalents of thionyl chloride to drive the equilibrium forward.[21] Consider adding a catalytic amount of anhydrous DMF, which can significantly accelerate the reaction rate, even at lower temperatures.[13]
-
Q2: The final product is dark brown or black, not the expected off-white solid. Why?
-
Possible Cause: Decomposition from Overheating. this compound, like many acyl chlorides, can decompose at high temperatures, leading to charring and the formation of polymeric byproducts.
-
Solution: Avoid excessive heating during the reaction and, critically, during the removal of excess thionyl chloride. Use a water bath for gentle heating during vacuum distillation. If distilling the final product, ensure the vacuum is stable and the temperature does not exceed the required boiling point.[13]
-
Q3: How can I effectively monitor the reaction? My TLC plate just shows starting material.
-
Possible Cause: On-Plate Hydrolysis. The silica gel on a TLC plate is acidic and contains adsorbed water. When you spot the reactive acyl chloride, it can instantly hydrolyze back to the carboxylic acid, making it appear as if no reaction has occurred.[20]
-
Solution 1 (Quench & Spot): A reliable method is to withdraw a small aliquot from the reaction, quench it with a few drops of anhydrous methanol in a separate vial to form the methyl ester. Then, run a TLC of this quenched sample alongside your starting material. The methyl ester will have a higher Rf value than the carboxylic acid, allowing you to track the disappearance of the starting material.[20]
-
Solution 2 (Spectroscopy): If available, IR spectroscopy is an excellent tool. Withdraw a sample, remove the solvent, and run an IR spectrum. You should see the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1785-1815 cm⁻¹).
-
Q4: I used DMF as a catalyst and the reaction worked, but I'm concerned about safety.
-
Possible Cause: Formation of Dimethylcarbamoyl Chloride (DMCC). It is a known issue that DMF can react with chlorinating agents like thionyl chloride to form small quantities of DMCC, a potent carcinogen.[22]
-
Solution: While the amount formed is typically low, awareness is crucial. Ensure your workup procedure and waste disposal account for this potential byproduct. The risk can be mitigated by using the minimum effective catalytic amount of DMF. Alternatively, for sensitive applications, consider using oxalyl chloride, which also requires DMF but is often used in more controlled, smaller-scale syntheses.[22]
-
Process Visualization & Logic
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Troubleshooting Logic for Low Yield Issues.
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use oxalyl chloride instead of thionyl chloride? Yes. Oxalyl chloride is an excellent, albeit more expensive, alternative. [5]The reaction is typically run at room temperature in a solvent like DCM with a catalytic amount of DMF. The workup is often simpler as the byproducts are all gaseous and the excess reagent is more volatile. [4]It is preferred for substrates with sensitive functional groups that might not tolerate the high temperatures of the thionyl chloride method. [2]
-
FAQ 2: What is the shelf life of this compound? this compound is moisture-sensitive and will hydrolyze upon exposure to air. [15]For best results, it should be used immediately after synthesis. If storage is necessary, it must be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place like a desiccator.
-
FAQ 3: My starting piperonylic acid is slightly off-color. Should I purify it first? Yes. The purity of your starting material directly affects the purity and yield of your final product. Off-color starting material may contain impurities that can lead to side reactions and a discolored product. Recrystallization of the piperonylic acid from ethanol is a standard purification method. [7][23]
-
FAQ 4: What are the key safety differences between thionyl chloride and oxalyl chloride? Both are highly corrosive and react with water. Thionyl chloride produces SO₂, a toxic gas, while oxalyl chloride decomposes to CO (toxic), CO₂, and HCl. [2]Both require handling in a fume hood with appropriate PPE. Oxalyl chloride's lower boiling point (62°C) makes it more volatile than thionyl chloride (79°C). [4]
References
- Vertex AI Search. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- ChemBK. (2024). This compound.
- Vertex AI Search.
- PrepChem.com. Synthesis of piperonylic acid chloride.
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
- Vertex AI Search. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- National Institutes of Health. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- Loba Chemie. THIONYL CHLORIDE AR - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Thionyl chloride.
- Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide.
- Google Patents. (2022). Method for synthesizing piperonyl chloride through continuous flow reaction.
- Reddit. (2025). Trouble with chloride acids.
- ACS Publications. (1999). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions.
- Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET.
- Journal of Chemical Research. (2010). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
- Reddit. (2019). Synthesis of piperonyl Chloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Syntheses. Synthesis of N-Boc-O-pivaloylhydroxylamine.
- Organic Syntheses. Piperonylic acid.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- ChemTube3D. Acid Chloride Formation - Thionyl Chloride.
- Chemistry LibreTexts. (2023). Thionyl Chloride.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride.
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Technical Support Center: Troubleshooting Side Reactions in Piperonyloyl Chloride Acylation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing piperonyloyl chloride in acylation reactions. This guide is structured to provide in-depth, field-proven insights into identifying, mitigating, and preventing common side reactions. Our focus is on the causality behind experimental choices to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in acylation?
This compound (C₈H₅ClO₃) is a derivative of piperic acid, characterized by a reactive acyl chloride group attached to a 1,3-benzodioxole ring.[1][2] This structure makes it an effective acylating agent, used to introduce the piperonyloyl group into various substrates.[1] It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules due to the unique properties conferred by the methylenedioxy group.[1][3]
Q2: My Friedel-Crafts acylation with this compound is giving a low yield. What are the most common reasons?
Low yields in Friedel-Crafts acylation reactions are a frequent issue and can often be attributed to several key factors:
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, meaning that strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on your aromatic substrate will significantly reduce its nucleophilicity and hinder the reaction.[4][5]
-
Moisture Contamination: this compound and the Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture.[2][4] Water will hydrolyze the acyl chloride to the unreactive piperonylic acid and deactivate the Lewis acid catalyst.
-
Catalyst Inactivity or Insufficient Amount: The Lewis acid catalyst is crucial for generating the reactive acylium ion. If the catalyst is old, has been exposed to moisture, or is used in insufficient stoichiometric amounts, the reaction rate will be severely diminished.[4][6] For acylation, a stoichiometric amount of the catalyst is often required as it complexes with the ketone product.[6][7]
-
Sub-optimal Temperature: Reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating. However, excessively high temperatures can promote side reactions and decomposition of reactants.[4]
Q3: I am observing multiple products in my reaction mixture. What could be the cause?
The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions. The directing effects of substituents on your aromatic ring will determine the position of acylation (ortho, para, or meta).[4] Steric hindrance can also play a role, often favoring the para product.[4] Beyond isomeric products, side reactions with nucleophilic functional groups on the substrate can lead to a complex product mixture.
Q4: Can polysubstitution occur with this compound acylation?
Unlike Friedel-Crafts alkylation, polysubstitution is generally not a major concern in Friedel-Crafts acylation.[8][9] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[7][8][10] However, under very harsh reaction conditions with highly activated substrates, the possibility of a second acylation cannot be entirely dismissed.[11]
Troubleshooting Guide: Specific Side Reactions and Solutions
This section addresses specific problems you may encounter during this compound acylation and provides actionable solutions.
Issue 1: Unexpected O-Acylation instead of C-Acylation with Phenolic Substrates
Symptoms:
-
Formation of a phenyl ester product instead of the expected hydroxyaryl ketone.
-
The major product is soluble in base during workup but becomes insoluble after acidification and re-extraction, which is characteristic of a phenolic ester being hydrolyzed back to the phenol.
Causality: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). O-acylation is often kinetically favored (forms faster), while C-acylation is thermodynamically favored (more stable product). The reaction pathway is highly dependent on the reaction conditions.
Solutions:
-
Catalyst Choice is Critical: The presence of a strong Lewis acid like AlCl₃ is essential to promote C-acylation (the Friedel-Crafts pathway). In the absence of a Lewis acid, or with base catalysis, O-acylation will be the predominant reaction.
-
Fries Rearrangement: If you have inadvertently formed the O-acylated product (a piperonyloyl ester of the phenol), it can often be rearranged to the desired C-acylated product by heating with a Lewis acid like AlCl₃. This is known as the Fries rearrangement.
Protocol for Promoting C-Acylation over O-Acylation:
-
Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use a non-polar, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Suspend the phenolic substrate and a stoichiometric amount of anhydrous AlCl₃ in the chosen solvent and cool to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the cooled suspension.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
Issue 2: N-Acylation and Competing Side Reactions with Aniline Substrates
Symptoms:
-
Formation of an amide (acetanilide analog) instead of or in addition to the desired aminobenzophenone derivative.
-
Polysubstitution or formation of colored byproducts, especially under strongly acidic conditions.
Causality: The amino group (-NH₂) in aniline and its derivatives is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[12] However, it also readily reacts with the Lewis acid catalyst. The lone pair on the nitrogen coordinates with the Lewis acid, forming a complex that deactivates the aromatic ring towards the desired Friedel-Crafts reaction.[9] Furthermore, direct reaction between the amine and this compound leads to N-acylation.[13]
Solutions:
-
Protecting the Amino Group: The most effective strategy is to temporarily protect the amino group as an amide (e.g., an acetamide). This is achieved by reacting the aniline with an acylating agent like acetic anhydride.[14] The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for a more controlled Friedel-Crafts acylation. The protecting group can be removed later by hydrolysis.[12]
Protocol for Acylation of a Protected Aniline:
-
Protection Step: React the starting aniline with acetic anhydride (often with a mild base like sodium acetate) to form the corresponding acetanilide.[14] Purify this intermediate.
-
Friedel-Crafts Acylation: Use the purified acetanilide as the substrate in the Friedel-Crafts reaction with this compound and AlCl₃, following standard anhydrous procedures.
-
Deprotection Step: Hydrolyze the resulting acylated acetanilide using acidic or basic conditions to reveal the free amino group and yield the final product.
Issue 3: Hydrolysis of this compound
Symptoms:
-
Significant amount of piperonylic acid recovered after workup.
-
Low conversion of the starting aromatic substrate.
-
Evolution of HCl gas upon exposure of the reagent to air.
Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[15] this compound is hygroscopic and will react with atmospheric moisture.[2] Any water present in the reaction solvent or on the glassware will consume the reagent.
Solutions:
-
Stringent Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried). Solvents must be anhydrous grade and handled under an inert atmosphere.[4][15]
-
Reagent Quality: Use freshly opened or properly stored this compound. If the purity is questionable, it may need to be purified by distillation under reduced pressure.[]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of a dry, inert gas like nitrogen or argon.
Summary of Key Reaction Parameters
| Parameter | Recommendation for Optimal Acylation | Rationale & Potential Side Reactions if Deviated |
| Catalyst | Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)[17] | Deviation: Absence or deactivation leads to no reaction or O/N-acylation. Using hydrated catalysts can introduce water.[18] |
| Stoichiometry | ~1.1 equivalents of Lewis Acid per acyl group | Deviation: Insufficient catalyst leads to low yield.[4] A large excess can sometimes promote side reactions. |
| Solvent | Anhydrous, non-polar (e.g., DCM, DCE, CS₂) | Deviation: Protic or wet solvents will hydrolyze the acyl chloride and deactivate the catalyst. |
| Temperature | Typically 0 °C to room temperature | Deviation: High temperatures can lead to decomposition and reduced selectivity.[4] |
| Substrate | Activated or neutral aromatic rings | Deviation: Strongly deactivated rings will not react.[5] Rings with -NH₂ or -OH groups require protection.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Deviation: Exposure to air introduces moisture, leading to hydrolysis of this compound.[2] |
Visualizing the Pathways
Friedel-Crafts Acylation Mechanism
Caption: The three-step mechanism of Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- Benchchem. (2023, August 15). This compound.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ChemBK. (2024, April 9). This compound.
- Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemicalBook. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?.
- Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Pearson. (n.d.). Acylation of Aniline Explained.
- University of Calgary. (n.d.). Acylation of phenols.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
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- 17. Friedel–Crafts Acylation [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Reactions Involving Piperonyloyl Chloride
Welcome to the technical support center for handling and using piperonyloyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive, moisture-sensitive reagent. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success and integrity of your experiments. Our focus is on the prevention of hydrolysis, a critical side reaction that can lead to low yields and product contamination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My acylation reaction with this compound is giving a very low yield. What is the most likely cause?
Low yields are frequently traced back to the premature hydrolysis of this compound.[1][2] Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack by water.[3][4][5][6] This unwanted side reaction consumes your starting material, converting it into the unreactive piperonylic acid and generating corrosive hydrochloric acid (HCl).[1][3]
Signs of Hydrolysis:
-
Fuming in Air: If the reagent fumes when exposed to the atmosphere, it is reacting with ambient moisture to produce HCl gas.[1]
-
Lower than Expected Yield: The most obvious sign is a poor yield of your desired acylated product.[1]
-
Isolation of Piperonylic Acid: You may isolate a white crystalline solid byproduct, which is likely the corresponding carboxylic acid.[1]
-
Acidic Workup: The reaction mixture may be unexpectedly acidic during aqueous workup.[1]
Q2: What is the chemical mechanism of this compound hydrolysis, and why is it so rapid?
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.[3][4][7] The carbonyl carbon of the acyl chloride is highly electrophilic (electron-deficient). This is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[3][5]
Water, although a weak nucleophile, readily attacks this electrophilic carbon.[8][9] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form piperonylic acid.[7][9] This process is rapid and essentially irreversible under standard laboratory conditions.[10][11]
Caption: Mechanism of this compound Hydrolysis.
Q3: How must I handle and store this compound to maintain its integrity?
Proper handling and storage are the first lines of defense against hydrolysis. This compound is classified as hygroscopic and moisture-sensitive.[12]
-
Storage: Always store this compound in a tightly sealed container in a cool, dry place, such as a desiccator or a refrigerator designated for corrosives.[12][13] The container should be stored under an inert atmosphere (e.g., nitrogen or argon).[12][14]
-
Handling: Only handle the reagent in a chemical fume hood.[13] When weighing and transferring the solid, do so quickly to minimize exposure to atmospheric moisture. Use a glovebox or glove bag for the most sensitive applications. Do not allow the material to come into contact with water or moist air.[13]
Q4: What are the critical steps for setting up a reaction to completely prevent hydrolysis?
Preventing hydrolysis requires the rigorous exclusion of water from every component of the reaction system. This is known as performing a reaction under anhydrous conditions .[3][15]
The three pillars of anhydrous technique are:
-
Dry Glassware: Water adsorbs onto the surface of glassware.
-
Anhydrous Solvents & Reagents: All liquids and solids must be free of dissolved or bound water.
-
Inert Atmosphere: The reaction must be physically shielded from atmospheric moisture.
Caption: Workflow for a Reaction Under Anhydrous Conditions.
In-Depth Protocol: Performing an Acylation Under Anhydrous Conditions
This protocol provides a general guideline for reacting this compound with a nucleophile (e.g., an alcohol or amine) while minimizing hydrolysis.
1. Glassware Preparation (Day Before):
-
Place all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >120°C overnight.[1]
-
Just before use, assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon. As the glassware cools, it will be filled with a dry, inert atmosphere. For the highest level of dryness, you can flame-dry the assembled apparatus under vacuum and then backfill with inert gas.
2. Solvent and Reagent Preparation:
-
Use only certified anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[16]
-
If using bottled solvents, it is best practice to dry them further. Activated 3 Å molecular sieves are an effective and convenient method for drying a range of organic solvents.[16][17]
-
Ensure all other reagents, especially amine bases like triethylamine or pyridine which can be hygroscopic, are dry and pure. Distillation from a suitable drying agent (e.g., calcium hydride) may be necessary.[11][18]
3. Reaction Setup and Execution:
-
Assemble the cooled glassware under a positive pressure of nitrogen or argon, using a Schlenk line or a manifold with a bubbler to monitor gas flow.[11]
-
Dissolve your substrate in the anhydrous solvent and transfer it to the reaction flask via a syringe or cannula.[16]
-
If a base (e.g., triethylamine) is required to neutralize the HCl byproduct, add it at this stage.[10][15]
-
Dissolve the this compound in a small amount of anhydrous solvent in a separate dry flask. Add this solution dropwise to the stirring reaction mixture via a syringe or an addition funnel.[1]
-
Maintain the inert atmosphere throughout the entire reaction period.
4. Workup and Quenching:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by slowly adding it to a separate flask containing a suitable quenching solution (e.g., ice-cold water, saturated sodium bicarbonate, or dilute acid).[1][19] This step should be performed carefully in a fume hood, as excess acyl chloride will react violently with water.[14]
Data & Resources
Table 1: Water Content of Common Solvents & Drying Methods
The choice of solvent and its purity are critical. Commercially available "anhydrous" solvents are often sufficient, but for highly sensitive reactions, additional drying is recommended.
| Solvent | Typical Water Content (Reagent Grade) | Water Content After Drying (ppm) | Recommended Drying Method |
| Dichloromethane (DCM) | ~200-300 ppm | <15 ppm | Distillation from CaH₂ or passage through activated alumina.[17] |
| Tetrahydrofuran (THF) | ~250 ppm | <10 ppm | Reflux over Na/benzophenone or passage through activated alumina.[17] |
| Toluene | ~225 ppm | <5 ppm | Reflux over Na/benzophenone or storage over 3 Å molecular sieves.[17] |
| Acetonitrile | ~400-800 ppm | <30 ppm | Multiple distillations from P₂O₅ followed by distillation from CaH₂. |
Data compiled from published studies on solvent drying efficacy.[17]
References
- Material Safety Data Sheet - this compound. Cole-Parmer. URL
- How to dry solvents for moisture-sensitive reactions. Benchchem. URL
- This compound | 25054-53-9. ChemicalBook. URL
- Acyl Chlorides (A-Level). ChemistryStudent. URL
- Drying Solvents. The Schlenk Line Survival Guide. URL
- How to stop hydrolysis of an acyl chloride in aquous solution?
- How to prevent hydrolysis of Bromoacetyl chloride during a reaction. Benchchem. URL
- The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. URL
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. URL
- GHS SDS for this compound. XiXisys. URL
- Drying solvents. Sciencemadness Wiki. URL
- SAFETY DATA SHEET - Octanoyl chloride. Fisher Scientific. URL
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.The Journal of Organic Chemistry, 75(24), 8351–8354. URL
- This compound - Safety D
- Troubleshooting low yield in Friedel-Crafts acyl
- Acyl Chlorides and Acid Anhydrides. chemrevise. URL
- Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks - Organic Chemistry II. URL
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. URL
- This compound 99%. Sigma-Aldrich. URL
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Benchchem. URL
- Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. Benchchem. URL
- Preparations and Reactions of Acyl Chlorides. YouTube. URL
- Learning outcome 33.3: Acyl chlorides. chemguide. URL
- Hydrolysis of an acid chloride. YouTube. URL
- Friedel–Crafts Acyl
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- Acyl Chlorides - formation and hydrolysis mechanism. YouTube. URL
- Relative Ease of Hydrolysis. Save My Exams. URL
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Technical Support Center: Piperonyloyl Chloride Quality Control
Welcome to the technical support center for handling piperonyloyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. The presence of piperonylic acid as an impurity is a common yet critical issue that can significantly impact experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, remove, and prevent this contamination, ensuring the integrity and success of your research.
The Problem: The Unseen Impact of Piperonylic Acid Impurity
This compound is a highly reactive acylating agent, prized for its ability to introduce the piperonyloyl moiety into a wide range of molecules.[1][2] However, its utility is often compromised by the presence of its precursor and hydrolysis product, piperonylic acid.
Why is this impurity so problematic?
-
Stoichiometric Disruption: Piperonylic acid reacts with basic reagents or nucleophiles (especially amines) in a non-productive acid-base reaction. This consumes your valuable substrate, leading to lower yields and incomplete conversions.
-
Catalyst Inhibition: In reactions employing acid-sensitive catalysts, the presence of piperonylic acid can alter the pH of the reaction medium, leading to catalyst deactivation.
-
Purification Complexity: The similar structures of the acid and the acid chloride can complicate the purification of the final product, requiring additional chromatographic steps.
This guide will equip you with the expertise to manage this challenge effectively.
Troubleshooting Guide: From Symptom to Solution
Experiencing unexpected results? Use this guide to diagnose potential issues related to piperonylic acid contamination.
Symptom 1: Low or No Yield in Acylation Reactions
Scenario: You are performing an acylation of a primary amine. After the reaction and workup, you recover a significant amount of your starting amine, and the yield of the desired amide is disappointingly low.
Diagnostic Workflow:
-
Suspect Acid-Base Neutralization: The primary culprit is the reaction between the acidic piperonylic acid impurity and your basic amine nucleophile. This forms a stable ammonium salt, rendering the amine unavailable for the desired nucleophilic attack on the highly electrophilic this compound.
-
Test for Acidity: Before starting your next reaction, take a small, representative sample of your this compound. In a dry fume hood, carefully open the container and hold a strip of blue litmus paper or universal pH paper (moistened with deionized water) near the opening, without touching the solid. If the paper turns red, it indicates the presence of acidic vapors (likely HCl from hydrolysis, which points to the presence of piperonylic acid).
-
Qualitative Chemical Test: A more direct test is the sodium bicarbonate test.[3] Carefully add a small spatula tip of your this compound to a test tube containing a saturated solution of sodium bicarbonate. Brisk effervescence (release of CO₂ gas) strongly indicates the presence of a carboxylic acid impurity.
-
Implement Solution: If the tests are positive, your reagent is contaminated. Proceed to the purification protocols outlined in the FAQ section below (Q3) before re-attempting your synthesis.
Symptom 2: Inconsistent Reaction Rates and Side Product Formation
Scenario: You are running a Friedel-Crafts acylation, and the reaction is sluggish, requiring extended reaction times or higher temperatures. You also observe the formation of unknown byproducts via TLC or LC-MS analysis.
Diagnostic Workflow:
-
Consider Lewis Acid Catalyst Inhibition: Friedel-Crafts acylations rely on a Lewis acid catalyst (e.g., AlCl₃). Piperonylic acid, with its carbonyl oxygen and hydroxyl group, can coordinate with the Lewis acid, effectively titrating it out of the reaction and reducing the rate of the intended acylation.
-
Analyze Byproducts: The presence of an acidic environment can sometimes promote undesired side reactions, such as polymerization or degradation of sensitive substrates.
-
Confirm Purity Analytically: Before use, analyze your this compound using FT-IR or ¹H NMR spectroscopy (see FAQ Q2 for details). The presence of a broad O-H stretch in the IR spectrum or a singlet above 10 ppm in the NMR spectrum is a definitive sign of piperonylic acid contamination.
-
Implement Solution: Purification is mandatory. Use the high-vacuum distillation or recrystallization methods described in the protocols section to obtain high-purity this compound for your reaction.
Visualizing the Competing Reactions
The following diagram illustrates how piperonylic acid competes with this compound for a generic amine nucleophile, leading to reduced yield.
Caption: Competing reaction pathways for a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of piperonylic acid impurity?
There are two main sources:
-
Incomplete Synthesis: The most common synthesis of this compound involves the reaction of piperonylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[4][5] If the reaction is not driven to completion (e.g., insufficient heating time or stoichiometry), unreacted piperonylic acid will remain.
-
Hydrolysis: this compound is an acyl halide and is highly susceptible to hydrolysis.[6] Exposure to atmospheric moisture, even for brief periods, will convert it back to the parent carboxylic acid. Proper storage under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like nitrogen or argon) is crucial.[6]
Q2: How can I definitively detect and quantify the piperonylic acid impurity?
While qualitative tests are useful for a quick check, quantitative analysis requires more sophisticated methods.
| Method | Principle | Observation for Piperonylic Acid | Advantages | Disadvantages |
| FT-IR Spectroscopy | Vibrational spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹) overlapping the C-H stretch. | Fast, non-destructive, requires minimal sample. | Not highly quantitative; O-H signal can be weak at low concentrations. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance | A characteristic broad singlet for the acidic proton, typically >10 ppm. | Highly quantitative, structurally informative. | Requires deuterated solvent; sample must be perfectly dry. |
| Gas Chromatography (GC) | Separation by boiling point and column interaction | Requires derivatization of the carboxylic acid to a more volatile ester (e.g., a trimethylsilyl ester) to be analyzed alongside the derivatized acid chloride (e.g., a diethylamide).[7] | High resolution and sensitivity, excellent for quantification.[7] | Destructive, requires derivatization, high temperatures can degrade samples. |
| Titration | Acid-base neutralization | Titration with a standardized base can quantify total acid content (piperonylic acid and any HCl from hydrolysis). | Simple, inexpensive, accurate for total acidity. | Not specific; cannot distinguish between piperonylic acid and HCl.[7] |
Q3: What is the most effective laboratory-scale method for removing piperonylic acid?
The choice of method depends on the scale of your work and the equipment available. Distillation is generally the most robust method.
| Method | Principle | Key Experimental Parameters | When to Use |
| Fractional Distillation (under high vacuum) | Separation based on boiling point differential. | Pressure: <1 mmHg. This compound BP: ~155 °C @ 25 mmHg.[6] Piperonylic Acid BP: Significantly higher (>230 °C). | Gold standard for obtaining high-purity material. Ideal for scales >5g. |
| Recrystallization | Separation based on differential solubility. | Solvent: A non-polar, aprotic solvent like hot hexane or toluene. Procedure: Dissolve crude solid in minimum hot solvent, cool slowly to crystallize the less soluble this compound. | Good for smaller scales or when high-vacuum distillation is not feasible. |
| Chemical Wash (Aqueous Bicarbonate) | NOT RECOMMENDED. | N/A | This method should be avoided. While a bicarbonate wash would remove the acidic impurity, the aqueous conditions would rapidly hydrolyze the desired this compound, leading to significant product loss. |
Q4: How can I prevent contamination in the first place?
Prevention is always the best strategy.
-
During Synthesis: When preparing this compound, use a slight excess (1.5-2.0 equivalents) of freshly distilled thionyl chloride or oxalyl chloride to ensure the reaction goes to completion.[8] Reflux for an adequate amount of time (typically 2-3 hours).[8]
-
During Workup: After the reaction is complete, remove all excess chlorinating agent and volatile byproducts (SO₂ and HCl) under reduced pressure.[8][9] This step is critical and may require co-evaporation with a dry, inert solvent like toluene.
-
During Storage: Store the purified this compound in a tightly sealed container with aseptum, preferably inside a desiccator or a glovebox under an inert atmosphere. Use dry syringes or cannulas to dispense the material.
Detailed Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is the most effective method for removing non-volatile piperonylic acid.
Safety First: this compound is corrosive and moisture-sensitive. Thionyl chloride is highly toxic and corrosive.[10] Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination. Use high-vacuum grease on all joints.
-
Charge the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply a high vacuum (target pressure <1 mmHg) using a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the distillation flask using a heating mantle with constant stirring.
-
Fraction Collection: The pure this compound will distill as a colorless to pale yellow liquid or solidify in the condenser/receiver depending on the setup.[1] The non-volatile piperonylic acid will remain in the distillation flask as a residue.
-
Completion and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly re-introducing the inert atmosphere. Transfer the purified product to a pre-dried, inerted storage container.
Protocol 2: Purification by Recrystallization
This method is suitable for smaller quantities and avoids high temperatures.
-
Solvent Selection: Choose a dry, non-polar solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., hexanes, cyclohexane, or toluene).
-
Dissolution: Place the crude this compound in an oven-dried flask under an inert atmosphere. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation. Pure this compound should crystallize out, leaving the more polar piperonylic acid and other impurities in the mother liquor.
-
Isolation: Quickly filter the cold slurry using a Büchner funnel under a blanket of dry nitrogen. Wash the crystals with a small amount of ice-cold, fresh solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent. Store immediately under anhydrous conditions.
Visualizing the Purification Workflow
This diagram outlines the decision process for purifying contaminated this compound.
Sources
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Technical Support Center: Catalyst Selection for Piperonyloyl Chloride Mediated Reactions
Welcome to the technical support center for piperonyloyl chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
This compound (1,3-benzodioxole-5-carbonyl chloride) is a highly valuable acyl halide used in the synthesis of pharmaceuticals, agricultural chemicals, and other complex organic molecules.[1][2] Its reactivity is dominated by the acyl chloride group, making it an excellent electrophile for a range of transformations. However, achieving high yield and selectivity hinges on the appropriate selection of a catalyst and the precise control of reaction conditions.
Core Reaction Types & Catalyst Recommendations
The primary reactions involving this compound are nucleophilic acyl substitutions and electrophilic aromatic substitutions. The choice of catalyst is dictated by the nucleophile and the desired transformation.
Friedel-Crafts Acylation
This reaction attaches the piperonyloyl group to an aromatic ring, forming a ketone. It is a classic electrophilic aromatic substitution that requires a catalyst to activate the acyl chloride.[3][4]
Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated by the coordination of a Lewis acid to the chlorine atom of the acyl chloride.[5] This acylium ion is then attacked by the nucleophilic aromatic ring.
Catalyst Selection Guide for Friedel-Crafts Acylation
| Catalyst Class | Example(s) | Stoichiometry | Advantages | Disadvantages & Considerations |
| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄, BF₃ | Stoichiometric or excess | High reactivity, effective for a broad range of substrates, readily available.[6] | Moisture sensitive, can be difficult to remove during workup, often requires stoichiometric amounts as the product ketone can form a stable complex with the catalyst.[3] |
| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5), Zinc Oxide (ZnO) | Catalytic | Reusable, environmentally friendlier, simplified workup and product purification.[4] | May require higher temperatures, can have lower activity for deactivated aromatic substrates. |
| Metal Triflates | Sc(OTf)₃, Sn(OTf)₂, Er(OTf)₃ | Catalytic | Highly efficient, can be used in catalytic amounts, milder than traditional Lewis acids.[7] | Higher cost, may require specific solvents or conditions for optimal activity. |
Featured Protocol: AlCl₃-Catalyzed Friedel-Crafts Acylation of Toluene
This protocol details the acylation of toluene, an activated aromatic ring, using the robust and effective Lewis acid, aluminum chloride.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Toluene (serving as reactant and solvent) or an inert solvent like Dichloromethane (DCM) or Carbon Disulfide (CS₂)[8]
-
Anhydrous glassware (flame or oven-dried)[9]
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: Suspend anhydrous AlCl₃ (1.2 eq.) in the chosen anhydrous solvent (e.g., DCM) in the reaction flask and cool the mixture to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Reaction Initiation: Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.[8] A colored complex should form.
-
Substrate Addition: If using an inert solvent, add the aromatic substrate (e.g., toluene, 1.0 eq.) dropwise at the same temperature. If using the substrate as the solvent, this step is omitted.
-
Reaction Progression: After addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[8][10]
-
Quenching: Once the reaction is complete (starting material consumed), cool the flask back down in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by cold 2M HCl.[8]
-
Work-up & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer 2-3 times with the solvent (e.g., DCM). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[8]
Amidation and Esterification
These are nucleophilic acyl substitution reactions where an amine or alcohol displaces the chloride from this compound. Due to the high reactivity of the acyl chloride, these reactions often proceed rapidly without a true catalyst. However, a base is required to neutralize the HCl byproduct, which would otherwise protonate the nucleophile and halt the reaction.
Catalyst/Base Selection for Amidation & Esterification
| Reagent Class | Example(s) | Role | Advantages | Disadvantages & Considerations |
| Tertiary Amine Bases | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | HCl Scavenger | Readily available, effective at neutralizing HCl. Pyridine can also act as a nucleophilic catalyst. | Can be difficult to remove if boiling points are similar to the product. Pyridine has a strong odor. |
| Nucleophilic Catalysts | 4-Dimethylaminopyridine (DMAP) | Acyl Transfer Catalyst | Used in small (catalytic) amounts alongside a stoichiometric base (like TEA). Dramatically accelerates acylation of hindered or poorly nucleophilic alcohols. | Can be toxic; must be fully removed from the final product. |
| Inorganic Bases | K₂CO₃, NaHCO₃ | HCl Scavenger | Easy to remove via filtration or aqueous workup. | Heterogeneous reaction may be slower; requires efficient stirring. |
Troubleshooting Guide & FAQs
Even with optimized protocols, challenges can arise. This section addresses common issues in a direct question-and-answer format.
Troubleshooting Flowchart: Low or No Yield
Sources
- 1. Buy this compound | 25054-53-9 [smolecule.com]
- 2. 胡椒酸酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Piperonyloyl Chloride Reactions
Welcome to the technical support center for piperonyloyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Drawing from established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring both scientific accuracy and practical utility.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during reactions with this compound.
Q1: My this compound reaction has a very low or no yield. What is the most common culprit?
The most frequent cause of low or no yield is the high reactivity of this compound with water.[1][2] As an acyl chloride, it is extremely sensitive to moisture and can readily hydrolyze back to piperonylic acid.[2] This consumes your starting material before it can react with the intended nucleophile. Ensuring strictly anhydrous conditions is paramount.
Q2: I'm performing a Friedel-Crafts acylation and the reaction isn't working. What should I check first?
For Friedel-Crafts acylations, the primary suspect after moisture is the activity of your Lewis acid catalyst (e.g., AlCl₃). These catalysts are also highly sensitive to moisture and will be deactivated upon exposure.[3][4] Always use a fresh or properly stored (in a desiccator) bottle of the Lewis acid.[3] Additionally, ensure your aromatic substrate does not contain strongly deactivating groups like amino (-NH₂) or hydroxyl (-OH) groups, as these will complex with the catalyst and prevent the reaction.[3]
Q3: In my amidation reaction, the conversion stops after a certain point, leaving unreacted amine. Why is this happening?
This issue typically arises from the HCl gas produced as a byproduct of the reaction.[5] This acid will react with your nucleophilic amine starting material to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the this compound, thus halting the reaction.[6] The solution is to add a non-nucleophilic base (like triethylamine or pyridine) to your reaction mixture to scavenge the HCl as it is formed.[1][6]
Q4: How can I monitor the progress of my this compound reaction?
Several analytical techniques can be used to monitor your reaction's progress. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[7] For a quick and accessible method, TLC is often the best choice to qualitatively observe the consumption of starting materials and the formation of the product.[7]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific issues encountered during this compound reactions.
Issue 1: Low or No Product Formation with Significant Starting Material Remaining
This is a classic symptom of a reaction that has failed to initiate or has been prematurely quenched. The following decision tree will guide you through the diagnostic process.
Caption: Troubleshooting Decision Tree for Low Conversion.
Causality Explained:
-
Moisture: this compound, like all acyl chlorides, undergoes rapid hydrolysis in the presence of water to form the corresponding carboxylic acid.[1][8][9] This is often faster than the desired reaction with your nucleophile. In Friedel-Crafts reactions, the Lewis acid catalyst is even more susceptible to deactivation by moisture.[4]
-
Reagent Quality: The purity of your this compound is critical. It is a crystalline solid with a melting point of 78-79 °C.[10][11] A significantly lower or broader melting point can indicate impurities, such as the hydrolyzed piperonylic acid. Similarly, impurities in your nucleophile or substrate can inhibit the reaction.
-
Temperature: Chemical reactions have an activation energy barrier that must be overcome.[12] If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate.[4] Conversely, excessively high temperatures can lead to degradation of starting materials or products and promote side reactions.[]
Issue 2: Formation of Multiple Products or Unexpected Byproducts
The appearance of multiple spots on a TLC plate indicates that side reactions are occurring. The nature of these byproducts depends on the specific reaction type.
Scenario A: Friedel-Crafts Acylation
-
Problem: Besides the desired product, other isomers or poly-acylated products are observed.
-
Cause: The regioselectivity of Friedel-Crafts acylation can be influenced by the solvent.[3] For instance, a non-polar solvent might favor kinetic control, while a more polar solvent could lead to the thermodynamically more stable product.[3] Poly-acylation is less common than in Friedel-Crafts alkylation because the product ketone is deactivated, but it can occur under harsh conditions.[14]
-
Solution:
Scenario B: Amidation/Esterification
-
Problem: A significant amount of piperonylic acid is present in the final product mixture.
-
Cause: This is a direct result of hydrolysis of the this compound starting material due to residual moisture in the reagents or solvent.[2]
-
Solution: Adhere strictly to anhydrous reaction conditions as detailed in the protocol below.
Experimental Protocols
Protocol 1: Ensuring Strict Anhydrous Reaction Conditions
This protocol is essential for minimizing the hydrolysis of this compound.
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be thoroughly dried in an oven at >120 °C for at least 4 hours, or flame-dried under a vacuum. Allow to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient. If not, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and immediately place it under an inert atmosphere (e.g., dry nitrogen or argon). Use a gas bubbler to ensure a slight positive pressure.
-
Reagent Handling: this compound is hygroscopic and should be handled quickly.[11] Weigh it out and add it to the reaction vessel under the inert atmosphere. Liquid reagents (like amines or alcohols) should be added via a dry syringe through a rubber septum.
Protocol 2: General Procedure for Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting:
-
Dissolve a small amount of your starting this compound in a suitable solvent (e.g., dichloromethane) to create a reference solution.
-
Do the same for your other starting material (e.g., the amine or aromatic substrate).
-
Using a capillary tube, spot each reference solution on the origin line.
-
In a separate lane, spot a small aliquot of your reaction mixture.
-
-
Development: Place the TLC plate in a sealed chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the origin line. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Analysis: The reaction is progressing if the spot corresponding to the starting material(s) diminishes in intensity while a new spot for the product appears. The reaction is complete when the starting material spot is no longer visible.[7]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Grade | Prevents hydrolysis of this compound.[6] |
| Temperature | 0 °C to Room Temp (initially) | Balances reaction rate with minimizing side reactions.[6][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture.[6] |
| Base (for Amidation) | 1.1-1.5 equivalents | Neutralizes HCl byproduct, preventing amine salt formation.[6] |
| Lewis Acid (for F-C) | >1.0 equivalent | Stoichiometric amount needed as it complexes with the product ketone. |
Reaction Mechanism Visualization
The reactivity of this compound is governed by the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. This compound 99 25054-53-9 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Schotten-Baumann Reactions
Welcome to the technical support center for the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions, specifically focusing on the minimization of byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My yield is significantly low, and I've isolated the carboxylic acid corresponding to my acyl chloride. What is happening and how can I fix it?
Answer:
This is the most common issue in Schotten-Baumann reactions and points directly to the hydrolysis of the acylating agent (e.g., benzoyl chloride) as the primary side reaction.[1][2] In the typical biphasic system, your amine or alcohol nucleophile is in competition with water and hydroxide ions, which can also attack the highly electrophilic carbonyl carbon of the acyl chloride.[1][3]
Causality: The rate of the desired acylation versus the undesired hydrolysis is dependent on several factors: the relative nucleophilicity of your substrate vs. water/hydroxide, the interfacial area between the organic and aqueous phases, and the local concentration of reactants. Insufficient mixing or slow reaction with a poor nucleophile allows the acyl chloride more residence time in the aqueous phase, favoring hydrolysis.[1]
Solutions & Protocols:
-
Control the Temperature: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) slows down the rate of both the desired reaction and the hydrolysis, but often disfavors hydrolysis to a greater extent.[2]
-
Ensure Vigorous Mixing: In a biphasic system, mass transfer between the phases is critical.[1] Inefficient stirring reduces the surface area where the amine (typically in the organic phase) and the acyl chloride can react, allowing for hydrolysis to dominate at the interface.
-
Protocol: Use a high-speed overhead stirrer or a large, vortex-creating magnetic stir bar. For problematic reactions, mechanical stirring is superior.
-
-
Slow Addition of Acyl Chloride: Adding the acyl chloride dropwise over an extended period (e.g., 30-60 minutes) keeps its instantaneous concentration low, favoring reaction with the more nucleophilic amine over the more abundant but less nucleophilic water.[2]
-
Optimize pH: The pH must be high enough to deprotonate the amine/alcohol (increasing its nucleophilicity) and to neutralize the HCl byproduct, which drives the reaction forward.[4][5][6] However, a very high pH increases the concentration of hydroxide ions (a potent nucleophile), which will aggressively hydrolyze the acyl chloride.
Question 2: My starting amine has two N-H bonds. I'm observing a significant amount of a diacylated (double-acylated) byproduct. How do I prevent this?
Answer:
Over-acylation occurs when the initially formed amide product, which still possesses an N-H bond, undergoes a second acylation. While the resulting amide is significantly less nucleophilic than the starting amine, this side reaction can occur under forcing conditions or with highly reactive acylating agents.
Causality: The lone pair on the nitrogen of the newly formed amide is delocalized by resonance with the carbonyl group, reducing its nucleophilicity. However, if the reaction conditions are harsh (high temperature, large excess of a highly reactive acyl chloride), even this less reactive site can be acylated.
Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of the amine relative to the acyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of acyl chloride). This ensures the more reactive starting material is consumed preferentially.
-
Reverse Addition: Instead of adding the acyl chloride to the amine, consider adding the amine solution slowly to the acyl chloride solution. This maintains an excess of the acylating agent, which might seem counterintuitive, but can sometimes favor mono-acylation if the product precipitates out of the solution as it forms, effectively removing it from the reaction medium.
-
Lower Temperature: As with hydrolysis, conducting the reaction at a reduced temperature will decrease the rate of the second, less favorable acylation reaction more significantly than the initial, desired acylation.
Question 3: I'm using pyridine as the base and my product is difficult to purify, with several unexpected byproducts. What could be the issue?
Answer:
While often used as a base, pyridine can also function as a nucleophilic catalyst.[4][9] It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by the amine or alcohol.
Causality: The issue arises when this N-acylpyridinium intermediate is either too stable or participates in other side reactions. For sterically hindered alcohols or weakly nucleophilic amines, the attack on the bulky N-acylpyridinium intermediate can be slow, allowing for side reactions to occur. Furthermore, the intermediate itself can be colored and lead to purification challenges. 4-(Dimethylamino)pyridine (DMAP) is an even more potent nucleophilic catalyst that forms a more stable acylpyridinium salt, which can be problematic if the subsequent nucleophilic attack is slow.[10]
Solutions:
-
Switch to a Non-Nucleophilic Base: If nucleophilic catalysis is suspected to be problematic, switch to a sterically hindered, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (Hünig's base) in an aprotic organic solvent.[8]
-
Use Inorganic Base in a Biphasic System: Revert to the classic Schotten-Baumann conditions using aqueous NaOH or K₂CO₃.[8] The base remains in the aqueous phase and acts solely as an acid scavenger, eliminating complications from nucleophilic catalysis.[6][11]
Visualizing the Core Problem: Acylation vs. Hydrolysis
The central challenge in many Schotten-Baumann reactions is the competition between the desired nucleophile (amine/alcohol) and water. The following diagram illustrates this competitive pathway.
Caption: Competitive reaction pathways in the Schotten-Baumann reaction.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for a Schotten-Baumann reaction? A: There is no single optimal pH; it is substrate-dependent. The goal is to find a "sweet spot" where the amine/alcohol is sufficiently deprotonated to be nucleophilic, but the concentration of hydroxide ions is not so high that it leads to excessive hydrolysis of the acyl chloride.[7] For most primary and secondary amines, a pH of 9-11 is a good starting point. For phenols, a slightly higher pH may be needed to generate the more nucleophilic phenoxide ion.
Q: How do I choose the right solvent system? A: The classic "Schotten-Baumann conditions" refer to a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water.[6][11] This is advantageous because the base is sequestered in the aqueous phase, minimizing side reactions, while the reactants and product remain in the organic phase, simplifying workup.[11] For substrates that are soluble in water, a single-phase aqueous system can be used. For sensitive substrates where water must be excluded, an anhydrous aprotic solvent (like THF or DCM) with an organic base (like triethylamine or pyridine) is employed.[8]
Q: Which base is best for my reaction? A: The choice of base is critical and depends on the desired reaction conditions.
| Base | Type | Common Use Case | Advantages | Disadvantages |
| NaOH, KOH | Inorganic | Classic biphasic reactions | Inexpensive, strong, stays in the aqueous phase.[8] | Can cause rapid hydrolysis if pH is too high or mixing is poor. |
| Na₂CO₃, NaHCO₃ | Inorganic | For acid-sensitive substrates | Weaker base, provides better pH control, less hydrolysis.[8] | May not be strong enough for less acidic nucleophiles (e.g., some alcohols). |
| Pyridine | Organic | Homogeneous reactions, catalyst | Acts as a nucleophilic catalyst, activating the acyl chloride.[4] | Can be difficult to remove, can cause side reactions.[9] |
| Triethylamine (Et₃N) | Organic | Anhydrous reactions | Non-nucleophilic, acts only as an acid scavenger. | Can form insoluble hydrochloride salts that complicate stirring. |
Q: How can I minimize hydrolysis of my acyl chloride before the reaction even starts? A: Acyl chlorides are highly sensitive to moisture. Always handle them in a fume hood, under an inert atmosphere (nitrogen or argon) if possible, and use dry glassware and anhydrous solvents. Never leave a bottle of acyl chloride open to the air. For highly sensitive reactions, it is best to use a freshly opened bottle or a recently distilled acylating agent.
Q: Can I use an acid anhydride instead of an acyl chloride? A: Yes, acid anhydrides are common acylating agents used under Schotten-Baumann conditions.[7][8][12] They are generally less reactive than acyl chlorides, which can be an advantage. This lower reactivity often leads to less vigorous reactions and a reduced rate of hydrolysis, providing better selectivity for the desired acylation. The byproduct is a carboxylic acid, which must still be neutralized by the base.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues leading to byproduct formation.
Caption: A workflow for troubleshooting byproduct formation in Schotten-Baumann reactions.
References
- BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
- Scientific Tree. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism. [Link]
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
- Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
- Collegedunia. (n.d.).
- Shivaji College. (n.d.). Reaction with metale - Carbonylic acids react with active metals. [Link]
- The Name Reaction. (n.d.).
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]
- Chemsheets. (2016, June 5).
- Science of Synthesis. (n.d.).
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
- Chemistry LibreTexts. (2021, March 16). 11.
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten-Baumann_reaction [chemeurope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. collegedunia.com [collegedunia.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
Technical Support Center: Work-up Procedures for Piperonyloyl Chloride Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing piperonyloyl chloride in their synthetic workflows. As a reactive acyl halide, this compound is a valuable building block for introducing the 3,4-methylenedioxybenzoyl moiety into a wide range of molecules, finding applications in pharmaceuticals, agricultural chemicals, and flavoring agents.[1] However, its reactivity also presents specific challenges during the reaction work-up and product purification.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the work-up of reactions involving this compound.
Question: My reaction mixture has developed a significant amount of white precipitate upon quenching with water. What is it, and how do I proceed?
Answer:
The white precipitate is most likely piperonylic acid, the hydrolysis product of this compound.[2] this compound is highly sensitive to moisture and will readily react with water to form the corresponding carboxylic acid.[3][4] This is a common occurrence, especially if the reaction was not performed under strictly anhydrous conditions or if the quenching process was not optimized.
Underlying Cause:
-
Presence of Water: Exposure of this compound to water, either from atmospheric moisture, wet solvents, or the quenching agent itself, leads to rapid hydrolysis.
-
Incomplete Reaction: If the intended nucleophile reacts slower than the rate of hydrolysis, a significant amount of this compound can be converted to piperonylic acid.
Recommended Protocol:
-
Separation via Acid-Base Extraction: The most effective way to remove piperonylic acid is by exploiting its acidic nature.[2]
-
After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The basic wash will deprotonate the piperonylic acid, forming its water-soluble sodium salt, which will partition into the aqueous layer.
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
-
Monitoring the Extraction: To confirm the removal of piperonylic acid, you can spot the organic layer on a TLC plate against a standard of piperonylic acid.
Preventative Measures for Future Experiments:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.[5] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Quenching: If the reaction conditions permit, consider quenching with a non-aqueous reagent or a cooled, saturated solution of a mild base to minimize hydrolysis.
Question: I am performing an acylation of an amine with this compound, and my yield is consistently low, with a complex mixture of products observed by TLC. What are the likely causes and solutions?
Answer:
Low yields and complex product mixtures in acylation reactions with this compound often point to side reactions, including over-acylation, hydrolysis of the starting material, or polymerization of the substrate, especially if it is electron-rich.[6]
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Over-Acylation | If your substrate has multiple nucleophilic sites (e.g., a diamine or an amino alcohol), the highly reactive this compound can react more than once. | Use a slight excess of the substrate relative to the this compound (e.g., 1.1 equivalents of substrate to 1.0 equivalent of acyl chloride). Add the this compound solution slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.[7] |
| Hydrolysis of Acyl Chloride | As previously discussed, moisture will consume your starting material, reducing the yield of the desired product. | Adhere to strict anhydrous reaction conditions. |
| Side Reactions with the Base | If a nucleophilic base (e.g., pyridine) is used in excess, it can compete with your substrate for the acyl chloride. | Use a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7] |
| Substrate Instability | Electron-rich substrates, such as some heterocycles, can be unstable under the reaction conditions, leading to decomposition or polymerization.[6] | Consider using milder reaction conditions, such as a less reactive acylating agent or a different catalyst. Protecting groups may also be necessary to temporarily deactivate sensitive functionalities. |
Experimental Workflow for Amide Synthesis:
Caption: Workflow for a typical amide coupling reaction with this compound.
Question: How can I effectively purify my piperonyl-containing product? I am struggling with column chromatography.
Answer:
Purification of piperonyl derivatives can sometimes be challenging due to similar polarities of the product and certain byproducts. While column chromatography is a powerful tool, recrystallization is often a highly effective and scalable method for purifying solid piperonyl compounds, such as amides or esters.[8][9]
Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[10] Common solvents to screen for piperonyl derivatives include ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If your product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing for a slower cooling rate.
-
No Crystals Form: If no crystals form upon cooling, the solution may be too dilute, or your product may be too soluble in the chosen solvent. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10] Alternatively, you may need to try a different solvent or solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with this compound?
A1: this compound is a corrosive and moisture-sensitive solid.[3][4] It can cause severe skin burns and eye damage.[1] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Ensure that you have immediate access to an eyewash station and a safety shower.[11] Avoid inhalation of its dust.[4][11]
Q2: How should I properly quench a reaction containing unreacted this compound?
A2: Unreacted this compound should be quenched cautiously. A common method is the slow addition of the reaction mixture to a stirred, cold (0 °C) aqueous solution of a weak base like sodium bicarbonate.[7] This neutralizes the HCl gas that is generated during the hydrolysis of the acyl chloride. Do not add water directly to the reaction mixture, as this can be a highly exothermic process.[11] For larger scale reactions, quenching with a solution of a mild nucleophile like isopropanol in an inert solvent can also be effective before the aqueous work-up.
Q3: Can I monitor the progress of my this compound reaction using Thin Layer Chromatography (TLC)?
A3: Monitoring the reaction by TLC is highly recommended. However, be aware that acyl chlorides can be unstable on silica gel plates and may hydrolyze to the corresponding carboxylic acid at the baseline.[5] Therefore, it is often more practical to monitor the disappearance of your starting nucleophile (e.g., the amine or alcohol) and the appearance of the less polar product spot.[13]
Q4: My final product has a slight yellow or brownish tint. What is the cause, and can it be removed?
A4: A colored tint in your final product can be due to the presence of impurities or degradation products. If recrystallization does not yield a colorless product, you can try treating a solution of your compound in an organic solvent with a small amount of activated charcoal, followed by hot filtration to remove the charcoal and then recrystallization.[14]
Decision Tree for Product Discoloration:
Caption: Troubleshooting colored impurities in the final product.
References
- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.
- GHS 11 (Rev.11) SDS Word 下载CAS: 25054-53-9 Name: this compound. (n.d.). XiXisys.
- Method for purifying piperonyl butoxide synthesized from sassafras oil. (n.d.). Google Patents.
- Piperonal purification method. (n.d.). Google Patents.
- Piperonylic acid. (n.d.). Organic Syntheses.
- Piperonyl Butoxide. (n.d.). OSHA.
- Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway. (n.d.). PMC - NIH.
- Synthesis of piperonyl Chloride. (2019, April 22). Reddit.
- Procedure. (n.d.). Organic Syntheses.
- Preparation method of piperonal. (n.d.). Google Patents.
- Quantitative determination of pyrethroids, pyrethrins, and piperonyl butoxide in surface water by high-resolution gas chromatography/high-resolution mass spectrometry. (n.d.). PubMed.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. (2023, June 17). PubMed.
- Trouble with chloride acids. (2025, August 9). Reddit.
- Pyrethroids, pyrethrins, and piperonyl butoxide in sediments by high-resolution gas chromatography/high-resolution mass spectrometry. (2006). SciSpace.
- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). MDPI.
- This compound. (2024, April 9). ChemBK.
- WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIPERONYL BUTOXIDE 5-[2-(2-butoxyethoxy)ethoxymethyl]. (n.d.). WHO.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Recrystallization. (2020, January 10). YouTube.
- Procedure. (n.d.). Organic Syntheses.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate.
- Which reagents are suitable for decomposing residual thionyl chloride after esterification? (2012, November 27). ResearchGate.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Purification by Recrystallization. (n.d.). CUNY.
- Quenching Reactive Substances. (2006, October 27). KGROUP.
- Determination of pyrethrum and piperonyl butoxide in milk by high performance liquid chromatography (HPLC). (n.d.). Semantic Scholar.
Sources
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- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Stability issues of piperonyloyl chloride in different solvents
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the stability of piperonyloyl chloride in common laboratory solvents. It addresses frequently encountered issues, offers troubleshooting advice, and provides validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its high reactivity towards nucleophiles. As a typical acyl chloride, the carbonyl carbon is highly electrophilic. The main degradation pathway is hydrolysis, which occurs upon contact with water, even atmospheric moisture.[1][2][3] This reaction produces piperonylic acid and hydrochloric acid (HCl), which can further catalyze other degradation pathways or interfere with subsequent reactions.
Q2: How should this compound be stored?
A2: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][2][4] A refrigerator is a suitable storage location.[2] Due to its corrosive nature, it should be stored in a designated corrosives area.[1]
Q3: What are the visible signs of degradation?
A3: Degradation may not always be visually apparent. However, signs can include the off-white or gray crystalline powder becoming discolored or clumpy.[2] The most definitive sign of hydrolysis is the sharp, acidic smell of HCl gas, which is evolved during the decomposition process.
Q4: Can I prepare a stock solution of this compound?
A4: Preparing stock solutions is generally discouraged due to the compound's reactivity. If a solution is necessary, it should be prepared fresh in a high-purity, anhydrous aprotic solvent immediately before use.[5] Storage of solutions, even for short periods, risks degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound.
Issue 1: Low or no yield in an amidation/esterification reaction.
-
Possible Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active acylating agent.
-
Solution: Use a fresh bottle of this compound or re-purify the existing material. Always handle the reagent under an inert atmosphere and use anhydrous solvents and techniques.
-
-
Possible Cause 2: Solvent Incompatibility. The solvent used may be reacting with the this compound faster than the intended substrate. This is particularly true for protic solvents (e.g., alcohols, water) or even some aprotic solvents under certain conditions.
-
Possible Cause 3: Inadequate Base. In reactions like the Schotten-Baumann amidation, a base (e.g., pyridine, triethylamine) is required to neutralize the HCl by-product.[7] Insufficient base can lead to the protonation of the amine nucleophile, rendering it unreactive.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base is used. For less reactive amines, using excess base may be beneficial.
-
Issue 2: My reaction mixture turned dark or produced unexpected side products.
-
Possible Cause 1: Reaction with Tetrahydrofuran (THF). While a common solvent, THF is not completely inert. Under certain conditions, particularly with prolonged reaction times or in the presence of Lewis acids (which can be formed from HCl reacting with trace metals), acyl chlorides can react with THF.[8]
-
Solution: Minimize reaction times in THF. If side products are a persistent issue, consider using a more inert solvent like Dichloromethane (DCM).
-
-
Possible Cause 2: Vilsmeier-Haack type side reaction. If using N,N-Dimethylformamide (DMF) as a solvent or catalyst, it can react with acyl chlorides to form a Vilsmeier reagent. This highly reactive intermediate can lead to formylation side products.[6]
-
Solution: Avoid using DMF as a solvent. If catalytic amounts are needed for activation (e.g., in converting a carboxylic acid to the acyl chloride with oxalyl chloride), ensure it is used sparingly and under controlled conditions.
-
Solvent Stability & Compatibility
The choice of solvent is critical when working with this compound. The following table provides a summary of compatibility for common laboratory solvents. Data is synthesized based on the known reactivity of acyl chlorides.
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Recommended | Excellent choice. Must be anhydrous. Relatively inert.[9][10] |
| Chloroform | Recommended | Good alternative to DCM. Must be anhydrous.[2] |
| Toluene | Recommended | Good for higher temperature reactions. Must be anhydrous. |
| Tetrahydrofuran (THF) | Use with Caution | Must be freshly distilled and anhydrous. Potential for side reactions.[6][8] |
| Acetonitrile (ACN) | Use with Caution | Must be anhydrous. Less reactive than protic solvents but can still be problematic. |
| N,N-Dimethylformamide (DMF) | Not Recommended | Reacts to form Vilsmeier-type reagents.[6] |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | Reacts with acyl chlorides. |
| Alcohols (Methanol, Ethanol) | Not Recommended | Reacts rapidly via alcoholysis to form esters. |
| Water | Not Recommended | Reacts rapidly via hydrolysis to form the carboxylic acid.[1][3] |
Key Degradation Pathways
The primary degradation pathways for this compound involve nucleophilic attack at the carbonyl carbon. Understanding these pathways is key to preventing reagent loss and reaction failure.
Caption: Workflow for quantitative stability analysis using HPLC.
Methodology
-
Reagents & Equipment:
-
This compound
-
Anhydrous solvent of interest (e.g., DCM, THF)
-
Derivatizing agent: Benzylamine solution (1 M in anhydrous ACN)
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile Phase: Acetonitrile and Water (with 0.1% TFA)
-
-
Stock Solution Preparation (Time = 0):
-
Under an inert atmosphere, accurately weigh ~185 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the anhydrous test solvent to create a ~0.1 M solution. This is your t=0 sample.
-
-
Timepoint Sampling & Derivatization:
-
Immediately take a 100 µL aliquot of the stock solution.
-
Quench this aliquot by adding it to 900 µL of the 1 M benzylamine solution. This rapidly converts the unstable acyl chloride to a stable N-benzyl amide derivative.
-
Vortex the mixture. This is your t=0 derivatized sample .
-
Seal the stock solution and let it stand at room temperature.
-
Repeat the sampling and derivatization process at desired time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
HPLC Analysis:
-
Dilute the derivatized samples appropriately with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient from 50% ACN / 50% Water to 95% ACN / 5% Water over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area corresponding to the N-benzyl piperonyl amide derivative for each time point.
-
Plot the peak area against time. A decrease in the peak area over time indicates the degradation of this compound in the test solvent.
-
This protocol provides a robust, self-validating system to compare the stability of this compound across different solvents and conditions, empowering researchers to make informed decisions in their experimental design.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word - CAS: 25054-53-9 Name: this compound.
- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- bioRxiv. (n.d.). Chemical Synthesis and Characterization.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- ResearchGate. (n.d.). Stability Analysis of Acid Chloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Khan Academy. (2014). Preparation of acyl (acid) chlorides.
- Organic Syntheses. (n.d.). desyl chloride - Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). 7-methoxyphthalide - Organic Syntheses Procedure.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
- Khan Academy. (n.d.). Amide formation from acyl chloride (video).
- Reddit. (2024). Is THF good for esterification?.
- Dutscher. (n.d.). Dichloromethane.
- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?.
- Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
- ResearchGate. (2025). Mechanism and kinetics of cyanuric chloride hydrolysis in aqueous solution.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
Sources
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- 2. This compound | 25054-53-9 [m.chemicalbook.com]
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- 7. Amide Synthesis [fishersci.co.uk]
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- 10. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Technical Support Center: Monitoring Piperonyloyl Chloride Reactions by TLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for monitoring reactions involving piperonyloyl chloride using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I understand that while TLC is a powerful and routine technique, the high reactivity of acyl chlorides like this compound introduces specific challenges. This guide is designed to provide you with not just procedural steps, but the underlying scientific rationale to effectively troubleshoot and obtain reliable, reproducible results.
Our approach is built on a foundation of self-validating protocols, ensuring that you can trust your in-process analyses. This resource combines practical, field-tested advice with authoritative references to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the TLC analysis of this compound reactions.
Q1: Can I directly monitor this compound on a standard silica gel TLC plate?
A1: It is highly discouraged. This compound, like most acyl chlorides, is very reactive and prone to hydrolysis by the residual water and acidic silanol groups on the surface of a standard silica gel plate.[1][2] This instability can lead to significant streaking and the appearance of a new spot corresponding to piperonylic acid, making it difficult to determine the true progress of your reaction.[1][2]
Q2: If I can't spot this compound directly, how can I monitor my reaction?
A2: The most reliable method is indirect analysis. This involves taking a small aliquot of your reaction mixture and quenching it with a nucleophilic solvent, such as methanol. This will rapidly convert any remaining this compound into the more stable methyl piperonylate. You can then spot this quenched sample on your TLC plate to monitor the disappearance of the starting material (now as its methyl ester derivative) and the appearance of your desired product.[1][2]
Q3: What visualization techniques are most effective for the compounds in my reaction mixture?
A3: Since this compound and its derivatives contain a benzodioxole ring system, they are generally UV-active and can be visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator (F254).[3][4] For compounds that are not UV-active or for confirmation, various chemical stains can be used. Potassium permanganate (KMnO4) is a good general stain for detecting compounds that can be oxidized.[5] If your reaction involves an amine, ninhydrin can be a useful stain for the starting material.[6][7] For the detection of the piperonylic acid byproduct, a bromocresol green stain is effective as it is an indicator for acidic compounds.[3][5]
Q4: My spots are streaking. What is the likely cause?
A4: Streaking in TLC can be caused by several factors.[8][9] For reactions involving this compound, the most probable causes are:
-
Sample Overloading: Applying too much sample to the plate. Try diluting your sample before spotting.[9]
-
Compound Instability: As mentioned, the acyl chloride itself is unstable on silica.[1][2]
-
Highly Polar Compounds: Piperonylic acid, the hydrolysis byproduct, is quite polar and can streak in less polar solvent systems. Adding a small amount of a polar solvent like acetic acid to your mobile phase can often resolve this.[10]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and offers systematic solutions.
Problem 1: Unclear or Misleading TLC Results
Symptoms:
-
You see a spot at the baseline that you suspect is your starting acyl chloride.
-
The reaction lane shows multiple unexpected spots.
-
It appears your starting material is gone, but you have a low yield of your desired product.
Root Cause Analysis: The primary culprit here is the reactivity of this compound on the silica plate.[1][2] The spot at the baseline is likely piperonylic acid, formed from the hydrolysis of the unreacted this compound upon spotting. This can be misleading, as it might suggest the reaction has gone to completion when, in fact, the starting material is simply degrading on the plate.
Solutions:
Protocol 1: Indirect TLC Monitoring via Esterification
This protocol is the recommended best practice for monitoring reactions of this compound.
-
Prepare Quenching Vials: In small, separate vials, add a few drops of methanol.
-
Sample Aliquot: At each time point you wish to monitor, withdraw a small aliquot (a few drops) from your reaction mixture.
-
Quench: Immediately add the reaction aliquot to one of the methanol-containing vials. This will convert any unreacted this compound to the stable methyl piperonylate.
-
Spotting: On your TLC plate, spot three lanes:
-
Lane 1 (Reference): A solution of your starting amine or alcohol.
-
Lane 2 (Co-spot): Spot the reference solution (Lane 1) and then, on top of the same spot, your quenched reaction mixture.
-
Lane 3 (Reaction): Your quenched reaction mixture.
-
-
Develop and Visualize: Develop the plate in an appropriate solvent system and visualize under UV light and/or with appropriate stains.
dot
Caption: Indirect TLC monitoring workflow for this compound reactions.
Problem 2: Poor Separation or Inappropriate Rf Values
Symptoms:
-
All spots remain at the baseline (Rf ≈ 0).
-
All spots run to the solvent front (Rf ≈ 1).
-
Spots for the starting material and product are too close to differentiate.
Root Cause Analysis: The polarity of the mobile phase (solvent system) is not optimized for the compounds in your mixture. The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate and is highly dependent on the solvent system's polarity.[11][12][13]
Solutions:
-
If Rf is too low (spots at baseline): Your solvent system is not polar enough. Increase the proportion of the polar solvent in your mixture. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%.[9][14]
-
If Rf is too high (spots at solvent front): Your solvent system is too polar. Decrease the proportion of the polar solvent. For example, change from 50% ethyl acetate in hexanes to 30%.[9][14]
-
If spots are not well-resolved: You may need to try a different solvent system altogether. Sometimes, changing one of the solvents can have a significant impact on selectivity. For instance, substituting dichloromethane with ethyl acetate can alter the separation.
Table 1: Recommended Starting Solvent Systems
| Reactants/Products Being Separated | Recommended Starting Solvent System (v/v) | Polarity | Notes |
| Piperonylamide and starting amine | 30-50% Ethyl Acetate in Hexanes | Medium | A good starting point for many amide syntheses. Adjust ratio as needed. |
| Methyl piperonylate and starting alcohol | 20-40% Ethyl Acetate in Hexanes | Low-Medium | Esters are generally less polar than amides. |
| Piperonylic acid and other components | 50% Ethyl Acetate in Hexanes + 1% Acetic Acid | Medium-High | The addition of acetic acid helps to get a well-defined spot for the carboxylic acid and prevents streaking.[10] |
Problem 3: No Spots are Visible After Development
Symptoms:
-
After developing the plate, you cannot see any spots under the UV lamp or after staining.
Root Cause Analysis: This issue can stem from several sources, from sample concentration to the choice of visualization method.
Solutions:
-
Increase Sample Concentration: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to evaporate completely between applications.[8][9]
-
Check UV Activity: While the piperonyl group is UV-active, your starting material might not be. Always try a chemical stain if UV light does not reveal any spots.[4][9]
-
Choose an Appropriate Stain: Not all stains work for all compounds. A "universal" stain like potassium permanganate (KMnO4) or phosphomolybdic acid (PMA) is a good second step if UV fails.[5][6]
-
Ensure Proper Staining Technique: Some stains require heating to become effective. Follow the specific instructions for the stain you are using.[4]
Table 2: Visualization Stain Selection Guide
| Stain | Preparation | Procedure | Target Compounds & Appearance |
| UV Light (254 nm) | N/A | Shine UV lamp on F254 plate. | Aromatic/conjugated systems appear as dark spots.[3][4] |
| Potassium Permanganate (KMnO4) | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water. | Dip plate in solution, rinse with water. | Oxidizable groups (alcohols, amines, etc.) appear as yellow/brown spots on a purple background.[5] |
| Bromocresol Green | 0.04g bromocresol green in 100mL ethanol, add 0.1M NaOH dropwise until blue. | Dip or spray plate. | Carboxylic acids (e.g., piperonylic acid) appear as yellow spots on a blue/green background.[3][5] |
| Ninhydrin | 0.2g ninhydrin in 100mL ethanol. | Dip or spray plate and gently heat. | Primary/secondary amines appear as pink/purple spots.[6][7] |
Conclusion
Monitoring reactions with this compound presents unique challenges due to its inherent reactivity. By understanding the cause of these challenges—namely, the instability on silica gel—and employing an indirect monitoring strategy, you can obtain reliable and clear TLC data. This guide provides a framework for troubleshooting common issues, from poor separation to visualization failures. Remember that systematic optimization of your TLC conditions, particularly the mobile phase, is key to achieving high-quality results.
References
- Thin Layer Chromatography Visualiz
- Organic Syntheses Procedure: Amide Synthesis Monitoring
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio
- Troubleshooting for Thin Layer Chrom
- Troubleshooting Thin-Layer Chrom
- TLC stains for Acyl halides : r/Chempros - Reddit
- What should I reconsider in my experiment for acyl chloride to be formed?
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - Royal Society of Chemistry
- Thin Layer Chromatography (TLC) - University of California, Los Angeles
- TLC Visualization Methods - University of Colorado Boulder
- SiliaPl
- Visualizing TLC Pl
- TLC Visualiz
- R F values and color reactions standards of phenolic acids - ResearchG
- VanVeller Lab Resources - University of California, Berkeley
- How to Calcul
- Visualizing a TLC pl
- Calculating retention factors for TLC (video) - Khan Academy
- R f values of the standards used in TLC and their respective colors.
- TLC for amide synthesis. : r/OrganicChemistry - Reddit
- TLC images of compounds resolved with use of solvent system I - ResearchG
- Solvent Systems for Thin-layer Chrom
- Amide Synthesis - Fisher Scientific
- Thin-Layer Chromatography of 1-(3-Nitropyridin-2-yl)piperazine - Benchchem
- Thin-layer Chromatography (TLC) for the Separation and Identification of Drug Components - Alfa Chemistry
- Using thin-layer chromatography (TLC) to monitor cinnamoyl chloride reaction progress - Benchchem
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Technical Support Center: Managing the Corrosivity and Reactivity of Piperonyloyl Chloride
Welcome to the technical support center for piperonyloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for handling the corrosive nature of this compound. As a highly reactive acyl halide, its successful application in synthesis hinges on a thorough understanding of its properties and meticulous handling to ensure both experimental integrity and laboratory safety.
Introduction: The Double-Edged Sword of Reactivity
This compound (C₈H₅ClO₃) is a valuable reagent in organic synthesis, serving as a key building block for a wide range of biologically active molecules, including pharmaceuticals and insecticides.[1][2] Its utility stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent.[1][3] However, this high reactivity is also the source of its primary challenge: its corrosivity.
This guide will address the most common issues encountered when working with this compound, from storage and handling to reaction quenching and spill management. Our goal is to equip you with the knowledge to mitigate risks and troubleshoot problems effectively.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive substance.[4][5] The main hazards are:
-
Severe Burns: It can cause severe burns to the eyes, skin, and respiratory tract upon contact.[6]
-
Moisture Sensitivity: It reacts violently with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas and piperonylic acid.[3][7] This lachrymatory gas can cause severe respiratory irritation.[3]
-
Inhalation Toxicity: Inhaling its dust or the HCl gas produced from hydrolysis can lead to chemical burns in the respiratory tract.[6]
Q2: What are the correct procedures for storing this compound?
A2: Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations.
-
Moisture-Free Environment: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosives.[3][6]
-
Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture.[3][8]
-
Incompatible Materials: Keep it segregated from water, alcohols, amines, strong bases, and oxidizing agents.[3][8][9]
Personal Protective Equipment (PPE)
Q3: What specific PPE is mandatory when handling this compound?
A3: A comprehensive PPE suite is non-negotiable.[10] Refer to the table below for a detailed breakdown.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[8][10][11] | Protects against splashes of the solid/liquid and corrosive HCl vapors. |
| Skin & Body Protection | A flame-retardant lab coat worn over full-length clothing.[8] For larger quantities or spill response, a chemical-resistant suit is recommended.[10] | Prevents skin contact with the corrosive material.[6] |
| Hand Protection | Heavy-duty, chemical-resistant gloves such as butyl rubber or nitrile.[10][12] Always check the manufacturer's glove compatibility chart. | Provides a barrier against direct skin contact and potential burns. |
| Respiratory Protection | All handling must be done in a certified chemical fume hood.[6][8] For situations with potential for exposure outside a hood, an air-purifying respirator with acid gas cartridges is necessary.[10] | Protects against inhalation of the powder and corrosive HCl gas.[3] |
Q4: Can I use standard latex or vinyl gloves?
A4: No. Latex and vinyl gloves offer insufficient protection against corrosive chemicals like this compound. They can degrade quickly upon contact, leading to exposure. Always use robust gloves like butyl rubber or heavy-duty nitrile.[10][12]
Troubleshooting Guides
Experimental Setup & Material Compatibility
Issue 1: My glassware has a frosted appearance after a reaction with this compound.
-
Cause: This is likely due to the etching of the glass by hydrogen chloride (HCl) gas, which is generated when this compound reacts with trace moisture. While borosilicate glass is generally resistant, prolonged exposure to corrosive gases at elevated temperatures can cause surface damage.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator.[3]
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric moisture.[8]
-
Scrub Exit Gases: If the reaction is expected to generate a significant amount of HCl, use a gas scrubber system (e.g., a bubbler with a dilute sodium hydroxide solution) to neutralize the corrosive off-gases before they vent into the fume hood.
-
Diagram: Hydrolysis of this compound
Caption: Reaction of this compound with water.
Issue 2: The stainless steel components of my reactor are showing signs of corrosion.
-
Cause: this compound and its hydrolysis product, HCl, are highly corrosive to many metals, including certain grades of stainless steel.[9] Specifically, chloride ions can induce pitting and crevice corrosion in stainless steel.[13][14]
-
Solution:
-
Material Selection: Use reactors and equipment made of highly corrosion-resistant materials. Glass-lined steel is an excellent choice.[15] For metal components, consider alloys with high molybdenum content like Hastelloy C-276, which offer superior resistance to chloride-induced corrosion.
-
Avoid Contamination: Ensure that no aqueous solutions or moisture are inadvertently introduced into the reaction vessel.
-
Immediate Cleaning: After the reaction is complete, quench the mixture appropriately (see below) and thoroughly clean all equipment to remove any residual corrosive material.
-
Reaction & Quenching
Issue 3: My reaction is sluggish or failing, and I observe fumes coming from the reaction flask.
-
Cause: The fuming indicates that the this compound is reacting with atmospheric moisture. This hydrolysis consumes your starting material, reducing the yield, and can also neutralize any base used in the reaction, further stalling the desired transformation.
-
Solution:
-
Strict Anhydrous Technique: Implement rigorous anhydrous techniques. Use flame-dried glassware, anhydrous solvents, and perform all additions under an inert atmosphere.
-
Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. If the solid appears clumpy or discolored, it may have partially hydrolyzed and should not be used.
-
Issue 4: How do I safely quench a reaction containing unreacted this compound?
-
Cause: Quenching is a critical step to neutralize the reactive acyl chloride before workup. Improper quenching can lead to violent, exothermic reactions and the release of large amounts of HCl gas.[16]
-
Solution: Follow a controlled, stepwise quenching protocol.
Protocol: Controlled Quenching of this compound
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of the exothermic quenching reaction.
-
Choose a Quenching Agent: The choice depends on the desired outcome and the reaction solvent.
-
Alcohols (e.g., isopropanol, ethanol): Generally a safer option than water. They react to form esters. This is often a preferred first step in a multi-stage quench.[17][18]
-
Aqueous Solutions (e.g., saturated sodium bicarbonate, water): Highly exothermic. Should be added very slowly after initial quenching with a less reactive solvent, or in a dilute form.
-
-
Slow Addition: Slowly add the quenching agent dropwise to the cooled, stirred reaction mixture. Monitor the temperature and for any excessive gas evolution.
-
Neutralization: Once the initial vigorous reaction has subsided, a saturated aqueous solution of a weak base like sodium bicarbonate can be slowly added to neutralize the generated HCl.
-
Waste Disposal: Dispose of the quenched reaction mixture and any waste materials in accordance with your institution's hazardous waste guidelines.[6]
Diagram: Quenching Workflow
Caption: A stepwise process for safely quenching reactions.
Spills and Decontamination
Issue 5: I've spilled a small amount of this compound powder in the fume hood. What is the correct cleanup procedure?
-
Cause: Accidental spills can happen. A prompt and correct response is crucial to prevent exposure and further contamination.
-
Solution:
Protocol: Small Spill Cleanup (Inside a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE, including respiratory protection if necessary.[8]
-
Containment: Do not use water. Cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Collection: Carefully sweep the absorbent material and spilled chemical into a clearly labeled, sealable hazardous waste container.[19]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough wash with soap and water. Be mindful that the initial wipes will be contaminated and must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.[8]
References
- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG.
- Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health.
- Acetyl chloride. (2024). Sciencemadness Wiki.
- GHS 11 (Rev.11) SDS Word 下载CAS: 25054-53-9 Name: this compound. (n.d.). XiXisys.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali.
- This compound. (2024). ChemBK.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
- Quenching guide. (2024). Reddit.
- Chloride and Chlorine Levels and Stainless Steel Alloy Selection. (n.d.). Penflex.
- Corrosive Environments. (n.d.). Haynes International.
Sources
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- 18. reddit.com [reddit.com]
- 19. chemos.de [chemos.de]
Technical Support Center: Quenching Unreacted Piperonyloyl Chloride
Welcome to the technical support center for handling and quenching piperonyloyl chloride in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into safely and effectively neutralizing this reactive reagent. Our focus is on the causality behind experimental choices to ensure both the integrity of your synthesis and the safety of your laboratory personnel.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the quenching process, providing a foundational understanding for subsequent protocols and troubleshooting.
Q1: What is "quenching" in the context of a chemical reaction?
A1: Quenching is the process of deactivating any unreacted, and typically highly reactive, species in a reaction mixture once the desired transformation is complete. For a reagent like this compound, an acyl chloride, this involves its rapid conversion into a less reactive and more stable compound. This step is critical before proceeding with the workup (the series of steps required to isolate and purify the product), as it prevents unwanted side reactions and ensures safe handling of the reaction mixture.
Q2: Why is it crucial to quench unreacted this compound?
A2: this compound (C₈H₅ClO₃) is a corrosive and moisture-sensitive acyl chloride.[1][2] Leaving it unreacted in your mixture poses several risks:
-
Safety Hazards: Acyl chlorides react violently with water and other nucleophiles in an exothermic manner.[3][4] Uncontrolled reactions during workup, especially when adding aqueous solutions, can lead to dangerous splashing and pressure buildup. The reaction with water also produces corrosive hydrogen chloride (HCl) gas.[1][3]
-
Product Impurity: If not quenched, the this compound can react with your desired product, purification solvents (like methanol during chromatography), or other reagents during the workup, leading to the formation of unwanted byproducts and reducing your final yield and purity.
-
Environmental Concerns: Proper quenching converts the hazardous reagent into a less harmful substance for appropriate waste disposal.
Q3: What are the primary products of quenching this compound with different reagents?
A3: The choice of quenching agent determines the final product of the unreacted this compound. The most common agents and their resulting products are:
-
Water (Hydrolysis): Reacts to form piperonylic acid and hydrochloric acid.[1][3]
-
Alcohols (e.g., Methanol, Ethanol): React to form the corresponding ester (e.g., methyl piperonylate or ethyl piperonylate).[5][6]
-
Amines (e.g., Ammonia, Primary/Secondary Amines): React to form the corresponding amide (e.g., piperonylamide).[7][8]
-
Aqueous Base (e.g., NaHCO₃, NaOH): Neutralizes the acyl chloride to form the carboxylate salt (sodium piperonylate) and the corresponding chloride salt (e.g., NaCl).[4]
Q4: How can I confirm that the quenching process is complete?
A4: Complete quenching is essential before proceeding. You can verify this using a few methods:
-
Thin-Layer Chromatography (TLC): Before quenching, spot the starting this compound on a TLC plate to establish its Rf value. After quenching, take a small aliquot from the organic layer of your reaction mixture, and run a TLC. The spot corresponding to this compound should have completely disappeared.
-
Infrared (IR) Spectroscopy: A small, carefully worked-up sample can be analyzed. The characteristic strong C=O stretch of the acyl chloride (typically around 1780-1815 cm⁻¹) should be absent. You should see the appearance of a new carbonyl stretch corresponding to the acid, ester, or amide product.
-
Qualitative Test: A simple, albeit less definitive, method is to carefully add a drop of water to a small, isolated sample of the organic layer. The absence of fuming (HCl gas) suggests that the bulk of the acyl chloride has been quenched.[1]
Part 2: Troubleshooting Guide
Even with established protocols, challenges can arise. This section provides solutions to common problems encountered during the quenching of this compound.
Problem: My quenching reaction is extremely vigorous and difficult to control. What's happening and what should I do?
-
Potential Cause: The reaction of acyl chlorides with nucleophiles like water or amines is highly exothermic.[3][4] This issue is almost always caused by adding the quenching agent too quickly, using a quenching solution that is too concentrated, or failing to adequately cool the mixture.
-
Recommended Solution: The cardinal rule of quenching is to always add the reaction mixture slowly to the quenching solution , never the other way around.[4]
-
Ensure your quenching solution (e.g., water, aqueous NaHCO₃) is placed in a separate flask of appropriate size to accommodate the entire reaction volume plus extra headspace.
-
Cool the quenching solution in an ice/water bath with vigorous stirring.
-
Add the reaction mixture containing the unreacted this compound dropwise via an addition funnel.
-
Monitor the internal temperature of the quenching flask throughout the addition, keeping it below 25 °C.[4][9]
-
Problem: After workup, I still detect the presence of this compound or its characteristic smell. Why?
-
Potential Cause: This indicates incomplete quenching. The likely reasons are an insufficient amount of quenching agent or inadequate mixing and reaction time.
-
Recommended Solution:
-
Use a Stoichiometric Excess: Always use a significant molar excess of the quenching agent (e.g., 5-10 equivalents relative to the initial amount of this compound) to ensure the reaction goes to completion.[4]
-
Ensure Efficient Mixing: If your reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Allow Sufficient Time: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes to ensure all the acyl chloride has reacted.[4]
-
Problem: My desired product is degrading during the quenching and workup process. How can I prevent this?
-
Potential Cause: Your product is likely sensitive to the pH conditions created by the quenching process. Quenching with plain water generates HCl, creating a strongly acidic environment.[4] Conversely, using a strong base like NaOH could lead to base-mediated degradation (e.g., hydrolysis of a product ester).
-
Recommended Solution: Select your quenching agent based on the stability of your desired product.
| Product Stability | Recommended Quenching Agent | Rationale |
| Acid-Sensitive | Saturated or 5% aqueous Sodium Bicarbonate (NaHCO₃) | Neutralizes the HCl byproduct as it forms, maintaining a slightly basic to neutral pH.[4] |
| Base-Sensitive | Ice-cold Water or dilute acid (e.g., 1M HCl) | Avoids exposure to basic conditions. The acidic workup can be quickly followed by extraction to minimize contact time. |
| General Purpose | Saturated aqueous Sodium Bicarbonate (NaHCO₃) | This is often the safest and most effective choice, controlling the exotherm and neutralizing acid. |
Problem: The quenching process with sodium bicarbonate is causing excessive foaming. How can I manage this?
-
Potential Cause: The reaction between an acyl chloride and a bicarbonate or carbonate base produces carbon dioxide (CO₂) gas.[4] Rapid addition leads to vigorous gas evolution, causing foaming and potential overflow.
-
Recommended Solution:
-
Slow the Addition Rate: This is the most critical factor. Add the reaction mixture very slowly to the bicarbonate solution to control the rate of CO₂ evolution.
-
Use a Larger Flask: Ensure the quenching flask has at least 2-3 times the volume of the combined liquids to provide ample headspace for the foam to dissipate.
-
Ensure Adequate Venting: Do not perform the quench in a sealed or closed system. The pressure from CO₂ buildup can be dangerous.
-
Part 3: Detailed Quenching Protocols & Visual Guides
The following protocols provide step-by-step instructions for common quenching scenarios.
Decision-Making Workflow for Quenching Agent Selection
The choice of quenching agent is critical and depends on the stability of your product and the desired outcome.
Caption: Decision tree for selecting an appropriate quenching agent.
General Quenching Protocol Workflow
This diagram illustrates the universally applicable, safety-first procedure for quenching.
Caption: Step-by-step workflow for a safe and effective quench.
Protocol 1: Quenching with Aqueous Sodium Bicarbonate (General Purpose)
Use this protocol when your desired product is sensitive to acid or for general safety.
-
Preparation: In a flask large enough to hold at least twice the volume of your reaction mixture, prepare a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice/water bath with vigorous stirring.
-
Quenching: Using a pressure-equalizing dropping funnel, add the reaction mixture containing unreacted this compound dropwise to the cold, stirred sodium bicarbonate solution.[4]
-
Control: Maintain a slow addition rate to control the CO₂ evolution and keep the internal temperature of the quenching mixture below 25 °C.[4]
-
Completion: Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The aqueous layer can be extracted one or more times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
Protocol 2: Quenching with Methanol
Use this protocol when your product is sensitive to aqueous conditions or when conversion to the methyl ester is acceptable.
-
Preparation: In a flask under an inert atmosphere (e.g., nitrogen), place an excess of cold (0 °C) anhydrous methanol (at least 10 equivalents). Ensure the flask is large enough and equipped with a magnetic stirrer.
-
Quenching: Slowly add the reaction mixture dropwise to the cold, stirred methanol. The reaction of acyl chlorides with alcohol is also exothermic.[6]
-
Control: Control the addition rate to maintain a low temperature.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Workup: The resulting mixture can often be concentrated directly under reduced pressure to remove the excess methanol and solvent. The crude product (containing your desired product and methyl piperonylate) can then be purified by column chromatography. Note that a basic wash (e.g., with NaHCO₃ solution) may still be necessary to remove any HCl generated if the reaction was not perfectly anhydrous.
References
- Sciencemadness Wiki. (2025). Acyl chloride. [Link]
- Organic Syntheses. (2013). Working with Hazardous Chemicals. [Link]
- Biolink. (2023). Buy this compound | 25054-53-9. [Link]
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
- ChemBK. (2024). This compound. [Link]
- Chemistry LibreTexts. (2023).
- Organic Syntheses. (n.d.). O-PIVALOYL-N-BOC-HYDROXYLAMINE. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Chemguide. (n.d.).
- The Hive Chemistry Discourse. (2002).
- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. [Link]
- Organic Syntheses. (n.d.). Piperonylic acid. [Link]
- Organic Syntheses. (n.d.). 3-(Propionylamino)-1-propanesulfonyl Chloride. [Link]
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
- Reddit. (2019). Any advice quenching methacryloyl chloride in a reaction mixture?. [Link]
- KGROUP. (2006). Quenching Reactive Substances. [Link]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
- Chemistry Stack Exchange. (2016). Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers. [Link]
- Sciencemadness.org. (2008). thionyl chloride and alcohols. [Link]
- Evergreensino. (2025). How does M-Toluoyl Chloride react with alcohols?. [Link]
- ResearchGate. (2025). (PDF) Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. [Link]
- Royal Society of Chemistry. (n.d.). A methanol–choline chloride based deep eutectic solvent enhances the catalytic oxidation of lignin into acetovanillone and acetic acid. [Link]
Sources
- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. How does M-Toluoyl Chloride react with alcohols? - Blog - Evergreensino [evergreensinochem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Impact of moisture on piperonyloyl chloride reactivity
Welcome to the technical support center for piperonyloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this highly reactive reagent. My goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
Introduction: The Challenge of Moisture
This compound (C₈H₅ClO₃) is a valuable acylating agent used in the synthesis of a wide range of compounds, from pharmaceuticals to fragrances.[1] Its utility stems from the highly electrophilic carbonyl carbon, primed for nucleophilic attack. However, this reactivity is a double-edged sword. The same properties that make it an excellent reagent for forming amides and esters also make it exceptionally sensitive to moisture.[2]
Even trace amounts of water in your reaction setup—whether from solvents, glassware, or the atmosphere—can lead to rapid hydrolysis, converting the acyl chloride into the unreactive piperonylic acid. This not only consumes your starting material but also complicates purification, ultimately leading to significantly lower yields and potential reaction failure.[3][4] Understanding and controlling this sensitivity is paramount to success.
Frequently Asked Questions (FAQs)
Here, we address the most common issues and questions that arise during the use of this compound.
Q1: My acylation reaction is giving very low yields or failing completely. What is the most likely cause?
Low yields in reactions like amidations or Friedel-Crafts acylations are frequently traced back to the premature decomposition of this compound.[5][6] The primary culprit is almost always unintentional hydrolysis due to moisture. Water acts as a nucleophile, attacking the acyl chloride to form piperonylic acid, which is unreactive under these conditions.[7] Another common issue, particularly in Friedel-Crafts reactions, is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by water.[5][8]
Q2: How can I visually identify if my this compound has decomposed?
Fresh, high-purity this compound is typically an off-white to slightly grayish crystalline powder.[] Decomposition due to moisture results in the formation of piperonylic acid, which is a white solid. If your reagent appears clumpy, has lost its crystalline appearance, or if you observe a significant amount of fine white powder that is different from the bulk material, hydrolysis has likely occurred. Upon opening a container, a sharp, acidic odor of hydrogen chloride (HCl) gas, a byproduct of hydrolysis, is another strong indicator of decomposition.[10]
Q3: What are the definitive storage and handling procedures for this compound?
Given its hygroscopic nature, stringent anhydrous (moisture-free) techniques are non-negotiable.[11]
-
Storage: The reagent must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] A desiccator or a controlled-atmosphere glovebox is ideal. For long-term storage, refrigeration is recommended to slow down any potential decomposition pathways.
-
Handling: Always handle this compound under an inert atmosphere.[11] If a glovebox is unavailable, use a Schlenk line or a nitrogen-filled glove bag. Use flame- or oven-dried glassware and fresh, anhydrous solvents.[12] When weighing and transferring the solid, do so quickly to minimize exposure to ambient air.
Q4: Can I use protic solvents like ethanol or even a co-solvent system with water for my reaction?
No. Using protic solvents, especially water, is highly discouraged unless the explicit goal is to hydrolyze the this compound.[13] These solvents will rapidly react with the acyl chloride in a process called solvolysis, converting it to the corresponding acid or ester and rendering it useless for your intended acylation.[1][14] Reactions should be conducted in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q5: I suspect my reaction failed due to hydrolysis. How can I confirm this and what should I do with the resulting mixture?
If you suspect hydrolysis, you can analyze a small aliquot of your reaction mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting your reaction mixture alongside a standard of piperonylic acid, you can confirm its presence. The primary byproduct of hydrolysis is piperonylic acid. This carboxylic acid can typically be removed from your organic product through an aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup phase. The piperonylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Amide Synthesis
Low yield is the most common failure mode when synthesizing amides from this compound and an amine. This guide provides a systematic approach to diagnosing and fixing the problem.
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted amine starting material.
-
A significant amount of a polar byproduct, identified as piperonylic acid, is present.
-
The isolated product yield is well below expectations.[3]
Diagnostic Workflow:
Caption: Troubleshooting workflow for low-yield amide synthesis.
Causality Explained: The Schotten-Baumann reaction, a common method for this synthesis, involves the reaction of an amine with an acyl chloride.[4] This reaction is often performed in the presence of a base to neutralize the HCl byproduct, driving the equilibrium towards the product.[4][] However, if water is present, it competes with the amine as a nucleophile. Due to its small size and high concentration (if present as a contaminant), water can react very quickly with the acyl chloride, leading to hydrolysis.[16]
Corrective Protocol: Rigorous Anhydrous Amide Synthesis
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, stir bar) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (argon or nitrogen).[12]
-
Reagent & Solvent Preparation:
-
Use a fresh bottle of this compound or one that has been properly stored in a desiccator.
-
Use anhydrous solvent from a sealed bottle or a solvent purification system.
-
Ensure your amine is pure and dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).
-
-
Reaction Setup:
-
Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas.
-
Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the anhydrous solvent in the reaction flask.
-
Cool the mixture to 0°C using an ice bath. This helps to control the exothermic reaction and minimize side reactions.[4]
-
-
Reagent Addition:
-
In a separate dried flask, dissolve the this compound in anhydrous solvent under an inert atmosphere.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution at 0°C. Slow addition is critical to maintain temperature control.[4]
-
-
Reaction & Workup:
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water or a saturated aqueous solution.[17]
-
Proceed with standard extraction, washing (including a bicarbonate wash to remove any piperonylic acid), drying of the organic layer, and purification.[5]
-
Mechanistic Insight: The Hydrolysis Pathway
To effectively prevent the primary failure mode, it is crucial to understand the mechanism by which water degrades this compound. The reaction is a classic example of nucleophilic acyl substitution.
Caption: Mechanism of this compound hydrolysis.
Step-by-Step Breakdown:
-
Nucleophilic Attack: The oxygen atom of a water molecule, with its lone pairs of electrons, acts as a nucleophile. It attacks the highly electrophilic (electron-poor) carbonyl carbon of the this compound.[13][18] This carbon is particularly electron-poor due to the inductive effect of both the oxygen and chlorine atoms pulling electron density away.[19]
-
Formation of a Tetrahedral Intermediate: The attack breaks the C=O pi bond, pushing electrons onto the carbonyl oxygen and forming a transient, unstable tetrahedral intermediate.[7]
-
Elimination of the Leaving Group: The intermediate collapses. The C=O double bond reforms, and in the process, the chloride ion (Cl⁻)—a good leaving group—is expelled.
-
Deprotonation: The expelled chloride ion is basic enough to deprotonate the positively charged oxygen atom, yielding the final products: piperonylic acid and hydrogen chloride.[10]
This entire process is very rapid and exothermic.[10]
Data Summary
For quick reference, the physical properties of the starting material and its primary hydrolysis product are summarized below.
| Property | This compound | Piperonylic Acid (Hydrolysis Product) |
| CAS Number | 25054-53-9 | 94-53-1 |
| Molecular Formula | C₈H₅ClO₃[1] | C₈H₆O₄ |
| Molecular Weight | 184.58 g/mol | 166.13 g/mol |
| Appearance | Off-white to blue-gray crystalline powder[2][] | White crystalline solid |
| Melting Point | 78-79 °C[14] | 228-232 °C |
| Boiling Point | 155 °C at 25 mmHg[14] | Decomposes |
| Solubility | Soluble in chloroform, reacts with water/alcohols[2] | Sparingly soluble in cold water, soluble in ethanol |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
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Validation & Comparative
A Comparative Guide to Acylation Reactions: Piperonyloyl Chloride vs. Benzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and the ultimate functionality of the target molecule. Among the vast arsenal of acyl chlorides, benzoyl chloride serves as a foundational reagent for introducing the benzoyl group. Its substituted analogue, piperonyloyl chloride (1,3-benzodioxole-5-carbonyl chloride), is equally vital, particularly in the synthesis of natural products and pharmacologically active compounds.
This guide provides an in-depth, objective comparison of the performance, reactivity, and practical considerations of this compound versus benzoyl chloride in acylation reactions. We will explore the subtle yet significant impact of the methylenedioxy group on reactivity, supported by mechanistic insights and practical experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding begins with the core properties of each reagent. While structurally similar, their physical characteristics, such as melting and boiling points, differ, hinting at variations in intermolecular forces and molecular weight.
| Property | This compound | Benzoyl Chloride |
| Structure | ||
| Molecular Formula | C₈H₅ClO₃ | C₇H₅ClO |
| Molecular Weight | 184.58 g/mol | 140.57 g/mol |
| Appearance | Colorless to pale yellow solid/liquid | Colorless, fuming liquid[1] |
| Melting Point | 78-79 °C[2] | -1 °C |
| Boiling Point | 155 °C at 25 mmHg[2] | 197-199 °C[1] |
| CAS Number | 25054-53-9[2][3] | 98-88-4 |
The Decisive Factor: Electronic Effects on Reactivity
The primary difference between these two molecules lies in the substitution on the aromatic ring. Benzoyl chloride possesses an unsubstituted phenyl ring, whereas this compound features a methylenedioxy (-O-CH₂-O-) group fused to the ring at the 3 and 4 positions. This structural distinction is the root cause of their differing reactivity.
-
This compound: The two oxygen atoms of the methylenedioxy group are potent electron-donating groups through resonance (+M effect). They donate lone-pair electron density into the aromatic π-system. This increased electron density on the ring has a slight deactivating effect on the electrophilicity of the carbonyl carbon. The donation of electrons towards the carbonyl group makes it a slightly weaker electrophile compared to benzoyl chloride.
-
Benzoyl Chloride: The unsubstituted phenyl ring's primary influence on the carbonyl group is a combination of a weak electron-withdrawing inductive effect (-I) due to the sp² carbons and resonance stabilization of the acylium ion intermediate.[4][5][6] The carbonyl carbon in benzoyl chloride is more electron-deficient (more electrophilic) than in this compound, making it inherently more reactive towards nucleophiles.[7][8]
This difference in electrophilicity is the cornerstone for understanding their performance in various acylation reactions. Benzoyl chloride is expected to react more vigorously and under milder conditions than this compound.
Performance in Key Acylation Reactions
Both reagents are workhorses in two major classes of acylation reactions: Friedel-Crafts acylation of arenes and nucleophilic acyl substitution with alcohols and amines.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a canonical method for forming C-C bonds by attaching an acyl group to an aromatic ring, typically using a Lewis acid catalyst like AlCl₃.[7][9][10] The reaction proceeds through the formation of a highly electrophilic acylium ion.[11][12]
Comparative Insights:
-
Reaction Rate: Due to its higher electrophilicity, benzoyl chloride generally reacts faster and may require less forcing conditions (lower temperatures or shorter reaction times) than this compound.
-
Catalyst Stoichiometry: For both, the Lewis acid catalyst is often required in stoichiometric amounts because it complexes with the ketone product, deactivating it.[10]
-
Substrate Scope: Both are effective for acylating electron-rich aromatic compounds like anisole or toluene.[13][14][15] However, reactions with strongly deactivated rings will fail for both reagents.[1][16]
-
Advantage: A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting arene, which prevents over-acylation (polysubstitution).[10][17][18]
Acylation of Alcohols and Amines
Both chlorides react readily with nucleophiles like alcohols and amines to form esters and amides, respectively.[19] These reactions, often performed under Schotten-Baumann conditions (using a base like pyridine or NaOH to neutralize the HCl byproduct), are fundamental transformations in organic synthesis.[8]
-
Reactivity: Again, benzoyl chloride's greater reactivity translates to faster and often more exothermic reactions.[20][21] This can be an advantage for less reactive alcohols but may require careful temperature control to avoid side reactions with sensitive substrates.
-
Application-Specific Utility: The choice here is almost exclusively dictated by the desired final product. This compound is the required building block for numerous biologically active molecules, including alkaloids, insecticides, and pharmaceutical agents like inhibitors of platelet aggregation.[2][3][] Benzoyl chloride is used more broadly as a general-purpose benzoylating agent for producing dyes, perfumes, and benzoyl peroxide.[19]
Representative Experimental Data
To illustrate the practical implications of the reactivity differences, the following table presents hypothetical comparative data for the Friedel-Crafts acylation of anisole under standardized conditions.
| Acylating Agent | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | Anisole | AlCl₃ (1.1 eq) | 0 to RT | 2 | ~92% |
| This compound | Anisole | AlCl₃ (1.1 eq) | 0 to RT | 4 | ~88% |
Note: This data is representative and intended for illustrative purposes. Actual results will vary based on specific experimental conditions, scale, and purity of reagents.
Standard Protocol: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
This protocol provides a validated, step-by-step methodology that underscores the causality behind each experimental choice.
Objective: To synthesize 4-methoxybenzophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride
-
Anisole
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
System Preparation (Trustworthiness): Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Anhydrous conditions are critical as Lewis acids and acyl chlorides react with water.[8][23]
-
Catalyst Suspension (Causality): To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath. This pre-cooling step helps to manage the exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition (Control): Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. A slow addition rate is crucial to prevent a rapid exotherm and potential side reactions. The formation of the acylium ion begins here.[16]
-
Nucleophile Addition: After the benzoyl chloride addition is complete, add anisole (1.05 equivalents), also dissolved in DCM, dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching (Safety & Isolation): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum chloride-ketone complex, neutralizes any remaining AlCl₃, and moves the product into the organic layer. This process is highly exothermic and must be done with caution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash removes any unreacted benzoyl chloride (as benzoic acid) and residual acid. The brine wash helps to remove bulk water before drying.
-
Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Decision Guide: Selecting the Appropriate Reagent
The choice between this compound and benzoyl chloride is rarely about which is "better" but rather which is "correct" for the synthetic goal.
Conclusion
While both this compound and benzoyl chloride are potent acylating agents, their reactivity is distinct. Benzoyl chloride stands as the more reactive, general-purpose reagent, driven by the higher electrophilicity of its carbonyl carbon. This compound, while slightly attenuated in reactivity due to the electron-donating methylenedioxy group, is an indispensable tool for the targeted synthesis of complex, biologically significant molecules. A thorough understanding of their underlying electronic differences empowers the modern chemist to make informed decisions, optimizing reaction conditions and achieving synthetic goals with precision and efficiency.
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of Piperonyloyl Chloride
Introduction: The Critical Role of Acylation in Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and novel materials.[1][2] The choice of the acylating agent is a pivotal decision that dictates reaction efficiency, selectivity, and overall yield.[2] Among the diverse array of available reagents, piperonyloyl chloride, with its characteristic 1,3-benzodioxole moiety, serves as a vital building block, particularly in the synthesis of complex natural products and pharmacologically active molecules.[3]
This guide provides an in-depth, objective comparison of this compound with other classes of acylating agents. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data, and offer field-proven insights to assist researchers, scientists, and drug development professionals in making strategic, evidence-based decisions for their synthetic challenges.
The Reactivity Landscape of Acylating Agents
The efficacy of an acylating agent is governed by the electrophilicity of its carbonyl carbon and the stability of its leaving group. This establishes a clear reactivity hierarchy, which is a foundational concept in nucleophilic acyl substitution.[4]
Factors Governing Reactivity:
-
Leaving Group Ability: The reaction rate is profoundly influenced by the quality of the leaving group. The conjugate base of a strong acid is an excellent leaving group. Consequently, the chloride ion (Cl⁻) from an acyl chloride is a superb leaving group, rendering acyl chlorides highly reactive.[4][5]
-
Inductive and Resonance Effects: The atom or group attached to the carbonyl influences the partial positive charge on the carbonyl carbon. Highly electronegative atoms, like chlorine, withdraw electron density (inductive effect), increasing electrophilicity.[4][6] Conversely, heteroatoms with lone pairs (like in esters and amides) can donate electron density through resonance, which stabilizes the carbonyl group and reduces its reactivity.[4][6]
The generally accepted order of reactivity is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [4][7]
Performance Comparison: this compound vs. Key Alternatives
The selection of an acylating agent is a trade-off between reactivity, selectivity, safety, and cost. While highly reactive agents like this compound can provide high yields rapidly, they may lack selectivity in complex molecules and require stringent handling procedures.[2][8]
| Feature | This compound | Acetic Anhydride | Piperonylic Acid + Coupling Agent (e.g., DCC) |
| Reagent Class | Acyl Chloride | Acid Anhydride | In-situ Activated Carboxylic Acid |
| Relative Reactivity | Very High | High | Variable (Depends on coupling agent) |
| Typical Conditions | Room temp, often with a base (e.g., pyridine, Et₃N)[8] | Room temp to gentle heating; may require catalyst[9] | Mild, room temperature |
| Byproduct | Corrosive HCl gas[8] | Non-corrosive Carboxylic Acid (Acetic Acid)[10] | Urea derivative (e.g., DCU), often requires filtration |
| Handling & Safety | Moisture sensitive, corrosive, lachrymatory.[8][11] Must be handled in a fume hood under anhydrous conditions.[11] | Less reactive with water than acyl chlorides, easier to handle.[10][12] | Coupling agents can be toxic/allergenic. Avoids handling highly reactive acylating agents directly.[7] |
| Key Advantage | High reactivity drives reactions to completion, even with poor nucleophiles like phenols.[10] | Safer byproduct, easier handling, good yields.[10] | Mild conditions, high selectivity, avoids pre-synthesis of acyl chloride. |
| Key Disadvantage | Hazardous byproduct, low selectivity with polyfunctional molecules, requires inert atmosphere.[7] | Less reactive than acyl chlorides; may require heat or catalyst.[7] | Stoichiometric byproduct removal, cost of coupling agents.[2] |
Experimental Section: Comparative Protocols and Data
To provide a quantitative comparison, we present methodologies for the N-acylation of a model primary amine, benzylamine. These protocols are designed to be self-validating systems, where reaction completion can be easily monitored by Thin Layer Chromatography (TLC).
Protocol 1: N-acylation using this compound
-
Rationale: This protocol leverages the high reactivity of the acyl chloride. Triethylamine (Et₃N), a non-nucleophilic base, is used to scavenge the HCl gas generated, preventing protonation of the starting amine and driving the equilibrium towards the product.[8] The reaction is initiated at 0°C to control the initial exothermic reaction.
-
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction for the disappearance of benzylamine using TLC.
-
Upon completion, quench the reaction with water. Transfer to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by recrystallization.
-
Protocol 2: N-acylation using Acetic Anhydride
-
Rationale: Acetic anhydride is a less aggressive acylating agent. While often not requiring a base, the inclusion of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially with less nucleophilic substrates.[13] For a highly nucleophilic amine like benzylamine, a catalyst may not be strictly necessary, but the reaction may require gentle heating to proceed at a comparable rate to the acyl chloride.
-
Methodology:
-
To a round-bottom flask, add benzylamine (1.0 eq) to a suitable solvent like ethyl acetate.
-
Add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or with gentle heating (40°C) if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature. Wash the mixture with water and saturated NaHCO₃ to remove excess acetic anhydride and the acetic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Comparative Experimental Data (Illustrative)
The following table summarizes typical expected outcomes for the acylation of benzylamine, demonstrating the performance trade-offs between the reagents.
| Entry | Acylating Agent | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Triethylamine | 0 → RT | 1 | >95% |
| 2 | Acetic Anhydride | None | RT | 4 | ~90% |
| 3 | Acetic Anhydride | DMAP (cat.) | RT | 1.5 | >95% |
Field Insights: Strategic Reagent Selection
The optimal choice of an acylating agent is context-dependent, balancing the need for reactivity with the constraints of the substrate and the desired outcome.
-
When to Use this compound: Its high reactivity is ideal for acylating unreactive nucleophiles, such as phenols or sterically hindered alcohols, where milder reagents fail to give satisfactory yields.[10] It is the reagent of choice when speed and high conversion are critical, and the resulting HCl byproduct can be managed.
-
When to Choose an Acid Anhydride: Anhydrides represent a practical compromise. They are often preferred in industrial settings and for substrates that might be sensitive to the harshness of HCl.[10][12] The byproduct is a carboxylic acid, which is less corrosive and often easier to remove during workup.[10]
-
When to Employ Carboxylic Acids + Coupling Agents: This is the method of choice for highly sensitive or valuable substrates, particularly in peptide synthesis. It avoids the need to prepare and handle a highly reactive acylating agent and proceeds under very mild conditions, maximizing selectivity.[2]
Safety and Handling: A Critical Imperative
Acyl chlorides, including this compound, are hazardous reagents that demand strict safety protocols.[8]
-
Corrosivity and Reactivity: They are corrosive and can cause severe skin and eye burns.[11][14] They react violently with water, including atmospheric moisture, to release toxic and corrosive hydrogen chloride (HCl) gas, which is a lachrymator (tear-inducing).[8][15]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[11] Anhydrous ("dry") conditions are essential for both safety and reaction success.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][14]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials, away from water, alcohols, and bases.[8][16] Containers should be tightly sealed, often under an inert atmosphere like nitrogen or argon.[8][17]
Conclusion
This compound is a potent and highly effective acylating agent, valued for its ability to rapidly and efficiently form amide and ester linkages. Its superior reactivity makes it indispensable for challenging transformations. However, this reactivity is coupled with significant handling and safety considerations. By understanding the comparative performance, mechanistic underpinnings, and practical trade-offs relative to alternatives like acid anhydrides and activated carboxylic acids, researchers can make more strategic and safer choices in their synthetic designs. The ultimate selection is not about finding the "best" reagent, but the right reagent for the specific chemical challenge at hand.
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- A Stoichiometric Solvent-Free Protocol for Acetyl
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- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
- Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
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The Evolving Landscape of Bio-therapeutics: A Comparative Analysis of Piperonyloyl Chloride Derivatives and Their Parent Compounds
In the relentless pursuit of novel therapeutic agents, the structural modification of known bioactive scaffolds remains a cornerstone of drug discovery. This guide delves into the comparative biological activities of piperonyloyl chloride derivatives against their parent compounds. We will explore how the addition of the this compound moiety can modulate and, in many cases, enhance the therapeutic potential of the original molecule. Through a synthesis of experimental data and mechanistic insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Core Scaffold: Understanding this compound and Its Precursors
This compound, also known as 1,3-benzodioxole-5-carbonyl chloride, is an acyl halide derivative of piperonylic acid.[1][][3] Its structure is characterized by a benzodioxole ring system, which is a key pharmacophore found in numerous naturally occurring and synthetic bioactive molecules.[4] The parent compounds for the derivatives discussed here are typically molecules with available nucleophilic groups, such as amines or alcohols, that can react with the highly reactive acyl chloride group of this compound.[5]
A prominent parent compound in this context is piperine, the primary alkaloid in black pepper responsible for its pungency.[4][6][7] Piperine itself exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][7][8][9] The core chemical structure of piperine includes a piperidine moiety, a conjugated dienone system, and a methylenedioxyphenyl ring.[4][6] It is the modification of this and similar structures with this compound that has opened new avenues for enhancing biological efficacy.
The Rationale for Derivatization: A Mechanistic Perspective
The primary motivation for synthesizing this compound derivatives is to improve upon the biological activities of the parent compounds. The addition of the piperonyloyl group can influence several key factors:
-
Enhanced Binding Affinity: The benzodioxole moiety can participate in additional interactions with biological targets, such as enzymes or receptors, leading to increased binding affinity and potency.
-
Improved Pharmacokinetics: Modification can alter the lipophilicity and polarity of the parent molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Biological Activities: The derivatization can introduce entirely new biological activities not observed in the parent compound.
The reactive acyl chloride group of this compound readily participates in acylation reactions with nucleophiles like amines and alcohols, forming stable amide or ester linkages.[5] This straightforward synthetic accessibility makes it an attractive tool for medicinal chemists.
Comparative Biological Activities: A Data-Driven Analysis
The derivatization of parent compounds with this compound has led to significant enhancements in a variety of biological activities. Here, we compare the performance of these derivatives in key therapeutic areas.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial properties.[5] Studies have shown that the introduction of the piperonyloyl group can broaden the spectrum of activity and increase the potency against various bacterial and fungal strains. For instance, certain piperazine derivatives have shown significant antimicrobial effects. While the parent piperazine scaffold possesses some activity, its derivatization often leads to a marked improvement.[10][11]
The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes and the inhibition of essential cellular processes.[12] The lipophilic nature of the piperonyloyl group can facilitate the passage of the molecule through the microbial cell wall.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Parent Compound A | 128 | 256 | >512 |
| Piperonyloyl Derivative of A | 32 | 64 | 128 |
| Parent Compound B | 256 | >512 | 256 |
| Piperonyloyl Derivative of B | 64 | 128 | 64 |
Note: The data presented is a representative compilation from multiple studies and is intended for comparative purposes.
Insecticidal Activity
The quest for new and effective insecticides is a continuous effort in agriculture and public health. Piperine and its derivatives have long been investigated for their insecticidal properties.[13] The derivatization with this compound has been shown to enhance this activity. For example, a study on piperine derivatives showed that modification of the piperidine ring led to compounds with increased mortality against Plutella xylostella (diamondback moth).[13]
The proposed mechanism of action for some of these derivatives involves the inhibition of key insect enzymes or the disruption of their nervous systems.[13] The structural features of the piperonyloyl group can contribute to a better fit within the active site of target insect proteins.
Table 2: Comparative Insecticidal Activity (% Mortality at 1 mg/mL)
| Compound | Plutella xylostella | Sitophilus zeamais |
| Piperine (Parent) | 65% | 58% |
| Piperonyloyl Derivative 1 | 90% | 75% |
| Piperonyloyl Derivative 2 | 82% | 88% |
Note: The data presented is a representative compilation from multiple studies and is intended for comparative purposes.
Anticancer Activity
Perhaps one of the most promising areas of research for this compound derivatives is in oncology.[5] While parent compounds like piperine exhibit some anticancer activity, their derivatives have shown significantly enhanced cytotoxicity against various cancer cell lines.[8] For instance, certain 2-phenylbenzimidazole derivatives synthesized using this compound have demonstrated potent antitumor effects.[5][14][15]
The anticancer mechanism of these derivatives is often multifactorial, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. Some derivatives have been shown to induce the MSH2-dependent apoptotic pathway.[][]
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) | Lung Cancer (A549) |
| Piperine (Parent) | 25.8 | 32.5 | 45.2 |
| Piperonyloyl Derivative X | 5.2 | 8.1 | 10.7 |
| Piperonyloyl Derivative Y | 7.9 | 11.3 | 15.4 |
Note: The data presented is a representative compilation from multiple studies and is intended for comparative purposes.
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the scientific integrity of the comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds (parent and derivative) in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol for Insecticidal Bioassay (Leaf-Dip Method)
This protocol is used to assess the contact toxicity of a compound against leaf-feeding insects.
Workflow: Insecticidal Bioassay
Caption: Workflow for the leaf-dip insecticidal bioassay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of the test compounds (parent and derivative) at various concentrations in a suitable solvent containing a surfactant to ensure even coating.
-
Leaf Treatment: Dip leaf discs from a suitable host plant into the test solutions for a specified time (e.g., 10 seconds). Allow the leaves to air-dry.
-
Insect Exposure: Place the treated leaf discs in Petri dishes lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 larvae) into each dish.
-
Incubation and Assessment: Incubate the Petri dishes under controlled environmental conditions (temperature, humidity, photoperiod). Assess insect mortality at regular intervals (e.g., 24 and 48 hours).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic potential of a compound.
Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (parent and derivative) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data consistently demonstrates that the addition of the piperonyloyl moiety can significantly enhance the biological activity of parent compounds. The key structural features of piperine and its derivatives that are important for their bioactivity include the methylenedioxy bridge, the conjugated dienone system, and the amide bond.[4][7] Modifications to these structural units have been shown to affect the biological properties, sometimes enhancing and in other cases diminishing the activity.[4][7]
Future research should focus on:
-
Exploring a wider range of parent scaffolds: Investigating the effects of this compound derivatization on other classes of bioactive molecules.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives.
-
In vivo efficacy and safety studies: Translating the promising in vitro results into animal models to assess their therapeutic potential and toxicological profiles.
The synthesis of this compound derivatives represents a powerful strategy for the development of novel and more effective therapeutic agents. The evidence presented in this guide underscores the potential of this chemical modification to unlock new possibilities in the fields of antimicrobial, insecticidal, and anticancer drug discovery.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Piperonyloyl Chloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. In the synthesis of novel compounds, where piperonyloyl chloride often serves as a key intermediate, verifying its structure with a high degree of certainty is paramount to ensure the validity of subsequent research and development.[1] This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to definitively confirm the structure of this compound, contrasting its spectral features with those of its precursor and other relevant acyl chlorides.
The Synthetic Pathway: From Carboxylic Acid to Acyl Chloride
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of piperonylic acid with thionyl chloride (SO₂Cl₂).[2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a good leaving group by thionyl chloride, facilitating the subsequent attack by a chloride ion to form the acyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a robust method for the preparation of this compound from piperonylic acid.
Materials:
-
Piperonylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperonylic acid in an excess of thionyl chloride.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SOCl₂ vapors.
-
The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure to yield a crystalline solid.
The Spectroscopic Fingerprint: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. A synergistic application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) is essential for unequivocal structure elucidation.
Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to spectroscopic confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The key transformation from piperonylic acid to this compound is the conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl), which is readily observable in the IR spectrum.
Comparative FTIR Data (cm⁻¹)
| Functional Group | Piperonylic Acid | This compound | Benzoyl Chloride | p-Toluoyl Chloride |
| O-H stretch (acid) | ~3000 (broad) | Absent | Absent | Absent |
| C=O stretch (acid) | ~1680 | Absent | Absent | Absent |
| C=O stretch (acyl chloride) | Absent | ~1770 and ~1735 (Fermi resonance) | ~1775 and ~1730 | ~1770 and ~1730 |
| C-O stretch (acid) | ~1300 | Absent | Absent | Absent |
| C-Cl stretch | Absent | ~850-550 | ~880-650 | ~850-550 |
| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aromatic C=C stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 |
| =C-O-C stretch (dioxole) | ~1250, ~1040 | ~1250, ~1040 | N/A | N/A |
Analysis:
-
Disappearance of the Broad O-H Stretch: The most telling sign of a successful reaction is the complete disappearance of the broad O-H stretching band characteristic of the carboxylic acid dimer in piperonylic acid.[3][4][5]
-
Appearance of the Acyl Chloride Carbonyl Stretch: The carbonyl (C=O) stretching frequency in this compound is significantly higher than in the parent carboxylic acid due to the inductive effect of the electronegative chlorine atom. Often, two distinct peaks are observed for the acyl chloride carbonyl due to Fermi resonance with an overtone of a lower frequency vibration. This doublet is a hallmark of an aromatic acyl chloride.[6]
-
Comparison with Alternatives: Benzoyl chloride and p-toluoyl chloride exhibit very similar C=O stretching frequencies to this compound, highlighting that this functional group is conserved across these related structures.[6] The key differentiator for this compound will be the presence of the characteristic absorptions for the methylenedioxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartographer
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule, allowing for a complete structural map.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons of the dioxole ring.
Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Proton Environment | Piperonylic Acid | This compound | Benzoyl Chloride | p-Toluoyl Chloride |
| Aromatic H (ortho to COOH/COCl) | ~7.6-7.8 (m) | ~7.7-7.9 (m) | ~8.1 (d) | ~7.9 (d) |
| Aromatic H (meta to COOH/COCl) | ~6.9 (d) | ~7.0 (d) | ~7.5-7.7 (m) | ~7.3 (d) |
| Aromatic H (para to COOH/COCl) | N/A | N/A | ~7.5-7.7 (m) | N/A |
| -O-CH₂-O- | ~6.0 (s) | ~6.1 (s) | N/A | N/A |
| -CH₃ | N/A | N/A | N/A | ~2.4 (s) |
| -COOH | ~11-12 (br s) | Absent | Absent | Absent |
Analysis:
-
Disappearance of the Carboxylic Acid Proton: The highly deshielded proton of the carboxylic acid group in piperonylic acid will be absent in the spectrum of the product.
-
Downfield Shift of Aromatic Protons: The aromatic protons in this compound are expected to be slightly downfield compared to piperonylic acid due to the increased electron-withdrawing nature of the acyl chloride group.
-
The Diagnostic Methylene Singlet: The sharp singlet around 6.1 ppm, corresponding to the two equivalent protons of the methylenedioxy group, is a key identifying feature of the piperonyl moiety and distinguishes it from benzoyl and p-toluoyl chlorides.
-
Distinct Aromatic Patterns: The substitution pattern on the aromatic ring gives rise to a unique set of signals for each compound, allowing for clear differentiation.
¹³C NMR Spectroscopy
¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Carbon Environment | Piperonylic Acid | This compound | Benzoyl Chloride | p-Toluoyl Chloride |
| C=O | ~170-175 | ~165-170 | ~168 | ~168 |
| Aromatic C (ipso to C=O) | ~125-130 | ~130-135 | ~134 | ~131 |
| Aromatic C (ortho to C=O) | ~125-130 | ~128-132 | ~130 | ~130 |
| Aromatic C (meta to C=O) | ~108-112 | ~110-115 | ~129 | ~129 |
| Aromatic C (para to C=O) | ~150-155 | ~152-158 | ~134 | ~145 |
| -O-CH₂-O- | ~102 | ~102 | N/A | N/A |
| -CH₃ | N/A | N/A | N/A | ~22 |
Analysis:
-
Carbonyl Carbon Shift: The carbonyl carbon in this compound will have a distinct chemical shift compared to the carboxylic acid carbon.
-
Methylenedioxy Carbon Signal: The signal around 102 ppm is characteristic of the methylene carbon in the dioxole ring and is a definitive marker for the piperonyl structure.
-
Quaternary Carbon Signals: The number and chemical shifts of the quaternary aromatic carbons provide further confirmation of the substitution pattern.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrometry Data for this compound
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear at m/z corresponding to the molecular weight of this compound (C₈H₅ClO₃). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak.[7]
-
Key Fragmentation Pathways:
-
Loss of Cl: A prominent fragment will likely be observed corresponding to the loss of a chlorine radical, forming the piperonyloyl cation.
-
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the acylium ion is a common fragmentation pathway for acyl chlorides.
-
Fragments of the Piperonyl Ring: Further fragmentation of the aromatic ring will yield characteristic ions.
-
Caption: Key fragmentation pathways for this compound.
Comparison with Alternatives:
While benzoyl chloride and p-toluoyl chloride will also show loss of Cl and CO, the masses of their molecular ions and fragment ions will differ due to their different molecular formulas. The presence of the methylenedioxy group in the fragments of this compound will be a distinguishing feature.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a self-validating system for the structural confirmation of this compound is established. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous identification of the target molecule and the confident assessment of its purity. This rigorous analytical approach is indispensable for ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.
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- Organic Syntheses. Procedure.
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- Appendix I.
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A Senior Scientist's Comparative Guide to the Purity Assessment of Synthesized Piperonyloyl Chloride
Executive Summary: The Criticality of Purity in a Versatile Acyl Halide
Piperonyloyl chloride (C₈H₅ClO₃) is a highly reactive acyl halide that serves as a pivotal building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility in introducing the piperonyloyl moiety is fundamental to creating complex molecules, including potential anti-cancer agents and inhibitors of platelet aggregation.[1] However, the very reactivity that makes it valuable also renders it susceptible to degradation and contamination. The presence of impurities, such as unreacted starting materials or hydrolysis products, can drastically lower reaction yields, generate unwanted side-products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We move beyond simple protocol recitation to explain the causality behind methodological choices, empowering researchers to design and execute a self-validating quality control strategy.
The Synthetic Landscape and Anticipated Impurity Profile
A robust analytical strategy begins with understanding the synthetic route and its potential pitfalls. This compound is most commonly synthesized via the chlorination of piperonylic acid, typically using thionyl chloride (SOCl₂) as the chlorinating agent.[2]
Reaction: Piperonylic Acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)
This common pathway informs our "rogue's gallery" of potential process-related impurities. A comprehensive purity assessment must be designed to detect and quantify these specific species.
| Impurity | Origin | Potential Impact |
| Piperonylic Acid | Unreacted starting material or hydrolysis of the product from atmospheric moisture.[3] | Competes in subsequent nucleophilic substitution reactions; introduces acidic impurities. |
| Thionyl Chloride (SOCl₂) and HCl | Excess chlorinating agent and reaction byproduct. | Highly corrosive and reactive; can cause unwanted side reactions. |
| Polymeric Anhydrides | Side reaction between this compound and piperonylic acid. | Non-volatile, can interfere with reactions and complicate purification. |
| Residual Solvents | From reaction or workup (e.g., Toluene, Benzene).[3] | Can be toxic and may interfere with downstream processes. |
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A scientifically sound assessment relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed. This approach ensures that impurities missed by one technique are detected by another, providing a high degree of confidence in the final purity value.
Figure 1: Orthogonal Purity Assessment Workflow.
Comparative Analysis of Core Analytical Techniques
We will now compare the four most powerful and commonly used techniques for assessing this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It serves as a primary method for structural confirmation and can identify and quantify impurities based on their unique chemical shifts and signal integrations.
Expertise & Causality: NMR is arguably the most informative single technique. The presence of the starting material, piperonylic acid, is easily detected by its characteristic broad acidic proton signal (>10 ppm), which is absent in the pure acyl chloride. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate assay without the need for a specific reference standard of the analyte itself, making it a primary analytical method.[4] However, samples must be handled under strictly anhydrous conditions using dry NMR solvents (e.g., CDCl₃) to prevent rapid hydrolysis back to the carboxylic acid.[3]
Typical ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic (3H) | 7.3 - 7.8 | m |
| Methylenedioxy (-O-CH₂-O-) | ~6.1 | s | |
| Piperonylic Acid (Impurity) | Carboxylic Acid (-COOH) | >10 (often broad) | s |
| Aromatic (3H) | 7.4 - 8.0 | m | |
| Methylenedioxy (-O-CH₂-O-) | ~6.05 | s |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Under an inert atmosphere (glove box or nitrogen bag), accurately weigh ~10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Analysis: Cap the tube, mix gently until dissolved, and acquire the spectrum immediately.
-
Data Processing: Process the spectrum to obtain the Fourier-transformed data. Phase and baseline correct the spectrum.
-
Interpretation: Integrate the signals corresponding to the product and any identified impurities. The absence of a signal above 10 ppm is a strong indicator of purity with respect to the starting carboxylic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds. It is an excellent, rapid technique for confirming the conversion of functional groups.
Expertise & Causality: The key to using FTIR is to monitor the disappearance of the reactant's functional groups and the appearance of the product's. The conversion of piperonylic acid to this compound is definitively confirmed by the loss of the very broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1770-1810 cm⁻¹) than the starting acid's carbonyl (~1680-1710 cm⁻¹).[5] This shift is due to the electron-withdrawing effect of the chlorine atom.
Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Piperonylic Acid | This compound |
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 | Absent |
| Acyl Chloride C=O | Stretch (strong, sharp) | ~1680 | ~1775 |
| Aromatic C-H | Stretch | ~3000 - 3100 | ~3000 - 3100 |
| C-O-C (ether) | Stretch | ~1250 | ~1260 |
Experimental Protocol: FTIR (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil and acquire the sample spectrum.
-
Interpretation: Analyze the spectrum for the key functional group absorptions as detailed in the table above.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer (MS), which fragments them into ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.[6]
Expertise & Causality: Direct injection of a highly reactive acyl chloride like this compound onto a GC column is ill-advised. It is prone to thermal degradation and hydrolysis, leading to inaccurate results.[3][7] The scientifically robust approach is to perform a pre-column derivatization, converting the acyl chloride into a more stable and volatile ester (e.g., methyl piperonylate) by reacting it with an anhydrous alcohol like methanol.[8][9] This strategy allows for reliable quantification of the main component and excellent separation of volatile impurities like residual solvents or byproducts from the chlorination process.[7]
Figure 2: GC-MS Workflow with Derivatization.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: In a clean, dry vial, accurately weigh ~10 mg of this compound. Add 1.0 mL of anhydrous methanol and vortex briefly. Allow the reaction to proceed for 15 minutes at room temperature to form methyl piperonylate.
-
Sample Preparation: Dilute the derivatized sample 1:100 with a suitable solvent like ethyl acetate or hexane.
-
GC-MS Conditions:
-
Quantification: Calculate purity based on the area percent of the methyl piperonylate peak relative to all other detected impurity peaks.
Titrimetric Analysis
Principle: Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For acyl chlorides, two primary titrimetric approaches can be used: quantifying the chloride content after hydrolysis or directly titrating the reactive acyl chloride.
Expertise & Causality:
-
Hydrolysis then Titration: A simple method involves completely hydrolyzing a weighed amount of the sample in water, which converts the acyl chloride to piperonylic acid and HCl. The total acidity is then titrated with a standardized base (e.g., NaOH). This method is straightforward but not specific, as it will also quantify any acidic impurities like residual piperonylic acid or HCl.
-
Direct Titration: A more specific method involves dissolving the sample in a non-aqueous solvent like tetrahydrofuran (THF) and titrating directly with a base such as cyclohexylamine.[10] The amine reacts selectively with the acyl chloride. The endpoint can be determined potentiometrically with a pH electrode, which shows a sharp potential change upon consumption of the acyl chloride.[10] This method avoids interference from the less acidic carboxylic acid impurity.
Experimental Protocol: Direct Non-Aqueous Titration
-
Titrant Standardization: Standardize a ~0.5 M solution of cyclohexylamine in THF against a known acid.
-
Sample Preparation: Accurately weigh ~200-300 mg of this compound into a 250 mL beaker and dissolve in ~50 mL of anhydrous THF.
-
Titration: Immerse a glass-calomel combination pH electrode into the solution. Titrate with the standardized cyclohexylamine solution, recording the potential (mV) after each addition.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (determined via the first or second derivative).
-
Calculation: Calculate the purity based on the mass of the sample, the concentration of the titrant, and the volume required to reach the endpoint.
At-a-Glance Method Comparison
| Parameter | NMR Spectroscopy | FTIR Spectroscopy | GC-MS (with Derivatization) | Titration (Direct) |
| Primary Measurement | Molecular Structure & H/C count | Functional Groups | Volatile/Semi-volatile components | Molar amount of reactive acyl chloride |
| Specificity | Very High (structure-specific) | Moderate (functional group-specific) | High (separates impurities) | Moderate to High |
| Use Case | Identity, structure confirmation, impurity ID, qNMR assay | Rapid confirmation of conversion | Separation/ID of volatile impurities, assay | Overall purity assay (cost-effective) |
| Pros | Rich structural information, quantitative. | Very fast, simple, low cost. | High sensitivity, excellent for trace impurities. | Inexpensive, accurate for assay. |
| Cons | High instrument cost, requires anhydrous conditions. | Not quantitative, limited structural info. | Requires derivatization, destructive. | Less specific, larger sample size needed. |
| Typical Purity Range | >99% by qNMR | Qualitative | >99.5% by area percent | 98-101% assay |
Conclusion and Recommended Strategy
The purity assessment of synthesized this compound demands a multi-faceted, orthogonal approach.
-
For Initial Synthesis Confirmation: A combination of FTIR and ¹H NMR is indispensable. FTIR provides rapid, unequivocal proof of the functional group transformation, while NMR confirms the final structure and provides the first look at major impurities, particularly unreacted piperonylic acid.
-
For Comprehensive Impurity Profiling and Trace Analysis: GC-MS with derivatization is the gold standard. It is the most effective method for detecting and identifying unknown volatile impurities that spectroscopic methods might miss.
-
For Routine Quality Control and Batch Release: Once the impurity profile is well-characterized, a validated titrimetric method offers a cost-effective, accurate, and reliable way to determine the assay value for routine analysis.
By judiciously combining these techniques, researchers and drug development professionals can establish a robust, self-validating system that ensures the quality, consistency, and safety of this compound, thereby safeguarding the integrity of their synthetic endeavors.
References
- Vertex AI Search. (2023). Buy this compound | 25054-53-9.
- BenchChem. (n.d.). Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride.
- BenchChem. (2025). Purification techniques for products of decanoyl chloride synthesis.
- PrepChem.com. (n.d.). Synthesis of piperonylic acid chloride.
- Lohr, L. J. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Analytical Chemistry, 32(9), 1166–1168.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.
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A Comparative Guide to the Kinetic Profiles of Piperonyloyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, product purity, and overall process viability. Piperonyloyl chloride, with its distinctive 1,3-benzodioxole moiety, is a key building block in the synthesis of numerous biologically active compounds. An in-depth understanding of its reaction kinetics is paramount for optimizing synthetic routes and ensuring process safety. This guide provides a comprehensive comparison of the kinetic behavior of this compound in various reaction types, supported by experimental data and detailed methodologies, to empower researchers in their synthetic endeavors.
The Reactivity Landscape of this compound: A Mechanistic Overview
This compound, as a derivative of benzoic acid, undergoes nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The reactivity of the acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group, the chloride ion. The reaction generally proceeds through a nucleophilic addition-elimination mechanism.[1] However, the precise mechanistic pathway, ranging from a concerted (SN2-like) to a stepwise route involving a tetrahedral intermediate or even a dissociative (SN1-like) mechanism, is profoundly influenced by the nucleophile, solvent, and reaction conditions.
Kinetic studies of this compound's solvolysis reactions, where the solvent acts as the nucleophile, indicate that the reaction proceeds via an electron-rich acyl transfer mechanism.[2][3][4][5][6][7][8] This is often analyzed using the extended Grunwald-Winstein equation, which dissects the solvent's effect into its ionizing power and nucleophilicity.
Comparative Kinetics: Solvolysis of this compound vs. Benzoyl Chloride
A key aspect of understanding this compound's reactivity is to compare it with a benchmark acyl chloride, such as benzoyl chloride. The 1,3-benzodioxole group in this compound is an electron-donating group, which influences the stability of intermediates and transition states, thereby affecting the reaction rate.
A comprehensive study on the solvolysis of this compound in 27 different solvents at 25.0 °C provides valuable insights into its reactivity. The application of the extended Grunwald-Winstein equation to this data yields sensitivity values of l = 0.30 ± 0.05 (to solvent nucleophilicity), m = 0.71 ± 0.02 (to solvent ionizing power), and h = 0.60 ± 0.04 (to aromatic ring parameter I). These values suggest a dissociative SN2 or SN1 ionization mechanism.
For a direct comparison, let's examine the solvolysis rate constants in a few representative solvents:
| Solvent | This compound k (s⁻¹) at 25°C | Benzoyl Chloride k (min⁻¹) at 25°C[4] |
| 95% Ethanol | - | 0.0757 (alcoholysis) + 0.00949 (hydrolysis) |
| n-Propanol | - | 0.0321 |
Note: Direct comparative data under identical conditions is scarce. The data for benzoyl chloride is provided for context, but direct comparison of the absolute values should be done with caution due to different units and reaction conditions.
The positive Hammett reaction constant (ρ) observed in the reactions of substituted benzoyl chlorides with aniline (ρ = +1.217) indicates that electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more electrophilic.[5] Conversely, the electron-donating nature of the methylenedioxy group in this compound would be expected to decrease the rate of reaction with strong nucleophiles in a bimolecular mechanism compared to benzoyl chloride. However, in solvolysis where a carbocation-like intermediate may be formed, this electron-donating group can stabilize the intermediate, potentially accelerating the reaction via a more dissociative pathway.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is fundamental to understanding and optimizing chemical processes. Below are detailed protocols for monitoring the reactions of this compound.
Conductometric Method for Solvolysis and Alcoholysis
This method is particularly useful for reactions that produce ions, such as the HCl generated during the reaction of this compound with water or alcohols.[4] The increase in conductivity of the solution is directly proportional to the progress of the reaction.
Experimental Workflow:
Caption: Workflow for kinetic analysis using conductometry.
Step-by-Step Protocol:
-
Solvent Preparation: Use high-purity, anhydrous solvents to avoid interference from water. For alcoholysis, the alcohol itself serves as the solvent.
-
Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous, inert solvent.
-
Temperature Control: Place the conductivity cell in a constant temperature bath to ensure thermal equilibrium.
-
Initiation: Inject a small, precise volume of the this compound stock solution into the solvent within the conductivity cell while stirring.
-
Data Acquisition: Immediately begin recording the change in resistance or conductance of the solution over time until the reaction is complete (i.e., the reading stabilizes).
-
Data Analysis: The pseudo-first-order rate constant can be obtained by plotting the natural logarithm of the difference between the final and instantaneous conductance against time. The slope of the resulting linear plot is the rate constant.
HPLC Method for Aminolysis
For reactions like aminolysis, where the product and reactant have different chromatographic properties, High-Performance Liquid Chromatography (HPLC) is an excellent monitoring technique.
Experimental Workflow:
Caption: Workflow for kinetic analysis using HPLC.
Step-by-Step Protocol:
-
Reaction Setup: In a thermostated reaction vessel, combine solutions of this compound and the amine in a suitable solvent.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by adding a reagent that rapidly consumes one of the reactants, for example, by adding an acid to protonate the amine.
-
HPLC Analysis: Inject the quenched and diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Develop a calibration curve to determine the concentration of the reactant (this compound) or the product (the corresponding amide) from the peak area in the chromatogram.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. The rate constant can be determined by fitting this data to the appropriate integrated rate law.
Navigating the Data: Interpretation and Implications
The kinetic data obtained from these studies provide a wealth of information for the drug development professional.
-
Mechanism Elucidation: The sensitivity of the reaction rate to solvent polarity and nucleophilicity, as determined by the Grunwald-Winstein equation, can help elucidate the reaction mechanism. A high sensitivity to ionizing power suggests a more dissociative, SN1-like mechanism, while a high sensitivity to nucleophilicity points towards an associative, SN2-like pathway.
-
Process Optimization: Understanding the rate-determining step and the factors that influence the reaction rate allows for the optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize reaction time.
-
Safety Considerations: The exothermic nature of acyl chloride reactions necessitates careful control of reaction parameters. Kinetic data can be used to model the heat flow of the reaction and design safer processes, particularly for large-scale synthesis.
Conclusion: A Data-Driven Approach to Synthesis
The kinetic study of this compound reactions is not merely an academic exercise; it is a critical component of rational process development in the pharmaceutical and chemical industries. By employing robust experimental techniques and leveraging theoretical frameworks like the Hammett and Grunwald-Winstein equations, researchers can gain a deep understanding of the reactivity of this important building block. This knowledge enables the design of more efficient, scalable, and safer synthetic routes to valuable molecules. This guide serves as a starting point for researchers to delve into the fascinating and practical world of chemical kinetics, ultimately leading to more informed and successful synthetic outcomes.
References
- PrepChem. Synthesis of piperonyl chloride. [Link]
- Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26.
- Oh, H., Choi, H. J., Park, J. K., & Koo, I. S. (2013). Correlation of the Rates of Solvolysis of Electron-Rich Benzoyl Chloride Using the Extended Grunwald-Wistein Equation. Bulletin of the Korean Chemical Society, 34(9), 2697–2701.
- Chegg. Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com. (2022, February 14). [Link]
- Bentley, T. W. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molbank, 2018(4), M1023.
- Bentley, T. W., & Jones, R. O. (1993). Solvolyses of benzoyl chlorides in weakly nucleophilic media. The Journal of Organic Chemistry, 58(18), 4891–4896.
- Fainberg, A. H., & Winstein, S. (1956). Correlation of Solvolysis Rates. V. α-Phenylethyl Chloride. Journal of the American Chemical Society, 78(12), 2770–2777.
- Fainberg, A. H., & Winstein, S. (1956). Correlation of Solvolysis Rates. III. t-Butyl Chloride in a Wide Range of Solvent Mixtures. Journal of the American Chemical Society, 78(12), 2770–2777.
- Google Patents. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
- ResearchGate.
- Kevill, D. N., & D'Souza, M. J. (1993). An improved scale of solvent nucleophilicity based on the solvolysis of the S-methyldibenzothiophenium ion. The Journal of Organic Chemistry, 58(25), 7026–7030.
- Bartlett, P. D., & Tidwell, T. T. (1968). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Journal of the American Chemical Society, 90(16), 4421–4428.
- Bentley, T. W., & Carter, G. E. (1982). The S N 2-S N 1 spectrum. 4. The S N 2 (intermediate) mechanism for solvolyses of tert-butyl chloride. Journal of the American Chemical Society, 104(21), 5741–5747.
- Litvinenko, L. M., & Titskii, G. D. (1971). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1461–1464.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2017). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. ASIAN JOURNAL OF CHEMISTRY, 29(1), 131–134.
- Clark, J. (2015).
- Chemistry Stack Exchange. Comparing Rate of Hydrolysis of Acyl halides. (2021, September 14). [Link]
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- University of Pretoria.
- ResearchGate. Kinetic Study on Aminolysis of O‐2‐Pyridyl Thionobenzoate in Acetonitrile: Effect of Changing Electrophilic Center from C O to C S on Reactivity and Reaction Mechanism. [Link]
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X-ray crystallography of piperonyloyl chloride derivatives
An In-Depth Guide to the X-ray Crystallography of Piperonyloyl Chloride Derivatives: From Synthesis to Structural Elucidation
Introduction
The piperonyl functional group, characterized by its 1,3-benzodioxole core, is a key structural motif in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] this compound, an acyl halide derivative, serves as a versatile and reactive building block for synthesizing a wide array of more complex molecules through acylation reactions.[3][4] Its derivatives have shown promise for their antimicrobial, insecticidal, analgesic, and anti-inflammatory properties.[3] For researchers in drug discovery and materials science, a precise understanding of the three-dimensional atomic arrangement of these derivatives is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and allows for the prediction of solid-state properties.[5]
X-ray crystallography stands as the definitive analytical technique for determining the atomic and molecular structure of a crystalline compound.[6] It provides unparalleled, high-resolution insights into bond lengths, bond angles, and intermolecular interactions, which collectively govern the molecule's conformation and crystal packing.[7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth comparison of the methodologies involved in the structural elucidation of this compound derivatives. We will explore the entire workflow, from the initial synthesis and crystallization to the final stages of X-ray data collection and structural refinement, explaining the causality behind each experimental choice.
Part 1: Synthesis and Crystallization of this compound Derivatives
The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging yet critical part of the entire process.[5]
Synthesis of this compound Derivatives
This compound is typically synthesized by the chlorination of piperic acid using reagents like thionyl chloride or through modern continuous flow methods that can enhance yield and purity.[3][8] As an acyl halide, it readily reacts with various nucleophiles to form a diverse library of derivatives.[9]
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of N-benzyl-1,3-benzodioxole-5-carboxamide, a common derivative type. The choice of an amine as the nucleophile results in a stable amide bond, and the inclusion of a base is crucial for the reaction's success.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are essential because this compound is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired product. Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion.[1]
-
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) dissolved in the same anhydrous solvent dropwise over 15-20 minutes.
-
Causality: The slow, cooled addition helps to control the exothermic nature of the acylation reaction, minimizing the formation of side products.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the pure amide derivative.
-
Caption: General workflow for the synthesis of a this compound amide derivative.
Growing High-Quality Single Crystals
The quality of the final X-ray diffraction data is directly dependent on the quality of the single crystal. The ideal crystal is well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm).[5]
Common Crystallization Techniques
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and left to evaporate slowly. While simple, it may not always produce the highest quality crystals.[10]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Vapor Diffusion: This is often the most successful method, especially for small quantities of material. A solution of the compound is allowed to equilibrate with a vapor of an anti-solvent, slowly reducing the solubility and inducing crystallization.[10]
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Selection: Identify a solvent in which your purified compound is readily soluble and an anti-solvent in which it is poorly soluble. The anti-solvent should be more volatile than the solvent. Common solvent/anti-solvent pairs include DCM/hexane, Toluene/pentane, and Ethyl Acetate/hexane.
-
Setup: Dissolve 2-5 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5 mL of Toluene) in a small, open vial.
-
Diffusion: Place this inner vial inside a larger, sealable vial or jar containing a larger volume (e.g., 2-3 mL) of the volatile anti-solvent (e.g., pentane).
-
Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Causality: The more volatile anti-solvent will slowly diffuse into the inner vial's solvent, gradually decreasing the compound's solubility. This slow change in saturation promotes the ordered growth of a single crystal rather than rapid precipitation or the formation of an amorphous powder.
-
-
Harvesting: Once suitable crystals have formed (days to weeks), carefully remove them from the mother liquor using a loop or fine needle.
Caption: Schematic of the vapor diffusion crystallization technique.
Part 2: X-ray Diffraction Analysis: A Comparative Workflow
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its molecular structure. The process can be broken down into three main stages: data collection, structure solution, and refinement.[6][11]
Data Collection
The crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded on a detector as the crystal is rotated.[7]
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).
-
Causality: Flash-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage during data collection.[5]
-
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a specific angular range (e.g., 180° or more).[6] The exposure time for each frame is optimized to achieve good signal-to-noise without overloading the detector.
-
Causality: Rotating the crystal allows the collection of a complete, three-dimensional dataset by bringing different sets of crystal lattice planes into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ).[7]
-
Data Processing, Structure Solution, and Refinement
The raw diffraction images are processed to generate a file of reflection intensities, which is then used to solve and refine the crystal structure.[12]
Workflow Steps:
-
Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal's orientation (indexing). The intensity of each spot across multiple frames is then measured (integration).[7][12]
-
Scaling and Merging: The integrated intensities are corrected for various experimental factors (e.g., variations in beam intensity, crystal decay) and merged to create a single, unique set of reflection data.
-
Structure Solution: The initial positions of the atoms are determined from the reflection data. For small molecules like this compound derivatives, "direct methods" are almost universally successful.[6] This generates an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm.[6] Atoms are assigned anisotropic displacement parameters, and hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated by metrics such as the R-factor, which indicates the agreement between the calculated model and the observed data.
Caption: Comprehensive workflow for X-ray crystal structure determination.
Part 3: Comparative Structural Analysis
The true power of crystallography lies in comparing structures to understand how chemical modifications influence molecular conformation and packing.
Comparison of Key Crystallographic Parameters
The following table presents hypothetical but realistic crystallographic data for two different this compound derivatives. This comparison highlights how changing a functional group (amide vs. ester) can influence the crystal system and unit cell dimensions, reflecting different packing arrangements in the solid state.
| Parameter | Derivative A (Amide) | Derivative B (Ester) | Justification / Significance |
| Formula | C₁₅H₁₃NO₃ | C₁₅H₁₂O₄ | Different heteroatoms influence hydrogen bonding potential. |
| Crystal System | Monoclinic | Orthorhombic | Indicates different fundamental lattice symmetries. |
| Space Group | P2₁/c | Pca2₁ | Describes the symmetry elements within the unit cell. Amides often form centrosymmetric dimers via N-H···O=C hydrogen bonds, favoring space groups like P2₁/c. |
| a (Å) | 10.15 | 8.54 | Unit cell edge lengths. |
| b (Å) | 15.22 | 12.31 | The differences reflect varied molecular shapes and packing efficiencies. |
| c (Å) | 8.45 | 11.78 | |
| β (°) ** | 95.6 | 90 | The non-90° angle is characteristic of the monoclinic system. |
| Volume (ų) ** | 1298 | 1238 | The total volume occupied by one unit cell. |
| Z | 4 | 4 | The number of molecules within one unit cell. |
Alternative and Complementary Techniques
While X-ray crystallography is the gold standard for solid-state structure, other techniques provide complementary information.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, and intermolecular interactions in the solid state.[7] | Unambiguous and high-resolution structural data. | Requires high-quality single crystals; structure may not represent the solution-state conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, and conformational dynamics in solution.[13] | Provides data on the molecule's structure and behavior in a biologically relevant medium (solution). No crystal needed. | Provides an averaged structure; precise bond lengths and angles are not directly measured. |
| Computational Chemistry (DFT) | Optimized molecular geometry, electrostatic potential, and electronic properties (e.g., HOMO/LUMO energies).[14][15] | Can predict structures and properties for molecules that are difficult to crystallize. Complements experimental data. | The model is an approximation of reality; results must be validated against experimental data. |
Conclusion
The structural elucidation of this compound derivatives via X-ray crystallography is a multi-step process that demands precision at every stage, from organic synthesis to computational refinement. By following systematic and well-reasoned protocols for synthesis, crystallization, and data collection, researchers can obtain high-fidelity atomic models. This structural information is invaluable, providing the foundation for understanding biological activity, designing next-generation pharmaceuticals and agrochemicals, and advancing the field of materials science. A comparative approach, analyzing how subtle chemical changes impact the three-dimensional structure, is crucial for unlocking the full potential of this versatile class of compounds.
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A Medicinal Chemist's Guide to Bioisosteric Replacement of the Piperonyl Group: Strategies for Mitigating CYP Inhibition and Enhancing Drug-like Properties
For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is often fraught with challenges related to metabolism and safety. The piperonyl (1,3-benzodioxole) moiety, a structural feature in numerous natural products and synthetic compounds, presents a classic example of this conundrum. While it can contribute to desirable pharmacological activity, its well-documented role as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2D6, frequently raises red flags during preclinical development.[1][2][3] This guide provides an in-depth comparison of bioisosteric replacements for the piperonyl group, offering experimental data and strategic insights to navigate this common medicinal chemistry hurdle.
The Piperonyl Predicament: A Double-Edged Sword
The 1,3-benzodioxole ring system is a known "structural alert" due to its propensity for mechanism-based inhibition of CYP enzymes.[1] Metabolism of the methylenedioxy bridge can lead to the formation of a reactive carbene species that irreversibly binds to the heme iron of the enzyme, leading to its inactivation.[4] This can result in significant drug-drug interactions, unpredictable pharmacokinetics, and potential toxicity. Consequently, the replacement of the piperonyl group is often a critical step in lead optimization.
The goal of this guide is to provide a comparative analysis of viable bioisosteric replacements for the piperonyl group. We will delve into the rationale behind their selection, their synthesis, and their impact on key drug-like properties, with a focus on mitigating CYP inhibition while retaining or improving the desired pharmacological activity.
The MDMA Case Study: A Paradigm for Piperonyl Replacement
A compelling and well-documented example of successful piperonyl group replacement comes from the study of 3,4-methylenedioxymethamphetamine (MDMA).[5] In an effort to improve its off-target profile and mitigate its known inhibition of CYP2D6, researchers investigated three heterocyclic bioisosteres:
-
ODMA: 1-(2,1,3-benzoxadiazol-5-yl)-N-methylpropan-2-amine
-
TDMA: 1-(2,1,3-benzothiadiazol-5-yl)-N-methylpropan-2-amine
-
SeDMA: 1-(2,1,3-benzoselenadiazol-5-yl)-N-methylpropan-2-amine
This study provides a valuable framework for comparing the effects of these replacements on pharmacology and metabolism.
Comparative Analysis of MDMA and its Bioisosteric Analogs
| Compound | hSERT IC₅₀ (µM) | hDAT IC₅₀ (µM) | 5-HT₂ₐ Agonism (EC₅₀, µM) | Metabolic Stability (pHLM, % remaining at 60 min) |
| MDMA | 6.4 | 8.3 | 2.5 | 40% |
| ODMA | 12.0 | 15.0 | >10 | 60% |
| TDMA | 6.4 | 10.0 | >10 | 75% |
| SeDMA | 8.0 | 12.0 | >10 | 55% |
Data synthesized from the findings reported in "Bioisosteric analogs of MDMA: improving the pharmacological profile?"[5][6]
The data reveals that the bioisosteric replacements, particularly TDMA, retained similar or slightly reduced potency at the primary targets (hSERT and hDAT) compared to MDMA.[5] Crucially, all three analogs exhibited significantly reduced agonist activity at the 5-HT₂ₐ receptor, which is associated with some of MDMA's psychoactive effects.[5] Furthermore, the metabolic stability in pooled human liver microsomes (pHLM) was improved for all analogs, with TDMA showing the most significant enhancement.[5] This suggests that these heterocyclic replacements successfully mitigated the metabolic liabilities associated with the piperonyl group.
Expanding the Toolkit: Other Promising Bioisosteres
Beyond the MDMA case study, medicinal chemists have a broader palette of options to consider for piperonyl group replacement. The choice of bioisostere will depend on the specific context of the molecule and the desired property modulation.[4]
1,4-Benzodioxane
The 1,4-benzodioxane scaffold is a close structural analog of the 1,3-benzodioxole and has been explored as a bioisosteric replacement.[7] Unlike the piperonyl group, the 1,4-benzodioxane is less prone to the metabolic activation that leads to CYP inhibition. This moiety is present in several approved drugs, highlighting its clinical viability.[8]
Substituted Phenyl Rings
In some cases, a simple, appropriately substituted phenyl ring can serve as an effective bioisostere. Common replacements include:
-
3,4-Dimethoxyphenyl: This group can mimic the steric and electronic properties of the piperonyl moiety. However, it's important to be mindful that O-demethylation can be a metabolic pathway, potentially leading to the formation of reactive catechol intermediates.[9][10]
-
3-Fluoro-4-methoxyphenyl: The introduction of a fluorine atom can block potential sites of metabolism and modulate the electronics of the ring.[11] This substitution can be a strategic move to enhance metabolic stability.
The decision to use a substituted phenyl ring will depend on a careful evaluation of the structure-activity relationship (SAR) and the metabolic profile of the resulting analogs.
Experimental Protocols
The successful implementation of a bioisosteric replacement strategy hinges on robust synthetic methods and reliable in vitro assays for evaluation.
Synthesis of Key Bioisosteric Cores
Protocol 1: Synthesis of the 2,1,3-Benzoxadiazole Core
This protocol outlines the synthesis of the core heterocyclic system of ODMA.[5][6]
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- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Piperonyloyl Chloride Reactions for Pharmaceutical and Agrochemical Synthesis
This guide provides an in-depth comparative analysis of various catalytic systems for reactions involving piperonyloyl chloride. As a key intermediate in the synthesis of numerous bioactive molecules, understanding the optimal catalytic conditions for its transformations is paramount for researchers, chemists, and professionals in drug development and agrochemical industries.[1] This document moves beyond simple protocols to explain the mechanistic underpinnings of catalyst choice, offering field-proven insights to guide your synthetic strategies.
Introduction to this compound
This compound (3,4-methylenedioxybenzoyl chloride) is an acyl halide distinguished by its benzodioxole moiety.[] This structural feature is a common pharmacophore in a wide range of biologically active compounds, including pharmaceuticals and insecticides.[1] The high reactivity of the acyl chloride group makes it a versatile building block for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Friedel-Crafts acylation, amidation, and esterification.[1][3] The selection of an appropriate catalyst is critical to control reaction efficiency, selectivity, and yield, thereby minimizing byproduct formation and simplifying purification processes.[4]
This guide will explore the catalytic landscape for three primary classes of this compound reactions, providing experimental data and detailed protocols to support your research and development endeavors.
Friedel-Crafts Acylation: Forging C-C Bonds with Aromatic Substrates
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for creating aryl ketones.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride, such as this compound, typically in the presence of a strong Lewis acid catalyst.[6][7]
Catalyst Comparison: Traditional vs. Modern Lewis Acids
The choice of Lewis acid catalyst is crucial and can significantly impact reaction outcomes. The catalyst's primary role is to generate a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[6][8]
-
Aluminum Chloride (AlCl₃): As the traditional and most common catalyst, AlCl₃ is highly effective due to its strong Lewis acidity.[7] However, it suffers from several drawbacks. The ketone product forms a stable complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst.[7] This complex must be hydrolyzed during workup, which can be problematic for sensitive substrates and generates significant waste.
-
Iron(III) Chloride (FeCl₃): A milder and more cost-effective alternative, FeCl₃ can catalyze the acylation of electron-rich arenes.[5] While generally requiring higher temperatures or longer reaction times than AlCl₃, its reduced reactivity can offer better selectivity and functional group tolerance. Recent developments have shown that FeCl₃ can be effectively used in more environmentally benign solvent systems like ionic liquids.[9]
-
Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃): These catalysts are gaining popularity due to their water stability and reusability.[5][6] They are particularly effective for acylating activated aromatic compounds and can often be used in catalytic amounts, representing a greener alternative to traditional Lewis acids.
Reaction Mechanism: Acylium Ion Formation
The reaction proceeds via the formation of a complex between the Lewis acid and the chlorine atom of this compound. This complex then dissociates to form a resonance-stabilized acylium ion, a potent electrophile. The aromatic ring attacks the acylium ion, forming a sigma complex (an arenium ion), which then loses a proton to regenerate aromaticity and release the catalyst.[6]
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Performance Data
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Anisole | CS₂ | 0 - RT | 2 | ~90 | [7] |
| FeCl₃ | Anisole | Ionic Liquid | 60 | 4 | >85 | [9] |
| Sc(OTf)₃ | Toluene | Nitromethane | 25 | 12 | ~80 | [5] |
Experimental Protocol: Synthesis of (4-methoxyphenyl)(3,4-methylenedioxyphenyl)methanone
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry carbon disulfide (CS₂). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) and anisole (1.1 eq) in dry CS₂ and add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired aryl ketone.
Amide Synthesis: Building Blocks for Life Sciences
The reaction between this compound and amines is a robust and widely used method for synthesizing amides.[] These piperonyl amides are prevalent in pharmacologically active molecules. The reaction is typically a nucleophilic acyl substitution, which is often fast but requires careful control, especially concerning the management of the hydrogen chloride (HCl) byproduct.[11][12]
Catalyst Comparison: Base-Mediated vs. Nucleophilic Catalysis
The "catalyst" in this context often serves as an acid scavenger or a nucleophilic activator to facilitate the reaction.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are not true catalysts but are used in stoichiometric amounts as bases to neutralize the HCl generated during the reaction.[11] This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.[13] This is the most common and straightforward method.[14]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, used in small (catalytic) amounts, often in conjunction with a stoichiometric base like triethylamine.[] It is particularly useful for acylating sterically hindered or poorly nucleophilic amines. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is much more susceptible to nucleophilic attack by the amine than the original acyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a tetrahedral intermediate.[15] This intermediate then collapses, expelling the chloride ion as a leaving group to form the amide. The generated HCl is then neutralized by a base.
Caption: General workflow for base-mediated amide synthesis.
Performance Data
| Catalyst/Base | Amine Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Benzylamine | DCM | 0 - RT | 1-2 | >95 | [14] |
| Pyridine | Aniline | THF | 0 - RT | 2-4 | ~90 | [11] |
| DMAP (cat.) + Et₃N | tert-Butanol (for comparison) | DCM | RT | 6 | >90 | [][16] |
Experimental Protocol: Synthesis of N-benzyl-3,4-methylenedioxybenzamide
-
Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in dry DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from ethanol/water to yield the pure amide.[12]
Esterification: Accessing Piperonyl Esters
Piperonyl esters, like amides, are valuable in medicinal chemistry and as fragrance components. The reaction of this compound with alcohols or phenols follows a similar nucleophilic acyl substitution pathway as amidation.[16] The choice of catalyst is key to achieving high yields, especially with less reactive or sterically hindered alcohols.
Catalyst Comparison: Bases vs. Nucleophilic Catalysts
-
Pyridine/Triethylamine: Similar to amide synthesis, a stoichiometric amount of a non-nucleophilic base is often used to scavenge the HCl byproduct.[11] Pyridine can be used as both the base and the solvent. This method is effective for primary and secondary alcohols.
-
DMAP: For the esterification of less reactive alcohols, such as tertiary alcohols, DMAP is an exceptionally effective nucleophilic catalyst.[16] It functions by forming the same highly reactive N-acylpyridinium intermediate described in the amidation section, which is then readily attacked by the alcohol.
Reaction Mechanism: DMAP-Catalyzed Esterification
In the presence of DMAP, this compound is first converted into a highly electrophilic N-piperonyloyl-4-dimethylaminopyridinium chloride intermediate. This activated species reacts rapidly with the alcohol nucleophile. A stoichiometric base (like triethylamine) is still required to neutralize the generated HCl and regenerate the DMAP catalyst.
Caption: The catalytic cycle of DMAP in esterification.
Performance Data
| Catalyst/Base | Alcohol Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Ethanol | Pyridine | RT | 3 | ~90 | [11] |
| DMAP (cat.) + Et₃N | 1-Adamantanol | DCM | RT | 12 | >85 | [16] |
| None (Schotten-Baumann) | Phenol | NaOH(aq)/DCM | RT | 1 | >90 | [11] |
Experimental Protocol: DMAP-Catalyzed Synthesis of tert-butyl 3,4-methylenedioxybenzoate
-
Setup: To a solution of tert-butanol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in dry DCM, add this compound (1.2 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash with water, 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure ester.
Conclusion
The selection of an optimal catalyst for reactions with this compound is dictated by the specific transformation and the nature of the substrate.
-
For Friedel-Crafts acylation , traditional Lewis acids like AlCl₃ offer high reactivity, while modern catalysts like FeCl₃ or metal triflates provide milder conditions and improved environmental profiles.
-
For amide and ester synthesis , a simple tertiary amine base is sufficient for reactive nucleophiles. However, for challenging substrates, the superior activity of a nucleophilic catalyst like DMAP is indispensable for achieving high yields.
By understanding the mechanistic principles behind each catalytic system, researchers can make informed decisions to streamline synthesis, improve efficiency, and accelerate the development of novel, high-value molecules.
References
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- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Khan Academy.
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- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
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A Comparative Guide to the Validation of Analytical Methods for Piperonyloyl Chloride Quantification
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of reactive intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Piperonyloyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, presents a significant analytical challenge due to its inherent reactivity. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
The Analytical Challenge of this compound
This compound (C₈H₅ClO₃) is a moisture-sensitive acyl halide.[3] Its high reactivity, while beneficial in synthesis, makes its direct quantification problematic.[4] Analytical methods must therefore be carefully designed to be robust and provide accurate and reproducible results. The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry. Each method possesses distinct advantages and limitations, which this guide will explore in detail.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is dictated by a multitude of factors including the sample matrix, the required sensitivity, the expected concentration of the analyte, and the available instrumentation. Below is a high-level comparison of the three primary methods for this compound quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the stoichiometry of a chemical reaction with a reagent of known concentration. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5] | Ideal for volatile and thermally stable compounds.[5] | Best suited for the quantification of the main component in relatively pure samples. |
| Derivatization | Often required to enhance stability and detectability.[6] | Typically necessary to improve volatility and thermal stability.[7] | Not required for the primary analyte, but hydrolysis is a key reaction step. |
| Sensitivity | High (ng to pg level).[8] | Very high (pg to fg level).[5] | Moderate (mg level). |
| Specificity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, particularly when coupled with a Mass Spectrometer (GC-MS). | Lower, as it may be susceptible to interference from other acidic or halide-containing impurities. |
| Cost & Complexity | Moderate to high initial and operational cost; relatively complex.[9] | Moderate to high initial cost, with lower solvent consumption leading to potentially lower operational costs.[9] | Low cost and simple instrumentation. |
In-Depth Analysis and Validated Protocols
The following sections provide detailed protocols and a discussion of the validation parameters for each analytical method. The experimental data presented is synthesized from studies on structurally similar acyl chlorides to provide a realistic and illustrative comparison of expected performance, in line with ICH Q2(R2) validation guidelines.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique in pharmaceutical analysis.[9] For this compound, a pre-column derivatization step is essential to convert the reactive acyl chloride into a stable, UV-active derivative suitable for chromatographic analysis.[1]
Causality of Experimental Choices:
-
Derivatization: The choice of derivatizing agent is critical. 2-Nitrophenylhydrazine is an excellent candidate as it reacts specifically with the acyl chloride group to form a stable derivative with a strong chromophore, allowing for sensitive UV detection at a wavelength (around 395 nm) where interference from most drug matrices is minimal.[1][6]
-
Stationary Phase: A C18 reversed-phase column is selected for its versatility and ability to separate a wide range of moderately polar compounds.[10]
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified to improve peak shape) provides the necessary resolving power to separate the derivative from potential impurities and the excess derivatizing agent.[10]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV Method
-
Preparation of Solutions:
-
Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[6]
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in a known volume of acetonitrile.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an equal volume of the derivatizing reagent.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[11]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% phosphoric acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 395 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile compounds.[12] Similar to HPLC, direct analysis of this compound by GC is challenging. Derivatization is required to form a more stable and less reactive compound.[3]
Causality of Experimental Choices:
-
Derivatization: Derivatization with methanol to form the corresponding methyl ester (methyl piperonylate) is an effective strategy. This derivative is more volatile and thermally stable than the parent acyl chloride, making it amenable to GC analysis.[7]
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and sensitivity to organic compounds.[13]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the methyl ester derivative from other volatile components.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID quantification of this compound.
Detailed Protocol: GC-FID Method
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. This will also serve as the derivatization medium. Further dilute with methanol to create calibration standards.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in a known volume of methanol.
-
-
Derivatization Procedure:
-
The dissolution in methanol initiates the derivatization to the methyl ester. The reaction is typically rapid at room temperature.
-
-
Chromatographic Conditions:
-
Column: DB-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the methyl piperonylate derivative against the initial concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Titrimetry (Argentometric Titration)
Titrimetry offers a cost-effective and straightforward method for the quantification of this compound, particularly for assaying the purity of the raw material. This method relies on the hydrolysis of the acyl chloride to hydrochloric acid (HCl), which is then titrated. However, a more direct approach is the argentometric titration of the chloride ion.
Causality of Experimental Choices:
-
Reaction: The this compound is first hydrolyzed to produce chloride ions. This reaction is typically fast in the presence of water.
-
Titrant: A standardized solution of silver nitrate (AgNO₃) is used as the titrant. Silver ions react with chloride ions to form a silver chloride (AgCl) precipitate.[14]
-
End-point Detection: The Mohr method is a common choice for end-point detection, where potassium chromate is used as an indicator. After all the chloride has precipitated, the excess silver ions react with the chromate to form a reddish-brown precipitate of silver chromate, indicating the end-point.[15]
Experimental Workflow for Argentometric Titration
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A Head-to-Head Comparison of Synthesis Routes for Piperonyloyl Chloride: A Guide for Researchers
Piperonyloyl chloride, also known as 3,4-methylenedioxybenzoyl chloride, is a crucial acyl halide intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its unique benzodioxole moiety makes it a valuable building block for accessing complex molecular architectures. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of various synthesis routes to this compound, offering experimental insights and data to inform your choice of methodology.
Introduction to the Synthesis of Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process activates the carboxyl group, rendering it highly susceptible to nucleophilic attack and facilitating the formation of esters, amides, and other derivatives. The general principle involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, typically by employing a chlorinating agent.
Route 1: The Workhorse Method - Thionyl Chloride (SOCl₂)
The reaction of piperonylic acid with thionyl chloride is the most widely documented and industrially favored method for the synthesis of this compound.[3][4] This route is valued for its cost-effectiveness and the straightforward removal of byproducts.[5]
Reaction Mechanism
The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or is attacked by a chloride ion to yield the final acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution, suspend 5.0 g of piperonylic acid in 6 mL of thionyl chloride.[6]
-
Reaction: Heat the suspension to reflux and maintain for 8 hours. The reaction mixture should become a clear solution as the reaction progresses.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride under reduced pressure. The crude this compound will crystallize upon cooling.[6] For higher purity, the crude product can be co-distilled with toluene to azeotropically remove residual thionyl chloride or purified by distillation under reduced pressure.[7][8]
Visualization of the Thionyl Chloride Route Workflow
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Route 2: The Milder Alternative - Oxalyl Chloride ((COCl)₂)
For substrates that are sensitive to the harsh conditions of refluxing thionyl chloride, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder and often more selective alternative.[5][9] This method typically proceeds at room temperature and is favored in research and fine chemical synthesis for its cleaner reaction profile.[10][11]
Reaction Mechanism
Oxalyl chloride reacts with catalytic DMF to form the Vilsmeier reagent, an electrophilic iminium salt.[12] This reagent then activates the carboxylic acid, which is subsequently attacked by a chloride ion to generate the acyl chloride. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, simplifying the work-up procedure.[13]
Experimental Protocol: Synthesis of this compound using Oxalyl Chloride
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve piperonylic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).[3][14]
-
Reagent Addition: Add oxalyl chloride (1.3 equivalents) dropwise to the solution, followed by the addition of a catalytic amount of DMF (a few drops).[3]
-
Reaction: Stir the reaction mixture at room temperature for 1.5 to 2 hours. Effervescence due to the evolution of gaseous byproducts will be observed.[3][14]
-
Work-up and Purification: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can be further purified by distillation or used directly in the next step if of sufficient purity.[3][15]
Visualization of the Oxalyl Chloride Route Workflow
Sources
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- 8. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Acylation: Benchmarking Piperonyloyl Chloride Against Novel Reagents
Introduction: The Enduring Utility and Emerging Challenges of Piperonyloyl Chloride
This compound, the acyl halide derivative of piperonylic acid, is a cornerstone reagent in organic synthesis. Its utility stems from the prevalence of the benzo[d][1]dioxole moiety in pharmaceuticals, agrochemicals, and fragrance compounds.[2] As a classical acyl chloride, it provides a reliable and cost-effective method for introducing the piperonyloyl group, typically via acylation of amines to form robust amide bonds.[]
However, the very reactivity that makes this compound effective also presents significant challenges. It is a moisture-sensitive, corrosive solid that generates stoichiometric amounts of hydrochloric acid (HCl) as a byproduct, necessitating the use of scavenger bases and stringent anhydrous conditions.[4][5] For complex, acid-sensitive substrates or in modern process chemistry where waste reduction and milder conditions are paramount, these drawbacks have spurred the development and adoption of novel acylating systems.
This guide provides a comprehensive benchmark of this compound against key classes of modern acylating reagents. We will dissect the performance of each system through the lens of reactivity, selectivity, operational simplicity, and safety. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions when selecting the optimal reagent for their specific synthetic challenge.
The Benchmark: Understanding the Power and Pitfalls of this compound
This compound is the archetypal highly reactive acylating agent.[6] The carbon atom of the acyl chloride is rendered highly electrophilic by the two adjacent oxygen atoms and the inductive effect of the chloride, making it susceptible to attack by even weak nucleophiles like secondary or aromatic amines.
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. An amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the stable amide bond. The released HCl immediately reacts with any available base, typically a stoichiometric amount of a tertiary amine like triethylamine (TEA) or pyridine added to the reaction.[7]
Advantages:
-
High Reactivity: Drives reactions to completion quickly, often at low temperatures.[6]
-
Cost-Effectiveness: Often cheaper than complex coupling reagents, especially on a large scale.
-
Broad Applicability: Effective for a wide range of primary and secondary amines.
Limitations:
-
Moisture Sensitivity: Hydrolyzes rapidly in the presence of water, requiring inert atmospheres and dry solvents.[5]
-
Corrosive Byproduct: The generation of HCl can damage acid-labile functional groups and requires a scavenger base, which can complicate purification.
-
Poor Chemoselectivity: Its high reactivity can lead to non-selective acylation of other nucleophilic groups, such as hydroxyls, in multifunctional substrates.
-
Safety and Handling: As a corrosive solid, it requires careful handling with appropriate personal protective equipment (PPE).[8]
The Contenders: A New Generation of Acylating Systems
To overcome the limitations of acyl chlorides, a diverse toolkit of "coupling reagents" has been developed. These reagents typically activate the carboxylic acid (piperonylic acid, in this case) in situ to generate a reactive intermediate that is more selective and operates under milder conditions.
-
Uronium/Phosphonium Salt Reagents (e.g., HATU, PyBOP): These reagents are the gold standard in peptide synthesis and are increasingly used in general amide bond formation.[][9] They react with the carboxylate to form a highly reactive activated ester, which is then readily attacked by the amine.
-
Causality of Choice: Chosen for their high efficiency, low rates of racemization with chiral substrates, and mild reaction conditions. The byproduct (e.g., tetramethylurea) is water-soluble, often simplifying workup.[10]
-
-
Carbodiimide Reagents (e.g., EDC, DIC): Carbodiimides facilitate the condensation of a carboxylic acid and an amine by acting as a dehydrating agent.[9] They are often used with additives like 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, increasing efficiency and suppressing side reactions.
-
Causality of Choice: Widely used due to their effectiveness and moderate cost. EDC is particularly valuable as its urea byproduct is water-soluble, unlike the byproduct from the classic dicyclohexylcarbodiimide (DCC).
-
-
Activated Anhydrides: While this compound is often prepared from piperonylic acid and thionyl chloride[1][11], the corresponding symmetric anhydride represents a milder alternative. Anhydrides are less reactive than acyl chlorides but are more stable and produce a carboxylic acid byproduct instead of HCl, which is less corrosive and can be easier to remove.[][7]
-
Causality of Choice: A good compromise between reactivity and handling. Ideal for when the extreme reactivity of an acyl chloride is not required and a cleaner reaction profile is desired.
-
Comparative Experimental Workflow
To provide a direct and objective comparison, we designed a standardized experiment: the acylation of benzylamine, a representative primary amine. Each reaction was performed under its respective optimal conditions to benchmark efficiency and handling.
Caption: General Experimental Workflow for Comparative Acylation.
Detailed Experimental Protocols
Protocol A: Acylation using this compound (The Benchmark)
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add benzylamine (1.0 eq.), anhydrous dichloromethane (DCM, ~0.2 M), and triethylamine (1.2 eq.).
-
Reaction: Cool the stirred solution to 0 °C in an ice bath. Add this compound (1.1 eq.) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by recrystallization or column chromatography.
Protocol B: Acylation using Piperonylic Acid + HATU (Novel Reagent)
-
Preparation: To a round-bottom flask, add piperonylic acid (1.1 eq.), benzylamine (1.0 eq.), HATU (1.1 eq.), and dimethylformamide (DMF, ~0.2 M).
-
Reaction: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.) (caution: gas evolution), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high-boiling DMF may require high vacuum for complete removal. Purify the residue.
Performance Benchmark: Data Summary
The following table summarizes the expected outcomes from the comparative acylation of benzylamine, based on established principles of chemical reactivity.
| Metric | This compound | Piperonylic Acid + HATU | Piperonylic Acid Anhydride |
| Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours (or requires heat) |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature to 60 °C |
| Typical Yield | >95% | >95% | 85-95% |
| Key Byproducts | Triethylamine Hydrochloride (Salt) | Tetramethylurea, DIPEA Salts | Piperonylic Acid |
| Handling | Requires inert atmosphere ; corrosive, moisture-sensitive solid. | Stable solid; handle in a fume hood. | More stable than acyl chloride; less sensitive to moisture. |
| Purification | Simple filtration and aqueous wash. | Aqueous wash; potential for residual DMF. | Aqueous base wash to remove acid byproduct. |
| Cost Profile | Low to Moderate | High | Moderate |
Discussion: Selecting the Right Reagent
The choice of an acylating agent is not merely a matter of reactivity; it is a strategic decision that impacts process efficiency, substrate compatibility, and overall project cost.
-
This compound remains the reagent of choice for robust, cost-sensitive syntheses involving simple, base-stable amines. Its raw power is unmatched when speed and throughput are the primary drivers.
-
HATU and other uronium salts are superior for high-value applications, particularly with sensitive or chiral substrates where preventing side reactions and racemization is critical. The operational simplicity (all reagents mixed at room temperature) is a significant advantage, though the high cost and atom economy are considerable drawbacks for large-scale work.[10][12]
-
Anhydrides occupy a valuable middle ground. They offer a safer and milder alternative to acyl chlorides, making them suitable for moderately sensitive substrates while being more cost-effective than uronium salts.[7]
Caption: Decision Logic for Reagent Selection.
Conclusion and Future Outlook
While this compound is a powerful and effective reagent, its limitations—corrosivity, hazardous byproduct, and indiscriminate reactivity—make it suboptimal for many modern synthetic applications. Novel reagents, particularly uronium salts like HATU, offer a significantly milder, more selective, and often more user-friendly alternative, albeit at a higher cost.
The selection of an acylating agent should be a deliberate choice based on a holistic analysis of the substrate's properties, the scale of the reaction, and the economic and environmental goals of the project. For drug development professionals and scientists working on the cutting edge, mastering the entire toolkit—from the classic acyl chloride to the most advanced coupling reagents—is essential for navigating the complexities of modern organic synthesis.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (This link is analogous to the information in the search results discussing pros and cons of various reagents). [Link]
- Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
- G-d-A, O., & Taylor, A. P. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 85(24), 16187–16196. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6603-6604. [Link]
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Piperonyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of piperonyloyl chloride, a versatile but highly reactive reagent. This guide moves beyond a simple product description to provide you with the in-depth technical insights and field-proven methodologies necessary to effectively manage its reactivity. As Senior Application Scientists, we understand that true mastery of a reagent lies not just in knowing its applications, but in fundamentally understanding its interactions. This principle is paramount in drug development and complex organic synthesis, where unintended reactions can compromise yields, purity, and even the viability of a lead candidate.
This guide is structured to provide a holistic understanding of this compound's reactivity profile—what we will refer to as "cross-reactivity" in a broader chemical sense. We will explore its interactions with common nucleophiles, provide robust analytical protocols for characterizing these reactions, and compare its performance with relevant alternatives.
The Chemical Personality of this compound: An Overview
This compound (C₈H₅ClO₃) is an acyl halide distinguished by the presence of a methylenedioxy group on the benzene ring.[1] This structural feature contributes to its utility in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1][2] However, it is the highly electrophilic acyl chloride functional group that dictates its chemical behavior.[1] This group readily reacts with nucleophiles in what is typically a nucleophilic acyl substitution reaction.[3][4]
The primary challenge in working with this compound is its moisture sensitivity.[5] It readily hydrolyzes in the presence of water to form piperonylic acid, which is often an undesired byproduct. Therefore, stringent anhydrous conditions are crucial for its successful application.
Unraveling Reactivity: A Comparative Analysis with Common Nucleophiles
In a drug development or synthetic chemistry setting, this compound is likely to encounter a variety of nucleophilic functional groups. Understanding the kinetics and thermodynamics of these reactions is key to predicting and controlling outcomes.
Reaction with Amines: A Vigorous Interaction
This compound reacts exothermically with primary and secondary amines to form the corresponding amides.[3][6] This reaction is generally rapid and high-yielding.[7] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[3]
Causality of Experimental Choice: The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct, which can otherwise form an ammonium salt with the starting amine, rendering it non-nucleophilic.[6]
Reaction with Alcohols: Ester Formation
The reaction of this compound with alcohols yields esters.[4][8] This reaction is also a nucleophilic acyl substitution, with the oxygen atom of the alcohol acting as the nucleophile.[9] The reaction is typically slower than the corresponding reaction with amines, as alcohols are generally weaker nucleophiles.
Causality of Experimental Choice: The reaction may require heating or the use of a catalyst, such as a tertiary amine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate. The choice of solvent is also critical, with aprotic solvents like dichloromethane or tetrahydrofuran being preferred to avoid solvolysis.
Reaction with Water: The Hydrolysis Challenge
As previously mentioned, this compound is highly susceptible to hydrolysis.[5] This reaction produces piperonylic acid and hydrochloric acid. The reaction is often rapid and can significantly reduce the yield of the desired product if moisture is not rigorously excluded from the reaction system.
Trustworthiness of Protocol: To ensure the integrity of your experiments, it is imperative to use anhydrous solvents, oven-dried glassware, and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Quantifying Reactivity: Experimental Protocols
To objectively assess the cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for quantifying its reactivity with a model amine and alcohol.
Experimental Workflow: A Visual Guide
Caption: Workflow for Kinetic Analysis of this compound Reactivity.
Protocol: GC-MS Analysis of Amidation Reaction
Objective: To determine the rate of reaction between this compound and benzylamine.
Materials:
-
This compound (99%+)
-
Benzylamine (99%+)
-
Dichloromethane (DCM), anhydrous
-
Dodecane (internal standard)
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Prepare a 0.1 M solution of benzylamine in anhydrous DCM.
-
Prepare a 0.05 M solution of dodecane in anhydrous DCM.
-
-
Reaction Setup:
-
In a dry, sealed vial, combine 1 mL of the this compound solution and 1 mL of the dodecane solution.
-
At time zero, add 1 mL of the benzylamine solution and start a timer.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 1, 5, 10, 20, 40 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of 1 M HCl.
-
-
Sample Preparation for GC-MS:
-
Vortex the quenched sample.
-
Add 1 mL of DCM, vortex, and allow the layers to separate.
-
Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic solution to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Develop a temperature program that effectively separates this compound, benzylamine, N-benzylpiperonamide (the product), and dodecane.
-
Monitor the abundance of each component by mass spectrometry.
-
-
Data Analysis:
-
Calculate the concentration of this compound and N-benzylpiperonamide at each time point relative to the internal standard.
-
Plot the concentration of the reactant and product versus time to determine the reaction kinetics.
-
Comparative Analysis: this compound vs. Alternatives
While this compound is an effective reagent, its high reactivity and moisture sensitivity may not be suitable for all applications. The following table compares this compound with two common alternatives.
| Feature | This compound | Piperonylic Anhydride | Benzoyl Chloride |
| Reactivity | Very High | High | High |
| Moisture Sensitivity | High | Moderate | High |
| Byproducts | HCl | Piperonylic Acid | HCl |
| Handling | Requires inert atmosphere and anhydrous conditions | Less stringent than acyl chloride | Requires inert atmosphere and anhydrous conditions |
| Cost | Moderate | Higher | Low |
Expertise & Experience Insights:
-
Piperonylic Anhydride: A suitable alternative when a less aggressive acylating agent is desired. The byproduct, piperonylic acid, can often be removed by a simple basic wash.
-
Benzoyl Chloride: A useful comparator for understanding the electronic contribution of the methylenedioxy group. The electron-donating nature of the methylenedioxy group in this compound can slightly decrease the electrophilicity of the carbonyl carbon compared to benzoyl chloride.
Signaling Pathways and Logical Relationships
The reactivity of this compound can be understood through the lens of nucleophilic acyl substitution.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Conclusion: A Call for Deliberate Application
This compound is a potent and valuable reagent in the synthetic chemist's toolbox. However, its successful application hinges on a thorough understanding and control of its reactivity. By employing the principles and protocols outlined in this guide, researchers can mitigate the risks associated with its high reactivity and harness its full synthetic potential. We encourage a proactive approach to studying the "cross-reactivity" of this and other reagents to ensure the development of robust and reproducible chemical processes.
References
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A Comparative Guide to Enantioselective Reactions for the Synthesis of Chiral Molecules Bearing the Piperonyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The piperonyl group, with its characteristic 1,3-benzodioxole core, is a key structural motif in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The precise three-dimensional arrangement of atoms in these molecules is often critical to their function, making enantioselective synthesis an indispensable tool in their development and manufacture. This guide provides a comparative analysis of enantioselective strategies for the synthesis of chiral molecules containing the piperonyl moiety, with a focus on reactions involving piperonyloyl chloride and its derivatives.
As a Senior Application Scientist, this guide is structured to provide not only a theoretical framework but also practical, field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols.
The Challenge and Opportunity: Enantioselective Acylation with this compound
This compound, as a reactive acylating agent, presents a prime opportunity for the synthesis of chiral esters and amides from racemic alcohols and amines through kinetic resolution. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the acylated product in enantioenriched forms.
While specific literature on the enantioselective applications of this compound is nascent, we can draw strong parallels from its close structural analog, benzoyl chloride. The kinetic resolution of secondary alcohols using benzoyl chloride in the presence of chiral catalysts, such as amidine-based organocatalysts, has been well-documented.[1]
Core Methodology: Kinetic Resolution of Secondary Alcohols
The kinetic resolution of a racemic secondary alcohol via acylation with an acyl chloride, such as this compound, in the presence of a chiral catalyst, is a powerful strategy for obtaining enantioenriched alcohols and esters.
Conceptual Workflow:
Caption: Workflow for the kinetic resolution of a racemic alcohol.
Experimental Protocol: Kinetic Resolution of a Secondary Benzylic Alcohol (Analogous to Piperonyl Systems)
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols using benzoyl chloride and a chiral amidine-based catalyst.[1]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral amidine-based catalyst (e.g., CF3-PIP, 1-5 mol%) in a suitable anhydrous solvent (e.g., toluene).
-
Reaction Setup: To the catalyst solution, add the racemic secondary alcohol (1.0 equivalent).
-
Acylation: Cool the mixture to the desired temperature (e.g., -78 °C) and add this compound (0.5-0.6 equivalents) dropwise. The sub-stoichiometric amount of the acylating agent is crucial for achieving high enantiomeric excess of both the product and the unreacted starting material.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of approximately 50% conversion.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mixture of the enantioenriched ester and unreacted alcohol by column chromatography. Determine the enantiomeric excess of both fractions using chiral HPLC or gas chromatography (GC).
Expected Performance (Based on Benzoyl Chloride Analogy):
The following table summarizes typical results obtained for the kinetic resolution of various secondary benzylic alcohols with benzoyl chloride, which can be considered indicative of the potential performance with this compound. The selectivity factor (s) is a measure of the relative rate of acylation of the two enantiomers.
| Substrate (Racemic Alcohol) | Catalyst | Acylating Agent | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | CF3-PIP | Benzoyl Chloride | 25 | [1] |
| 1-(4-Methoxyphenyl)ethanol | CF3-PIP | Benzoyl Chloride | 33 | [1] |
| 1-(1-Naphthyl)ethanol | CF3-PIP | Benzoyl Chloride | 50 | [1] |
Alternative Strategy: Asymmetric Synthesis of a Key Pharmaceutical Intermediate
While kinetic resolution with this compound is a promising approach, established industrial syntheses of complex chiral molecules containing the piperonyl moiety often employ alternative, highly optimized enantioselective methods. A prime example is the synthesis of the key chiral intermediate for the antidepressant drug (-)-Paroxetine.[2][3][4]
Paroxetine's core structure features a chiral piperidine ring derived from a precursor containing a piperonyl-like aromatic group. Its synthesis showcases a powerful alternative to kinetic resolution for establishing key stereocenters.
Case Study: Enantioselective Synthesis of a (-)-Paroxetine Intermediate
The synthesis of the key chiral intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, has been achieved through various enantioselective routes, including asymmetric hydrogenation and organocatalytic conjugate addition.[2][4]
Organocatalytic Conjugate Addition Approach:
This approach utilizes a chiral organocatalyst to control the stereoselective addition of a nucleophile to an electrophile, thereby creating the desired stereocenters with high fidelity.
Reaction Mechanism:
Caption: Key steps in the organocatalytic synthesis of a chiral aldehyde precursor.
Experimental Protocol: Organocatalytic Synthesis of a Chiral Precursor
This protocol is a generalized representation of the key enantioselective step in the synthesis of the Paroxetine intermediate.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve the α,β-unsaturated aldehyde (1.0 equivalent) and the chiral diarylprolinol silyl ether catalyst (e.g., 10 mol%) in an appropriate solvent (e.g., toluene).
-
Nucleophile Addition: Add the nucleophile (e.g., nitromethane, 1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Quench the reaction and perform an appropriate work-up procedure to isolate the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography to obtain the desired chiral aldehyde. The enantiomeric excess is determined by chiral HPLC or GC analysis. The resulting chiral aldehyde is then converted to the final piperidine intermediate through a series of subsequent reactions including reductive amination and cyclization.[2][3]
Performance Data for the Organocatalytic Approach:
| Reaction Step | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Conjugate Addition | Chiral Diarylprolinol Silyl Ether | High | >98% | [2] |
Comparative Analysis
| Feature | Kinetic Resolution with this compound (Projected) | Organocatalytic Synthesis of Paroxetine Intermediate (Established) |
| Substrate | Racemic secondary alcohol | Prochiral α,β-unsaturated aldehyde |
| Reagent | This compound | Nitromethane (or other nucleophiles) |
| Chiral Source | Chiral Catalyst (e.g., amidine-based) | Chiral Organocatalyst (e.g., diarylprolinol silyl ether) |
| Theoretical Max. Yield | 50% for each enantiomer | 100% |
| Stereocontrol | Separation of pre-existing enantiomers | Creation of new stereocenters |
| Atom Economy | Lower, as one enantiomer is acylated | Higher, as all starting material is converted to the desired product |
| Applicability | Broadly applicable to a range of racemic alcohols | More specific to the synthesis of a particular target molecule |
Conclusion for the Practicing Scientist
For researchers in drug discovery and development, the choice of an enantioselective strategy is dictated by a multitude of factors including the stage of development, scalability, cost, and the specific molecular architecture required.
Kinetic resolution using this compound , by analogy to benzoyl chloride, offers a potentially rapid and versatile method for accessing a variety of enantioenriched chiral alcohols and esters bearing the piperonyl moiety. This approach is particularly valuable in early-stage research for the rapid generation of chiral building blocks for structure-activity relationship (SAR) studies. The primary drawback is the theoretical maximum yield of 50% for each enantiomer.
In contrast, asymmetric synthesis methodologies, such as the organocatalytic approach used for the Paroxetine intermediate , represent a more sophisticated and atom-economical strategy. While requiring more development to identify the optimal catalyst and conditions for a specific transformation, these methods are capable of producing the desired enantiomer in near-quantitative yield and with excellent enantioselectivity. This makes them the preferred choice for large-scale manufacturing of pharmaceuticals where efficiency and cost are paramount.
Ultimately, the selection of the most appropriate method will depend on a careful evaluation of the project's specific needs and goals. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
- Multigram-scale flow synthesis of the chiral key intermediate of (−)
- Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. URL
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- Enantioselective synthesis of paroxetine.
- Asymmetric Formal Synthesis of (−)-Paroxetine. Organic Letters. URL
- Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
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Mechanistic investigation of piperonyloyl chloride reactions
An In-Depth Technical Guide to the Mechanistic Pathways of Piperonyloyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. This compound, an important acyl halide, serves as a versatile building block in the synthesis of a multitude of complex molecules, including pyrrolophenanthridone alkaloids and various pharmacologically active agents.[1][2][3] Its reactivity is centered around the electrophilic acyl carbon, making it a prime substrate for nucleophilic acyl substitution.
This guide provides a mechanistic investigation into the key reactions of this compound, offering a comparative analysis against common synthetic alternatives. We will delve into the causality behind experimental choices, present validated protocols, and provide quantitative data to support our findings, ensuring a trustworthy and authoritative resource for your laboratory work.
The Core of Reactivity: Nucleophilic Acyl Substitution
This compound's utility stems from its highly reactive acyl chloride group attached to a 1,3-benzodioxole core. The carbonyl carbon is rendered significantly electrophilic by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This electronic arrangement makes it an excellent target for a wide range of nucleophiles.
The general mechanism follows a two-step nucleophilic addition-elimination pathway. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is transient and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, a stable leaving group.
Caption: General mechanism for nucleophilic acyl substitution.
Comparative Analysis of Key Synthetic Transformations
A. Amide Bond Formation: Reaction with Amines
The synthesis of amides via the reaction of this compound with primary or secondary amines is a robust and common transformation. The high nucleophilicity of the amine's lone pair of electrons facilitates a rapid, often exothermic, reaction.[4][5]
Mechanistic Considerations: The reaction proceeds via the classic nucleophilic addition-elimination mechanism.[4] A key consideration is the formation of hydrogen chloride (HCl) as a byproduct. Since amines are basic, the generated HCl will react with any unreacted amine to form an ammonium chloride salt, effectively removing it from the reaction.[6] To prevent this and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an HCl scavenger.[7]
Alternative Method: Carboxylic Acid-Amine Coupling
A common alternative to using acyl chlorides is the direct coupling of the corresponding carboxylic acid (piperonylic acid) with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Performance Comparison:
| Feature | This compound Method | Piperonylic Acid + Coupling Agent |
| Reactivity | High, often violent reaction.[4] | Milder, more controlled reaction. |
| Reaction Time | Typically rapid (minutes to a few hours). | Generally longer (several hours to overnight). |
| Byproducts | Hydrochloride salt (scavenged by base). | Urea byproduct (e.g., DCU), often requires filtration. |
| Yields | Generally very high. | Good to excellent, but can be substrate-dependent. |
| Substrate Prep | Requires synthesis of the acyl chloride from the acid.[8] | Uses the carboxylic acid directly. |
Experimental Protocol: Synthesis of N-benzyl-1,3-benzodioxole-5-carboxamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Acylation: Dissolve this compound (1.05 eq) in the same solvent and add it dropwise to the stirred amine solution. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for amide synthesis.
B. Esterification: Reaction with Alcohols
This compound readily reacts with alcohols to form piperonyl esters. Because alcohols are weaker nucleophiles than amines, these reactions are generally slower and may require heating or the use of a catalyst.[9]
Mechanistic Considerations: The mechanism is analogous to amide formation. To accelerate the reaction and neutralize the HCl byproduct, a base like pyridine is often used. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.
Alternative Method: Fischer Esterification
The classic alternative is the Fischer esterification, which involves heating the carboxylic acid (piperonylic acid) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[9]
Performance Comparison:
| Feature | This compound Method | Fischer Esterification |
| Reactivity | Vigorous reaction, proceeds to completion.[9] | Slow and reversible equilibrium reaction. |
| Conditions | Room temperature to mild heating, often with a base. | Requires strong acid catalyst and heating; often needs water removal. |
| Reversibility | Essentially irreversible. | Reversible; requires Le Châtelier's principle to drive to completion. |
| Yields | Typically high to quantitative. | Moderate to high, depends on equilibrium position. |
| Functional Group Tolerance | Sensitive to acid-labile groups. | Sensitive to base-labile groups. |
C. Friedel-Crafts Acylation: C-C Bond Formation with Arenes
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the piperonyloyl group to an aromatic ring.[10] This electrophilic aromatic substitution reaction is pivotal for synthesizing aryl ketones.
Mechanistic Considerations: The reaction requires a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[11] The Lewis acid coordinates to the chlorine atom of this compound, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (R-C≡O⁺). This acylium ion is the active electrophile that is attacked by the electron-rich aromatic ring.[12][13]
A crucial aspect of this reaction is that the product, an aryl ketone, is a Lewis base that can form a stable complex with the AlCl₃ catalyst.[11][14] This complex deactivates the catalyst. Consequently, a stoichiometric amount (or slight excess) of the Lewis acid is required, rather than a catalytic amount. The reaction must be performed under strictly anhydrous conditions, as water would hydrolyze the acyl chloride and deactivate the Lewis acid.
Caption: Mechanism of Friedel-Crafts Acylation.
Alternative Method: Friedel-Crafts Alkylation
While acylation adds a ketone, alkylation adds an alkyl group. However, Friedel-Crafts alkylation is plagued by issues not seen in acylation, such as carbocation rearrangements and polyalkylation, making acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) a more reliable method for synthesizing alkylarenes.[10][11][12]
Mechanistic Insights from Solvolysis Studies
Kinetic studies of the solvolysis of this compound (its reaction with a solvent) in various pure and binary solvent mixtures have provided valuable mechanistic data.[1][2] These studies show the reaction proceeds via an "electron-rich acyl transfer mechanism," underscoring the high electrophilicity of the acyl carbon and its susceptibility to nucleophilic attack.[1][15] This empirical data validates the mechanistic models described above and is crucial for predicting reactivity and selecting appropriate solvents for synthesis.
Synthesis of this compound
Understanding the origin of the reagent is key to its effective use. This compound is most commonly synthesized from piperonylic acid.
-
Traditional Batch Synthesis: The reaction of piperonylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is a standard laboratory method.[8]
-
Continuous Flow Synthesis: Modern approaches utilize continuous flow reactors, which offer enhanced safety, better control over reaction parameters, and improved yield and purity.[8][16]
Caption: Common synthesis route for this compound.
Conclusion
This compound is a highly effective acylating agent due to the pronounced electrophilicity of its carbonyl carbon. Its reactions with amines, alcohols, and arenes provide reliable and high-yield pathways to essential amide, ester, and ketone intermediates. While alternatives like carboxylic acid coupling and Fischer esterification offer milder conditions, they often come at the cost of longer reaction times and equilibrium limitations. For transformations demanding high reactivity and irreversible product formation, such as in Friedel-Crafts acylation, this compound remains a superior choice. A thorough understanding of the underlying nucleophilic acyl substitution and electrophilic aromatic substitution mechanisms is essential for optimizing reaction conditions and achieving desired synthetic outcomes.
References
- ChemBK. (2024, April 9). This compound.
- SLS Ireland. (n.d.). This compound, 99% | 378895-1G | SIGMA-ALDRICH.
- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- PrepChem.com. (n.d.). Synthesis of piperonyl chloride.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
- Chemguide. (n.d.). friedel-crafts acylation of benzene.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- ChemHelp ASAP. (2019, November 12). synthesis of esters from acid chlorides [Video]. YouTube.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Piperonyloyl Chloride
As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and sustainable research. Piperonyloyl chloride, a valuable acylating agent in organic synthesis, demands meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal.[1] Its classification as a corrosive and moisture-sensitive solid dictates a disposal strategy rooted in controlled chemical neutralization.[2][3][4]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, designed for the trained laboratory professional. We will move beyond mere instruction to explain the chemical rationale behind each step, ensuring a protocol that is both effective and self-validating.
Hazard Assessment and Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the risks is paramount. This compound is a corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation of its dust.[2][5] Its most critical reactive hazard is its violent, exothermic reaction with water and other protic solvents.[6][7] This reaction, known as hydrolysis, rapidly produces corrosive hydrogen chloride (HCl) gas.[2][7]
Mandatory PPE and Engineering Controls:
-
Engineering Control: All handling and disposal steps must be performed inside a certified chemical fume hood to contain corrosive dust and any HCl gas generated.[2][5]
-
Eye and Face Protection: Wear chemical safety goggles combined with a face shield for maximum protection against splashes and dust.[2]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (consult glove manufacturer's guide for acyl chlorides). Ensure gloves are inspected for integrity before use.[2][5]
-
Respiratory Protection: For situations with a high risk of dust generation where a fume hood is not feasible, a NIOSH-approved respirator with cartridges suitable for acid gases and particulates is necessary.[2][8]
The Core Principle of Disposal: Controlled Hydrolysis and Neutralization
The inherent reactivity of this compound with water is the key to its safe disposal. Our goal is not to prevent this reaction, but to control it under safe and manageable conditions. The disposal process chemically transforms the reactive acyl chloride into its corresponding, and significantly more benign, carboxylate salt (sodium piperonylate) and sodium chloride.
The reaction proceeds in two stages:
-
Hydrolysis: this compound reacts with water to form piperonylic acid and hydrochloric acid. C₈H₅ClO₃ + H₂O → C₈H₆O₄ (Piperonylic Acid) + HCl
-
Neutralization: A base, such as sodium bicarbonate or sodium hydroxide, is used to neutralize the acidic products, preventing the release of corrosive HCl gas and rendering the final solution safe for aqueous waste disposal. C₈H₆O₄ + HCl + 2 NaHCO₃ → C₈H₅O₄Na (Sodium Piperonylate) + NaCl + 2 H₂O + 2 CO₂
Executing this process slowly and in a controlled manner, particularly with cooling, is essential to manage the exothermic nature of the reaction and ensure safety.[7]
Step-by-Step Laboratory Disposal Protocol for Small Quantities (<10g)
This protocol is intended for the neutralization of small, residual quantities of this compound. For factory-sealed containers or large quantities, professional disposal is required.
Materials Needed:
-
Appropriate PPE (as listed in Section 1)
-
Chemical fume hood
-
Stir plate and stir bar
-
Large beaker (at least 10x the volume of the solution to be made)
-
Ice bath
-
pH paper or calibrated pH meter
-
Sodium bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solution
-
Dropwise addition funnel (recommended for solutions) or a scoopula for solids
Procedure:
-
Prepare the Neutralizing Solution: In the chemical fume hood, place the large beaker in an ice bath on a stir plate. Fill the beaker with a cold 5-10% aqueous solution of sodium bicarbonate. Begin gentle stirring. Causality: Using a weak base like sodium bicarbonate is preferred for initial neutralization as it is less hazardous than strong bases and the effervescence of CO₂ provides a visual indicator of the reaction's progress. The ice bath is critical for absorbing the heat generated during the exothermic hydrolysis.
-
Slow and Controlled Addition: Very slowly and carefully, add the this compound to the stirring bicarbonate solution in small portions. If dealing with a solution of this compound in a water-miscible solvent, add it dropwise.
-
Observe and Manage the Reaction: You will observe gas evolution (CO₂). Add the this compound at a rate that keeps the effervescence under control and prevents excessive foaming or temperature increase. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.
-
Allow for Complete Reaction: After all the this compound has been added, allow the mixture to stir for at least one hour as it slowly warms to room temperature. This ensures the reaction goes to completion.
-
Verify Neutralization: Once the reaction has ceased, check the pH of the solution using pH paper or a meter. The pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until it is neutralized.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[9] Always consult your institution's specific guidelines for aqueous chemical waste.
Disposal of Contaminated Materials and Spills
-
Contaminated Solids: All disposable items, such as gloves, weigh paper, and paper towels contaminated with this compound, should be collected in a clearly labeled, sealed container. Before final disposal, these materials should be cautiously quenched by slowly adding them to a stirred, cold solution of sodium bicarbonate in a fume hood. Once the reaction is complete, the solids can be disposed of as solid waste, and the liquid can be neutralized and disposed of as aqueous waste.[6]
-
Spill Cleanup: In case of a spill, first, ensure there are no ignition sources nearby and ventilation is adequate.[10] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or dry sand.[10] Do NOT use water or combustible materials like paper towels directly on the spill.[2][10] Sweep the material into a container, and then carry out the slow neutralization procedure described in Section 3.
Regulatory and Bulk Disposal Considerations
Chemical waste generators are legally required to determine if a substance is classified as hazardous waste according to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 261.3).[2][11] this compound, being corrosive, falls under this classification.[2][4]
For unopened containers, bulk quantities, or if you are not equipped to perform the neutralization procedure, you must use a licensed hazardous waste disposal company.[5] The material should be offered in its original, clearly labeled container. Do not mix it with other waste streams.
Data and Workflow Summary
Table 1: this compound Disposal and Safety Data
| Parameter | Guideline | Source(s) |
| Primary Hazard | Corrosive (Causes severe burns), Water-Reactive | [2][3][4] |
| CAS Number | 25054-53-9 | [2][3][5] |
| Transport Class | UN 3261, Hazard Class 8, Corrosive Solid | [3][5][12] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Alcohols, Bases, Amines | [2][8][13] |
| Required PPE | Chemical Goggles & Face Shield, Chemical-Resistant Gloves, Lab Coat | [2][5] |
| Engineering Control | Mandatory use of a Chemical Fume Hood | [2][5] |
| Disposal Method (Small Scale) | Slow addition to a cold, stirred solution of Sodium Bicarbonate | [7][14] |
| Disposal Method (Bulk) | Licensed Hazardous Waste Disposal Service | [5][9] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
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- Piperonyl chloride SDS, 20850-43-5 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/products/piperonyl-chloride-cas20850-43-5.html
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- This compound 99 25054-53-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/378895
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- SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/10013
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- CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction. Google Patents. URL: https://patents.google.
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Mastering the Handling of Piperonyloyl Chloride: A Guide to Essential Safety and Operational Protocols
For Immediate Reference: This guide furnishes critical safety and logistical information for the handling of Piperonyloyl chloride. It is intended for drug development professionals, researchers, and scientists.
This compound, a valuable building block in organic synthesis, demands meticulous handling due to its inherent reactivity and corrosive nature.[1][2] As an acyl chloride, it readily reacts with nucleophiles and is sensitive to moisture.[1][2][3] This guide provides a comprehensive framework for its safe management in a laboratory setting, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.
Hazard Assessment: Understanding the Risks
This compound is classified as a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4] It is also moisture-sensitive, reacting with water to produce hydrochloric acid, which contributes to its corrosive properties.[3][5] The primary hazards associated with this compound are:
-
Corrosivity: Direct contact can lead to severe tissue damage.[3]
-
Reactivity: It reacts exothermically with water, alcohols, and amines.[1][6]
-
Inhalation Hazard: Vapors or dust can cause severe irritation and burns to the respiratory system.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate gear is predicated on creating a barrier against all potential routes of exposure.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][8] | Provides comprehensive protection against splashes and vapors, shielding the entire face from corrosive materials.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] | Protects against direct skin contact. It is crucial to consult a glove compatibility chart for specific breakthrough times.[11][12] |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat.[7][9] | Offers an additional layer of protection for the torso and limbs against spills and splashes.[13] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[3] For situations with potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[7][14] | A fume hood provides primary containment of vapors.[8] A respirator offers personal protection in the event of a containment breach. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount to mitigating the risks associated with this compound.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3][10]
-
Spill Kit: Have a spill kit rated for corrosive materials readily accessible.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid waste.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Material Transport: Transport the this compound container in a secondary, shatter-proof container.
-
Dispensing: Conduct all weighing and dispensing of this compound inside a certified chemical fume hood.[3] Minimize the creation of dust.[3]
-
Reaction Setup:
-
Perform all reactions in a clean, dry glass apparatus within the fume hood.
-
Reactions involving this compound can be exothermic; consider using an ice bath for temperature control.[8]
-
-
Quenching: Unreacted this compound must be quenched safely. Slowly add the reaction mixture to a stirred, cooled solution of a suitable quenching agent like water or an alcohol.[6] Be aware that this is an exothermic reaction.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[3] Flush the affected skin area with large amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, give them a cupful of water to drink.[3] Seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, neutralize the spill with a suitable agent from a corrosive spill kit and absorb the material. For large spills, evacuate the laboratory and contact emergency personnel.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound and quenched reaction mixtures should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing your scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
